PAF C-18:1
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h13-14,28H,6-12,15-26H2,1-5H3/b14-13-/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQHUSCQCEBGK-JLRCLJKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105077 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)e/2:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85966-90-1 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85966-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R,18Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of PAF C-18:1?
An In-depth Technical Guide to the Mechanism of Action of PAF C-18:1
Introduction
Platelet-Activating Factor (PAF) C-18:1, chemically known as 1-O-octadec-9-enyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring, potent phospholipid signaling molecule. As a member of the PAF family of lipids, it plays a crucial role as an intercellular messenger in a wide array of physiological and pathophysiological processes, including inflammation, platelet aggregation, and allergic responses.[1][2] Unlike its more commonly studied C-16:0 counterpart, the C-18:1 isoform, which possesses an 18-carbon chain with one double bond at the sn-1 position, exhibits distinct biological activities and potencies. This guide provides a detailed examination of its mechanism of action, comparative bioactivity, and the experimental protocols used for its study.
Core Mechanism of Action: Receptor-Dependent Signaling
The primary mechanism through which this compound exerts its effects is by acting as a potent agonist for the Platelet-Activating Factor Receptor (PAFR).[3][4] The PAFR is a classic seven-transmembrane G-protein-coupled receptor (GPCR) expressed on the surface of numerous cell types, including platelets, neutrophils, macrophages, endothelial cells, and lymphocytes.[5][6][7] The activation of PAFR by this compound initiates a well-defined intracellular signaling cascade.
The canonical pathway is as follows:
-
Ligand Binding and G-Protein Coupling: The binding of this compound to the extracellular domain of the PAFR induces a conformational change in the receptor. This change facilitates the coupling and activation of an associated heterotrimeric G-protein, primarily of the Gq class.[6][8]
-
Phospholipase C Activation: The activated alpha subunit of the Gq protein (Gαq) dissociates and activates the membrane-bound enzyme Phospholipase C (PLC).[9][10]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner cell membrane, into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]
-
Calcium Mobilization and PKC Activation:
-
IP₃ and Calcium: IP₃, being water-soluble, diffuses through the cytoplasm and binds to specific IP₃ receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid and transient release of stored Ca²⁺ into the cytosol, significantly increasing the intracellular calcium concentration ([Ca²⁺]i).[9][11]
-
DAG and PKC: DAG remains embedded in the plasma membrane where, in concert with the elevated [Ca²⁺]i, it recruits and activates members of the Protein Kinase C (PKC) family.[9]
-
The culmination of this cascade—the rise in intracellular calcium and the activation of PKC—triggers a multitude of downstream phosphorylation events and cellular responses. These responses are cell-type specific and include platelet aggregation, neutrophil chemotaxis and degranulation, superoxide production, and the release of other inflammatory mediators like eicosanoids and cytokines.[5][12][13]
References
- 1. paf c 18 — TargetMol Chemicals [targetmol.com]
- 2. PAF | Cyberlipid [cyberlipid.gerli.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Platelet-activating factor (HMDB0062195) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential responsiveness of human neutrophils to the autocrine actions of 1-O-alkyl-homologs and 1-acyl analogs of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Biosynthesis Pathway of Platelet-Activating Factor C-18:1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The C-18:1 variant of PAF, featuring an oleoyl group at the sn-1 position, represents a significant molecular species with unique biological functions. A thorough comprehension of its biosynthesis is paramount for the creation of novel therapeutic agents that target PAF-related pathways. This technical guide offers a detailed examination of the two main biosynthetic routes for PAF C-18:1: the de novo pathway and the remodeling pathway. It provides in-depth descriptions of the essential enzymes, a compilation of their quantitative data, and step-by-step experimental procedures for their analysis. Additionally, this document includes visual representations of the signaling pathways and experimental workflows using Graphviz to enhance the understanding of these molecular processes.
Introduction
Platelet-Activating Factor (PAF) encompasses a class of bioactive ether phospholipids distinguished by an acetyl group at the sn-2 position of the glycerol backbone. The identity of the fatty alcohol at the sn-1 position dictates the specific molecular species of PAF, with the C-18:1 variant (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine) emerging as a molecule of considerable scientific interest. Its formation is meticulously controlled through two separate pathways: the de novo pathway, which is believed to maintain basal physiological concentrations of PAF, and the remodeling pathway, which is triggered in response to inflammatory signals. This guide will explore the detailed mechanisms of both pathways for the C-18:1 species.
The De Novo Biosynthesis Pathway
The de novo pathway synthesizes this compound from more basic precursor molecules and operates constitutively in numerous cell types.
Enzymatic Steps
The de novo synthesis of this compound is a multi-step enzymatic process:
-
Acetylation of 1-O-alkyl-sn-glycero-3-phosphate (AGP): The pathway commences with the acetylation of 1-O-octadecenyl-sn-glycero-3-phosphate, a reaction catalyzed by AGP acetyltransferase .
-
Dephosphorylation: The resultant 1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphate (AAGP) is subsequently dephosphorylated by AAGP phosphohydrolase to form 1-O-octadecenyl-2-acetyl-sn-glycerol (AAG).
-
Phosphocholine Transfer: In the final step, dithiothreitol (DTT)-insensitive CDP-choline:1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase (PAF-CPT) facilitates the transfer of a phosphocholine moiety from CDP-choline to AAG, yielding this compound.[1][2]
Pathway Diagram
Caption: The de novo biosynthesis pathway of this compound.
The Remodeling Biosynthesis Pathway
The remodeling pathway serves as the principal mechanism for the swift and transient generation of PAF in reaction to inflammatory and other cellular stimuli.
Enzymatic Steps
This pathway leverages pre-existing membrane phospholipids for the creation of this compound:
-
Hydrolysis of Membrane Phospholipids: The process is initiated by the hydrolysis of the acyl group at the sn-2 position of 1-O-octadecenyl-2-acyl-sn-glycero-3-phosphocholine, a reaction carried out by phospholipase A2 (PLA2) . This step produces 1-O-octadecenyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF C-18:1).
-
Acetylation of Lyso-PAF: Following this, lyso-PAF acetyltransferase (LPCAT2) catalyzes the acetylation of lyso-PAF C-18:1, utilizing acetyl-CoA as the acetyl group donor, to form this compound.[3]
Pathway Diagram
Caption: The remodeling biosynthesis pathway of this compound.
Quantitative Data of Key Biosynthetic Enzymes
Although specific kinetic data for the C-18:1 variant of PAF are not extensively available, the following table provides a summary of the data for the key enzymes, which can be a useful point of reference.
| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| Phospholipase A2 (cPLA2) | 1-stearoyl-2-arachidonoyl-PC | ~1-2 µM | 5-7 nmol/min/mg | 7.0-8.5 | 37 |
| LPCAT2 (acetyltransferase activity) | Acetyl-CoA | ~67 µM | ~10 nmol/min/mg | 7.0-8.0 | 30-37 |
| 1-hexadecyl-2-lyso-GPC | ~30 µM | ||||
| PAF-CPT | 1-alkyl-2-acetyl-sn-glycerol | Not determined | Not determined | 8.0 | 37 |
| CDP-choline | Not determined |
Note: The data presented are sourced from studies using related substrates and may not perfectly reflect the biosynthesis of this compound. Additional research is required to determine the exact kinetic parameters for the C-18:1 variant.
Experimental Protocols
Protocol for PAF Extraction and Quantification by LC-MS/MS
This protocol is designed for the quantification of this compound in biological specimens.
5.1.1. Materials
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (e.g., d4-PAF C-16:0)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Glass vials with PTFE-lined caps
5.1.2. Procedure
-
Sample Preparation: Homogenize tissue samples or utilize cell pellets. For plasma or serum, a small volume (e.g., 100 µL) is sufficient.
-
Lipid Extraction (Bligh-Dyer Method): a. Add a predetermined quantity of internal standard to your sample. b. Add 3 volumes of a 1:2 (v/v) mixture of chloroform:methanol and vortex vigorously. c. Add 1 volume of chloroform and vortex again. d. Add 1 volume of water and vortex. e. Centrifuge at 2000 x g for 10 minutes to achieve phase separation. f. Carefully aspirate the lower organic phase, which contains the lipids. g. Evaporate the lipid extract to dryness under a gentle stream of nitrogen.
-
Solid Phase Extraction (SPE) for PAF Enrichment: a. Condition a C18 SPE cartridge sequentially with methanol and then water. b. Reconstitute the dried lipid extract in a minimal volume of 50% methanol and load it onto the conditioned cartridge. c. Wash the cartridge with water, followed by a low concentration of methanol in water, to elute polar contaminants. d. Elute the PAF-containing fraction with methanol. e. Dry the eluate under a stream of nitrogen.
-
LC-MS/MS Analysis: a. Reconstitute the dried sample in the initial mobile phase. b. Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). c. Mobile Phase:
- A: Water containing 0.1% formic acid
- B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) containing 0.1% formic acid d. Gradient: Employ a suitable gradient to resolve PAF from other lipid species (e.g., begin with a high concentration of A and progressively increase B). e. Mass Spectrometry Parameters (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion for this compound: m/z 552.4
- Product Ion: m/z 184.1 (corresponding to the phosphocholine headgroup)
- Optimize the collision energy and other instrument-specific settings.
-
Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]
5.1.3. Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Protocol for DTT-Insensitive Cholinephosphotransferase (PAF-CPT) Activity Assay
This assay quantifies the activity of the enzyme responsible for the final step in the de novo biosynthesis of PAF.
5.2.1. Materials
-
Cell or tissue homogenates (microsomal fraction)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
MgCl2
-
EDTA
-
Bovine Serum Albumin (BSA)
-
CDP-choline (radiolabeled or non-radiolabeled)
-
1-O-octadecenyl-2-acetyl-sn-glycerol (AAG C-18:1)
-
Chloroform:Methanol (1:1, v/v) with 2% acetic acid
-
TLC plates (Silica Gel G)
-
Scintillation counter (for use with radiolabeled CDP-choline)
5.2.2. Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, assemble the reaction mixture with the following final concentrations:
-
Tris-HCl buffer (pH 8.0)
-
11.25 mM DTT
-
7.5 mM MgCl2
-
0.375 mM EDTA
-
1 mg/mL BSA
-
0.1 mM CDP-choline (if using a radiolabel, include a known specific activity)
-
0.1 mM AAG C-18:1 (dissolved in DMSO)
-
-
Enzyme Reaction: a. Initiate the reaction by adding 20 µg of microsomal protein to the mixture. b. Incubate at 37°C for a period of 5-15 minutes.
-
Reaction Termination and Lipid Extraction: a. Halt the reaction by the addition of cold chloroform:methanol (1:1, v/v) containing 2% acetic acid. b. Proceed with a Bligh-Dyer extraction as detailed in section 5.1.2.
-
Product Separation and Detection: a. Apply the dried lipid extract to a TLC plate. b. Develop the plate in a solvent system composed of chloroform:methanol:water:acetic acid (100:57:16:8, v/v/v/v). c. For radiolabeled CDP-choline:
- Locate the PAF spot by its co-migration with a PAF standard (visualized using iodine vapor).
- Excise the silica corresponding to the PAF spot, place it in a scintillation vial, and measure the radioactivity. d. For non-radiolabeled CDP-choline:
- Elute the PAF from the silica and quantify it using the LC-MS/MS method described in section 5.1.
-
Calculate Enzyme Activity: Express the enzymatic activity as nmol of PAF produced per minute per mg of protein.[1][2]
Conclusion
The biosynthesis of this compound is a multifaceted and stringently controlled process that involves two separate pathways, both of which are integral to physiological balance and pathological inflammatory conditions. This technical guide has furnished a detailed examination of the de novo and remodeling pathways, encompassing the primary enzymes, the currently available quantitative data, and comprehensive experimental protocols. A profound understanding of these biosynthetic routes is indispensable for researchers and professionals in drug development who seek to modulate PAF activity for therapeutic purposes. The diagrams and protocols herein serve as a vital resource for continued exploration into the complex realm of PAF metabolism and its significance in health and disease. Additional research is warranted to define the precise kinetic parameters of the enzymes involved in the synthesis of this compound to facilitate more accurate targeting and rational drug design.
References
- 1. Consumption of Farmed Fish, Fed with an Olive-Pomace Enriched Diet, and Its Effect on the Inflammatory, Redox, and Platelet-Activating Factor Enzyme Profile of Apparently Healthy Adults: A Double-Blind Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The PAF C-18:1 Signaling Cascade in Inflammatory Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1, a less abundant but significant isoform of the potent lipid mediator PAF, plays a crucial role in orchestrating inflammatory responses. This technical guide provides a comprehensive overview of the PAF C-18:1 signaling cascade in inflammatory cells. It details the molecular interactions, downstream signaling pathways, and resultant cellular functions. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the quantitative aspects of this compound bioactivity, detailed experimental protocols for its study, and visual representations of its complex signaling networks.
Introduction
Platelet-Activating Factor (PAF) is a family of potent phospholipid mediators that play a central role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] While the C-16:0 isoform is the most studied, other endogenous PAF species, such as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (this compound), are also produced by inflammatory cells and contribute significantly to the inflammatory milieu.[3] this compound exerts its effects by binding to the specific G-protein coupled PAF receptor (PAFR), initiating a cascade of intracellular signaling events that culminate in diverse cellular responses in inflammatory cells like neutrophils, macrophages, and eosinophils.[3][4] Understanding the nuances of the this compound signaling cascade is critical for the development of targeted therapeutics for inflammatory diseases.
This compound Biosynthesis and Degradation
The cellular levels of this compound are tightly regulated by its synthesis and degradation. The primary route for PAF production in inflammatory cells is the "remodeling pathway." This pathway involves two key enzymatic steps:
-
Phospholipase A2 (PLA2) activation: Upon cellular stimulation, PLA2 hydrolyzes membrane phospholipids, specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, to generate lyso-PAF.[5]
-
Lyso-PAF acetyltransferase (LPCAT) activity: Lyso-PAF is then acetylated by LPCAT to produce the biologically active PAF molecule.
Conversely, PAF is inactivated by PAF acetylhydrolases (PAF-AH), which remove the acetyl group from the sn-2 position, converting PAF back to the inactive lyso-PAF.[2]
The this compound Signaling Cascade
Activation of the PAF receptor by this compound on inflammatory cells triggers a complex network of intracellular signaling pathways. The canonical pathway involves the coupling of the PAFR to Gq/11 and Gi proteins.[4][6]
Gq/11-Mediated Pathway
Upon this compound binding, the Gq/11 protein activates Phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[9][10] This increase in intracellular calcium is a critical event that influences numerous downstream processes.
-
DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[5][8] Activated PKC can then phosphorylate a variety of substrate proteins, modulating their activity.
Gi-Mediated Pathway
The Gi protein, also activated by the PAFR, is primarily involved in mediating chemotactic responses.[4]
Downstream Signaling: The p38 MAPK and NF-κB Pathways
A key downstream effector of this compound signaling is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[11] Evidence suggests that p38 MAPK activation can be downstream of both PKC and calcium mobilization.[12][13] Activated p38 MAPK plays a crucial role in regulating the expression of pro-inflammatory cytokines.
Furthermore, PAF signaling can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][11] This activation can be mediated through the canonical Gq/PLC/PKC axis.
Quantitative Data on this compound Bioactivity
The biological potency of different PAF isoforms can vary depending on the cell type and the specific response being measured. The following tables summarize available quantitative data comparing this compound with other common isoforms.
| Inflammatory Response | Cell Type | This compound | PAF C-16:0 | PAF C-18:0 | Reference(s) |
| Neutrophil Chemotaxis | Human Neutrophils | Less Potent | More Potent | More Potent | [14] |
| Eosinophil Migration | Human Eosinophils | Equipotent | Equipotent | Equipotent | [14] |
| Superoxide Production | Human Neutrophils | Similar Potency | Similar Potency | Less Potent | [15] |
Table 1: Comparative Potency of PAF Isoforms in Inflammatory Cell Responses.
| Response | Cell Type | Agonist | EC50 / IC50 | Reference(s) |
| Calcium Mobilization | Bovine Cerebral Microvascular Endothelial Cells | PAF | 4.75 nM | [9] |
| Phosphoinositide Metabolism (IP3 formation) | Bovine Cerebral Microvascular Endothelial Cells | PAF | 12.4 nM | [9] |
| Chemotaxis | Human Granulocytes | PAF | ~10 nM | [16] |
| Superoxide Generation | Human Granulocytes | FMLP | 48 nM | [16] |
| ECP Release | Human Granulocytes | FMLP | ~100 nM | [16] |
| Elastase Release | Human Granulocytes | FMLP | ~1 µM | [16] |
Table 2: EC50/IC50 Values for PAF and Other Agonists in Inflammatory Responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound signaling cascade.
Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following this compound stimulation.
Materials:
-
Inflammatory cells (e.g., neutrophils, macrophages)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
This compound stock solution (in ethanol or DMSO)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Isolate and suspend inflammatory cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading:
-
Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Centrifuge the cells and resuspend the pellet in the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the cells to remove the dye loading solution. Wash the cell pellet twice with HBSS.
-
Resuspension: Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Measurement:
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add the desired concentration of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence for 3-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at two different wavelengths is calculated.
PAF Extraction and Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., deuterated PAF)
-
Bligh-Dyer extraction solvents (chloroform, methanol, water)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To the biological sample, add the internal standard.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol and then water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the PAF-containing fraction with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column and a gradient of mobile phases (e.g., water and methanol with ammonium acetate).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions.
-
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated (activated) p38 MAPK in inflammatory cells following this compound stimulation.
Materials:
-
Inflammatory cells
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Incubate inflammatory cells in serum-free media.
-
Stimulate the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Detect the signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane of the first set of antibodies.
-
Reprobe the membrane with the anti-total-p38 MAPK antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the this compound signaling cascade and a typical experimental workflow.
Figure 1: this compound Signaling Cascade in Inflammatory Cells.
Figure 2: General Experimental Workflow for Studying this compound Signaling.
Conclusion
This compound is an important, albeit less studied, member of the PAF family that actively participates in the inflammatory cascade. Its signaling through the PAF receptor in inflammatory cells activates a complex network of intracellular pathways, prominently featuring Gq/11, PLC, calcium mobilization, PKC, and the p38 MAPK and NF-κB pathways. These signaling events culminate in critical inflammatory responses, including chemotaxis, superoxide production, and the release of pro-inflammatory cytokines. A thorough understanding of the quantitative differences in the bioactivity of PAF isoforms and the specific signaling pathways they activate is essential for the rational design of novel anti-inflammatory therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of inflammatory signaling.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interplay among Glucocorticoid Therapy, Platelet-Activating Factor and Endocannabinoid Release Influences the Inflammatory Response to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 12. Calcium induces increases in peroxisome proliferator-activated receptor gamma coactivator-1alpha and mitochondrial biogenesis by a pathway leading to p38 mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of p38 MAPK, PKC and PI3-K in the signaling pathways of NADPH oxidase activation and phagocytosis in bovine polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NADPH Oxidase-dependent Generation of Lysophosphatidylserine Enhances Clearance of Activated and Dying Neutrophils via G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of PAF, FMLP and opsonized zymosan on the release of ECP, elastase and superoxide from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological role of PAF C-18:1 in immune response
An In-depth Technical Guide to the Biological Role of PAF C-18:1 in the Immune Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a critical role in a diverse range of physiological and pathological processes, particularly in the realm of inflammation and immunology. While the C16:0 isoform is the most extensively studied, the naturally occurring this compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) exhibits distinct and significant biological activities. This technical guide provides a comprehensive overview of the role of this compound in the immune response, detailing its interaction with the PAF receptor, downstream signaling cascades, effects on various immune cells, and comparative potency. Detailed experimental protocols for studying its effects are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.
Introduction to Platelet-Activating Factor (PAF) C-18:1
Platelet-Activating Factor is not a single molecule but a family of structurally related phospholipids characterized by an ether linkage at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone.[1] The length of the alkyl chain at the sn-1 position can vary, leading to different PAF isoforms with varying biological potencies.[2] this compound, featuring an 18-carbon chain with one double bond at the sn-1 position, is a naturally occurring isoform produced by various cells, including neutrophils, endothelial cells, platelets, and macrophages, upon stimulation.[1][3] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of numerous immune cells.[1][4] While often considered less potent than its C16:0 counterpart, this compound plays a nuanced role in orchestrating immune responses, demonstrating cell-type-specific effects that are crucial for the inflammatory process.[3]
Interaction with the PAF Receptor and Signaling Pathways
The biological activities of this compound are initiated by its binding to the PAFR.[5] This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[4]
Key Signaling Events:
-
G-Protein Activation: Upon PAFR activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[6]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
Downstream Kinase Cascades: These initial events trigger further downstream signaling, including the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, p38) and subsequent activation of transcription factors like NF-κB and AP-1.[6]
These signaling cascades culminate in a wide array of cellular responses, including chemotaxis, degranulation, cytokine production, and superoxide generation.[7]
Biological Effects on Immune Cells
This compound modulates the activity of several key immune cells, contributing to the progression of the inflammatory response.
-
Eosinophils: this compound is a potent chemoattractant for eosinophils, promoting their migration to sites of inflammation. It is considered equipotent to PAF C-16:0 in this regard.[3] PAF also primes eosinophils for enhanced responses to other stimuli and induces the release of cytotoxic proteins and inflammatory mediators.[6]
-
Neutrophils: this compound induces neutrophil chemotaxis, although it is generally less potent than PAF C-16:0.[3][8] It also stimulates neutrophil degranulation, superoxide anion production, and adhesion to endothelial cells, which are critical steps in the inflammatory cascade.[9]
-
Platelets: As its name suggests, PAF is a powerful activator of platelets. This compound can induce platelet shape change, aggregation, and the release of granule contents, such as serotonin and other bioactive lipids.[6] This action is crucial not only for hemostasis but also for the interplay between thrombosis and inflammation.
-
Monocytes and Macrophages: this compound can activate monocytes and macrophages, stimulating chemotaxis and the production of pro-inflammatory cytokines such as IL-6 and IL-8.[6]
Quantitative Data Summary
Direct quantitative comparisons of this compound to the more common C-16:0 isoform are limited in the literature. However, available data highlight its differential potency.
| Parameter | Cell Type / System | This compound | PAF C-16:0 | Reference |
| Chemotaxis | Human Neutrophils | Less Potent | More Potent | [3] |
| Migration | Human Eosinophils | Equipotent | Equipotent | [3] |
| PI Turnover (EC50) | Human Conjunctival Epithelial Cells | Not specified | 5.9 ± 1.7 nM | [6] |
| O2- Generation (EC50) | Human Eosinophils | Not specified | 0.39 µM | [10] |
| Platelet Aggregation (EC50) | Rabbit Platelets | Not specified | ~1 x 10-9 M | [11] |
Note: EC50 values are highly dependent on the specific experimental conditions. The table illustrates general trends and specific values where PAF isoform was defined.
Key Experimental Protocols
Investigating the biological role of this compound requires specific and sensitive assays. Below are detailed methodologies for key experiments.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes the measurement of neutrophil migration towards a chemoattractant gradient using a Boyden chamber.
Materials:
-
Boyden chamber apparatus (48-well or 96-well)
-
Polycarbonate membranes (5.0 µm pore size)
-
Human neutrophils isolated from whole blood (e.g., via Ficoll-Paque and dextran sedimentation)
-
Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)
-
This compound (stock solution in ethanol, diluted in buffer)
-
Negative control (buffer alone)
-
Positive control (e.g., 10 nM fMLP)
-
Cell lysis buffer and detection reagent (e.g., CellTiter-Glo® for ATP measurement)
-
Luminometer plate reader
Procedure:
-
Preparation: Isolate human neutrophils and resuspend in Chemotaxis Buffer at a concentration of 1 x 106 cells/mL. Keep on ice.
-
Chamber Assembly: Prepare serial dilutions of this compound (e.g., 10-12 M to 10-6 M) and controls in Chemotaxis Buffer. Add 25-30 µL of these solutions to the lower wells of the Boyden chamber in triplicate.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Assemble the chamber by securing the upper gasket and chamber piece.
-
Cell Seeding: Add 40-50 µL of the neutrophil suspension to each well of the upper chamber.
-
Incubation: Incubate the assembled chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[12]
-
Cell Quantification:
-
After incubation, carefully remove the upper chamber. Scrape non-migrated cells from the top surface of the membrane.
-
Lyse the cells that have migrated to the lower chamber and are retained in the membrane pores.
-
Quantify the number of migrated cells by measuring ATP content using a luminescent assay, or by lysing cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[3][12]
-
-
Data Analysis: Plot the luminescence (or absorbance) signal against the concentration of this compound to generate a dose-response curve and calculate the EC50.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the ability of this compound to induce platelet aggregation by monitoring changes in light transmission through a platelet-rich plasma suspension.
Materials:
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Human whole blood collected in 3.2% or 3.8% sodium citrate
-
Centrifuge
-
This compound and other agonists (e.g., ADP, collagen)
-
Saline or appropriate buffer
Procedure:
-
Plasma Preparation:
-
Collect whole blood, avoiding platelet activation during venipuncture. Process within 1-4 hours.[13][14]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.[14]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 10-15 minutes.[13][14]
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with a cuvette of PRP and 100% transmission with a cuvette of PPP.[15]
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer. Allow it to equilibrate for a few minutes.
-
Add a small volume of the this compound solution (e.g., 50 µL) to the cuvette to achieve the desired final concentration.
-
Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, and light transmission increases.[15]
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Test a range of this compound concentrations to determine the EC50.
Conclusion and Future Directions
This compound is a significant, albeit less studied, member of the PAF family with a distinct immunomodulatory profile. Its equipotent effect on eosinophil migration compared to C-16:0 highlights its potential importance in allergic inflammation and asthma. The differential potency on neutrophils suggests a mechanism for fine-tuning the inflammatory response. For drug development professionals, understanding the specific signaling and cellular responses elicited by this compound could open new avenues for therapeutic intervention. Targeting the PAFR remains a viable strategy, but a deeper knowledge of how different PAF isoforms contribute to pathology may allow for the development of more selective antagonists or modulators. Future research should focus on elucidating the precise receptor-ligand interactions of different PAF isoforms, their prevalence in various inflammatory microenvironments, and their specific contributions to chronic inflammatory diseases and cancer.
References
- 1. researchrepository.ul.ie [researchrepository.ul.ie]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. Testing platelet aggregation activity [protocols.io]
Unveiling the Dynamics of PAF C-18:1 Interaction with its Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR). PAF exists as a family of structurally related molecules, with the length of the alkyl chain at the sn-1 position influencing their biological activity. This technical guide provides an in-depth exploration of the binding affinity and kinetics of a specific PAF analog, PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), with its receptor. While direct quantitative data for the binding affinity and kinetics of this compound is not extensively available in publicly accessible literature, this guide synthesizes the known information on its relative potency, the general characteristics of PAF receptor binding, detailed experimental protocols for assessing such interactions, and the downstream signaling pathways.
Quantitative Data Summary: Binding Affinity and Potency
Direct determination of the dissociation constant (Kd), inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and kinetic rate constants (kon and koff) for the interaction of this compound with its receptor is not consistently reported in the surveyed scientific literature. However, comparative studies on the biological activities of different PAF analogs provide valuable insights into the relative potency of this compound.
It is established that the length of the alkyl side-chain at the sn-1 position of the PAF molecule influences its affinity for the PAF receptor and, consequently, its biological potency[1][2]. While PAF C-16:0 is often considered the most potent endogenous PAF, studies on human neutrophils have demonstrated that this compound exhibits comparable or even slightly greater potency in specific cellular responses.
The rank order of potency for alkyl-PAF homologs in inducing lysosomal enzyme secretion and superoxide anion (O2-) production in human polymorphonuclear leukocytes (PMNs) has been reported as: 18:1- ≥ 16:0- >> 18:0-AGEPC [3]. This indicates that for these particular inflammatory responses, the C-18:1 analog is at least as potent as the C-16:0 analog.
Conversely, for other cellular functions such as chemotaxis in PMNs, the rank order of potency is different: 18:0- > 18:1- >> 16:0-AGEPC [3]. These findings suggest that the structural variations among PAF analogs can lead to differential engagement with the receptor and activation of specific downstream signaling pathways, a concept that warrants further investigation in drug development.
For context, the first binding experiment conducted on human platelets in 1982 revealed two distinct binding sites for PAF, with the higher affinity site having a Kd value of 37 ± 13 nM [4][5]. It is important to note that this value represents the binding of a general PAF preparation and not specifically this compound.
Table 1: Comparative Potency of PAF Analogs in Human Neutrophils
| Cellular Response | Rank Order of Potency | Reference |
| Lysosomal Enzyme Secretion | 18:1- ≥ 16:0- >> 18:0-AGEPC | [3] |
| Superoxide (O2-) Production | 18:1- ≥ 16:0- >> 18:0-AGEPC | [3] |
| Chemotaxis | 18:0- > 18:1- >> 16:0-AGEPC | [3] |
Experimental Protocols
The determination of ligand-receptor binding affinity and kinetics is fundamental to understanding the pharmacological properties of compounds like this compound. The following sections detail the methodologies for key experiments commonly employed in this field.
Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method for characterizing receptor-ligand interactions. These assays typically involve the use of a radiolabeled ligand (e.g., [3H]PAF) and measuring its binding to a receptor preparation, such as isolated cell membranes or intact cells.
1. Saturation Binding Assay to Determine Kd and Bmax:
-
Objective: To determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax).
-
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing the PAF receptor from a suitable source (e.g., platelets, neutrophils, or a cell line overexpressing the receptor).
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled PAF analog (e.g., [3H]PAF C-16:0 or a custom synthesized [3H]this compound).
-
Determination of Non-Specific Binding: In a parallel set of experiments, incubate the membrane preparation and radioligand in the presence of a high concentration of a non-radiolabeled PAF analog (e.g., 1000-fold excess of unlabeled this compound) to saturate the specific binding sites.
-
Separation: After reaching equilibrium, separate the bound from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.
-
2. Competitive Binding Assay to Determine Ki:
-
Objective: To determine the inhibition constant (Ki) of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane protein with increasing concentrations of the unlabeled competitor (this compound).
-
Separation and Quantification: Follow the same separation and quantification steps as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3. Kinetic Binding Assays to Determine kon and koff:
-
Objective: To determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Methodology for kon (Association Rate):
-
Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation at time zero.
-
At various time points, terminate the reaction and separate bound from free radioligand.
-
Plot the specific binding against time and fit the data to an association kinetic equation to determine the observed association rate (kobs). The kon can be calculated from the equation: kon = (kobs - koff) / [L] .
-
-
Methodology for koff (Dissociation Rate):
-
Allow the radioligand and membrane preparation to reach equilibrium.
-
Initiate dissociation at time zero by adding a large excess of unlabeled ligand to prevent re-binding of the radioligand.
-
At various time points, measure the amount of radioligand still bound to the receptor.
-
Plot the natural logarithm of the specific binding against time. The slope of the resulting linear plot will be equal to -koff.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (kon and koff) and can be used to determine the equilibrium dissociation constant (Kd).
-
Methodology:
-
Immobilization: The PAF receptor, typically solubilized and purified, is immobilized on the surface of a sensor chip.
-
Interaction Analysis: A solution containing the analyte (this compound) is flowed over the sensor surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Association Phase: During the injection of the analyte, the increase in RU over time reflects the association of the ligand and receptor.
-
Dissociation Phase: After the injection, a buffer is flowed over the surface, and the decrease in RU over time reflects the dissociation of the ligand-receptor complex.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to various kinetic models to determine the kon and koff values. The Kd can then be calculated as koff/kon.
-
Signaling Pathways
The PAF receptor is a classic seven-transmembrane G-protein coupled receptor. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq and Gi families.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a wide range of cellular responses, including platelet aggregation, inflammation, and neurotransmitter release.
-
Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
The following diagram illustrates the primary signaling cascades initiated by the binding of this compound to its receptor.
Experimental Workflow Visualization
The following diagram provides a schematic representation of a typical radioligand competitive binding assay workflow used to determine the inhibitory constant (Ki) of this compound.
Conclusion
This compound is a potent agonist of the PAF receptor, exhibiting a biological activity profile that is comparable, and in some aspects superior, to the more commonly studied PAF C-16:0. While precise quantitative data on its binding affinity and kinetics remain to be fully elucidated in readily available literature, the comparative potency data and the well-established methodologies for studying GPCR-ligand interactions provide a strong foundation for further research. A deeper understanding of the structure-activity relationships among different PAF analogs, including this compound, is crucial for the rational design of novel therapeutics targeting the PAF signaling pathway. The experimental protocols and signaling pathway information detailed in this guide offer a comprehensive resource for scientists and drug development professionals working in this important area of research. Future studies employing techniques such as radioligand binding assays and surface plasmon resonance are warranted to definitively characterize the binding affinity and kinetics of this compound, which will undoubtedly contribute to a more complete understanding of its physiological and pathological roles.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Differential responsiveness of human neutrophils to the autocrine actions of 1-O-alkyl-homologs and 1-acyl analogs of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in platelet-activating factor (PAF). 10. From PAF antagonism to inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Production and Regulation of PAF C-18:1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) C-18:1, a less studied but significant molecular species of PAF, plays a crucial role in a myriad of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events.[1] This technical guide provides a comprehensive overview of the endogenous production and regulation of PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine). It details the biosynthetic and catabolic pathways, the key enzymatic players, and the intricate signaling cascades initiated upon its binding to the PAF receptor. Furthermore, this document presents detailed experimental protocols for the quantification of this compound and the assessment of related enzyme activities, alongside quantitative data where available. Visual representations of key pathways and workflows are provided to facilitate a deeper understanding of the molecular mechanisms governing this compound homeostasis.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that belongs to a family of structurally related alkyl phosphoglycerides.[2] While the C16:0 species is the most extensively studied, other naturally occurring variants, such as this compound, exhibit distinct biological activities and contribute significantly to the overall PAF-mediated response.[1] this compound is generated by various cell types, including endothelial cells, macrophages, neutrophils, and platelets, primarily upon stimulation.[2] Its production is tightly controlled, and its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAF-R).[3] Dysregulation of this compound levels is implicated in the pathophysiology of numerous inflammatory diseases, making its production and regulatory pathways attractive targets for therapeutic intervention.[4]
Endogenous Production of this compound
The biosynthesis of this compound, like other PAF species, occurs via two principal pathways: the remodeling pathway and the de novo pathway.[2]
The Remodeling Pathway
The remodeling pathway is the primary mechanism for the rapid production of PAF in response to inflammatory stimuli. It involves the modification of pre-existing membrane phospholipids.
-
Step 1: Hydrolysis of Alkyl-Acyl-GPC: The pathway is initiated by the activation of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position of 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane ether phospholipid). This reaction yields 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as lyso-PAF.
-
Step 2: Acetylation of Lyso-PAF: The subsequent and rate-limiting step is the acetylation of lyso-PAF at the sn-2 position by the enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2), also known as lyso-PAF acetyltransferase.[5] This reaction utilizes acetyl-CoA as the acetyl group donor and results in the formation of PAF. Under inflammatory conditions, LPCAT2 is activated and upregulated to increase PAF production.
The de novo Pathway
The de novo pathway is responsible for the constitutive, low-level synthesis of PAF and is generally considered to be less significant in acute inflammatory responses.[2] This pathway synthesizes PAF from simpler precursor molecules.
-
Step 1: Acetylation of 1-alkyl-2-lyso-sn-glycero-3-P: The pathway starts with the acetylation of 1-alkyl-2-lyso-sn-glycero-3-phosphate by an acetyl-CoA-dependent acetyltransferase.
-
Step 2: Dephosphorylation: The resulting 1-alkyl-2-acetyl-sn-glycero-3-phosphate is then dephosphorylated by a specific phosphatase to yield 1-alkyl-2-acetyl-sn-glycerol.
-
Step 3: Choline Phosphorylation: Finally, a dithiothreitol (DTT)-insensitive cholinephosphotransferase catalyzes the transfer of a phosphocholine group from CDP-choline to 1-alkyl-2-acetyl-sn-glycerol, forming PAF.
Diagram of this compound Biosynthetic Pathways
Caption: Biosynthetic pathways of this compound.
Regulation of this compound Production
The production of this compound is a tightly regulated process, ensuring that its potent biological activities are spatially and temporally controlled.
Enzymatic Regulation
-
LPCAT2 Activation: The activity of LPCAT2 is a critical control point in the remodeling pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the rapid activation of LPCAT2, thereby increasing PAF synthesis.[5]
-
Phospholipase A2 (PLA2) Activity: The availability of the lyso-PAF precursor is dependent on the activity of PLA2. Various isoforms of PLA2 are activated by different stimuli, providing another layer of regulation.
Catabolism of this compound
The primary mechanism for terminating PAF signaling is its enzymatic degradation by PAF acetylhydrolases (PAF-AH).
-
PAF Acetylhydrolase (PAF-AH): This family of enzymes specifically hydrolyzes the acetyl group at the sn-2 position of PAF, converting it into the biologically inactive lyso-PAF.[2] There are both intracellular and plasma forms of PAF-AH. Plasma PAF-AH, also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is a key regulator of systemic PAF levels.
Diagram of this compound Catabolism
Caption: Enzymatic catabolism of this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to the PAF receptor (PAF-R), a member of the G-protein coupled receptor (GPCR) superfamily.[3] Activation of PAF-R initiates a cascade of intracellular signaling events.
-
G-Protein Coupling: Upon ligand binding, the PAF-R couples to Gq and Gi proteins.[6]
-
Downstream Effectors:
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
-
Cellular Responses: These signaling events culminate in a variety of cellular responses, including platelet aggregation, neutrophil chemotaxis, smooth muscle contraction, and the production of other inflammatory mediators.[7]
Diagram of this compound Signaling Pathway
Caption: this compound signaling cascade.
Quantitative Data
Quantitative analysis of this compound is challenging due to its low endogenous concentrations and rapid metabolism. Mass spectrometry-based methods are typically employed for accurate quantification.[8]
| Sample Type | Condition | This compound Concentration | Reference |
| Human Saliva | Markedly increased salivary PAF levels | Detected | [9] |
| Human Plasma | Healthy Controls | Not explicitly quantified for C18:1 | [8] |
| Human Plasma | Coronary Artery Disease | Not explicitly quantified for C18:1 | [10] |
| Nasal Polyps | Asthmatic Patients | Lyso-PAF C18:1 higher than controls | [3] |
Note: Specific quantitative values for this compound are not widely reported in the literature. The table reflects the detection or relative changes observed.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Diagram of LC-MS/MS Workflow for this compound Quantification
Caption: LC-MS/MS workflow for PAF analysis.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
For plasma or serum, use directly after thawing on ice.
-
Spike the sample with a known amount of a suitable internal standard (e.g., deuterated PAF).
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer or similar lipid extraction to separate lipids from the aqueous phase.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE):
-
Reconstitute the lipid extract in a minimal volume of a suitable solvent.
-
Apply the sample to a C18 SPE cartridge to remove interfering substances.
-
Elute the PAF-containing fraction with an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column.[11]
-
Use a gradient elution with solvents such as water/acetonitrile with formic acid or ammonium formate.[12]
-
Perform detection using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic precursor-to-product ion transition for this compound (e.g., m/z 550.4 -> 184.1).
-
-
Quantification:
-
Construct a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
PAF Acetylhydrolase (PAF-AH) Activity Assay (Radiometric)
This protocol describes a radiometric assay to measure the activity of PAF-AH in biological samples.[13]
Methodology:
-
Substrate Preparation:
-
Prepare a working solution of [³H-acetyl]-PAF in a suitable buffer (e.g., HEPES or PBS, pH 7.2).
-
The final concentration of the substrate should be optimized for the specific enzyme source.
-
-
Sample Preparation:
-
Dilute plasma, serum, or tissue homogenates in the assay buffer.[14]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the diluted sample with the [³H-acetyl]-PAF substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., acetic acid).
-
-
Separation of Product and Substrate:
-
Apply the reaction mixture to a pre-conditioned C18 reverse-phase column.
-
The unreacted [³H-acetyl]-PAF will bind to the column, while the released [³H]-acetate (the product) will be in the flow-through.
-
Collect the flow-through.
-
-
Quantification:
-
Add the collected flow-through to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]-acetate produced per unit time per amount of protein.
-
LPCAT2 Activity Assay
Measuring the specific activity of LPCAT2 can be achieved using an ELISA-based kit or by a radiometric assay similar to the one described for PAF-AH, but using lyso-PAF as the substrate and [¹⁴C]-acetyl-CoA as the acetyl donor.
Methodology (ELISA-based - General Principle): [15][16]
-
Plate Preparation: A microtiter plate is pre-coated with an antibody specific for LPCAT2.
-
Sample and Standard Incubation: Standards and samples are added to the wells, and the LPCAT2 present binds to the immobilized antibody.
-
Detection Antibody: A biotin-conjugated anti-LPCAT2 antibody is added, which binds to the captured LPCAT2.
-
Enzyme Conjugate: An avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.
-
Substrate Addition: A TMB substrate solution is added, and the HRP catalyzes a color change.
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of LPCAT2 is determined by comparison to a standard curve.
Conclusion
This compound is a critical lipid mediator whose endogenous production and regulation are intricately linked to inflammatory and physiological processes. A thorough understanding of its biosynthetic and catabolic pathways, as well as its signaling mechanisms, is paramount for the development of novel therapeutic strategies targeting a wide range of diseases. The experimental protocols detailed in this guide provide a foundation for researchers to accurately quantify this compound and assess the activity of its regulatory enzymes, thereby facilitating further investigation into the precise roles of this important molecule in health and disease. Further research is warranted to establish a more comprehensive quantitative profile of this compound in various biological contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of platelet activating factor in human saliva by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initial Development and Validation of a Novel Extraction Method for Quantitative Mining of the Formalin-Fixed, Paraffin-Embedded Tissue Proteome for Biomarker Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of phospholipase activity of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. mybiosource.com [mybiosource.com]
- 16. mybiosource.com [mybiosource.com]
The physiological functions of PAF C-18:1
An In-depth Technical Guide to the Physiological Functions of PAF C-18:1 for Researchers, Scientists, and Drug Development Professionals.
Abstract
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that mediates a wide array of physiological and pathological processes. While much of the early research focused on the C16:0 analog, the diverse molecular species of PAF, including this compound (1-O-octadecenyl-2-acetyl-sn-glycero-3-phosphocholine), exhibit distinct bioactivities and functional roles. This technical guide provides a comprehensive overview of the physiological functions of this compound, with a focus on its involvement in inflammation, immunity, and cellular signaling. We present a comparative analysis of its potency relative to other PAF species, detail established experimental protocols for its study, and visualize its core signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the study of lipid signaling and the development of therapeutics targeting the PAF system.
Introduction to Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) was first identified for its ability to induce platelet aggregation and is now recognized as a powerful phospholipid mediator in a multitude of biological processes, including inflammation, allergic responses, and shock.[1] PAF is not a single molecule but a family of structurally related phospholipids, with the length and saturation of the alkyl chain at the sn-1 position influencing their biological activity. These molecules are produced by various cells, including platelets, endothelial cells, macrophages, and neutrophils, typically in low quantities under normal physiological conditions.[1] Their synthesis is significantly increased in response to inflammatory stimuli.[1]
The canonical structure of PAF features an alkyl group at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol backbone.[1] The C-18:1 variant, specifically, contains an octadecenyl group at the sn-1 position. The strict structural requirements of PAF are critical for its recognition by and binding to its receptor, as well as for its degradation by specific enzymes.[1] Any alteration, such as the elongation of the acetyl group at the sn-2 position, can dramatically reduce its biological activity.[1]
Biosynthesis and Catabolism of PAF
PAF is synthesized through two primary pathways: the remodeling pathway and the de novo pathway. The remodeling pathway is the principal source of PAF during inflammatory responses, while the de novo pathway is thought to contribute to the maintenance of physiologic PAF levels required for normal cellular functions.[1]
-
The Remodeling Pathway: This pathway is activated by inflammatory stimuli and involves two main steps. It begins with a membrane phospholipid, phosphatidylcholine, which is hydrolyzed by phospholipase A2 (PLA2) to produce lyso-PAF. Lyso-PAF is then acetylated by acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form PAF.
-
The De Novo Pathway: This pathway synthesizes PAF from simpler precursors. It involves the acetylation of 1-O-alkyl-sn-glycero-3-phosphate, followed by dephosphorylation and the final transfer of a phosphocholine group from CDP-choline to form PAF.[1]
The biological actions of PAF are tightly regulated and terminated by its enzymatic degradation. This is primarily carried out by PAF acetylhydrolases (PAF-AH), a group of enzymes that hydrolyze the acetyl group at the sn-2 position, rendering the molecule inactive.[1]
The PAF Receptor and General Signaling Mechanisms
PAF exerts its biological effects by binding to a specific G-protein-coupled receptor (GPCR) known as the PAF receptor (PAF-R).[2] The gene for PAF-R is located on chromosome 1 and produces two different transcripts, which are expressed differentially across human tissues. For instance, peripheral leukocytes primarily express transcript-1, while tissues like the heart, lungs, and kidneys express transcript-2.[1]
Upon binding of this compound or other PAF analogs, the PAF-R undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This activation initiates a cascade of intracellular signaling events that are cell-type specific but generally involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmission.[1][2] The mitogen-activated protein (MAP) kinase pathway is also a known downstream target of PAF-R activation.[1]
Physiological Functions of this compound
The physiological effects of PAF are diverse, impacting numerous systems. While many studies do not differentiate between PAF species, some research has highlighted the specific or comparative activities of this compound.
Role in Inflammation and Immunity
PAF is a potent pro-inflammatory mediator.[1] this compound, specifically, is involved in establishing and maintaining the inflammatory response.[3] Its role in leukocyte migration is particularly notable. While it is less potent than PAF C-16:0 and C-18:0 in inducing the chemotaxis of neutrophils, it is equipotent to these other forms in promoting the migration of eosinophils.[3] Eosinophil migration is a key feature of allergic inflammation, such as in asthma.[3]
Cardiovascular Effects
Generally, PAF causes vasodilation, which can lead to a drop in blood pressure, and it is a potent aggregator of platelets.[1] The C-18:0 analog has been shown to possess renovasodilator and antihypertensive properties, leading to an increase in renal blood flow.[4] While specific data for C-18:1 on these functions is less defined, its activity at the PAF receptor suggests it contributes to the overall cardiovascular effects mediated by the PAF family.
Functions in the Nervous System
PAF and its receptor system are integral to several processes in the central nervous system (CNS), including neuroblast proliferation, differentiation, and synaptic modulation.[5] PAF is known to modulate various neural functions and has been implicated in the developmental brain disorder Miller-Dieker Lissencephaly.[6] Studies using PAF analogues have shown they can induce rapid and reversible changes in cultured hippocampal neurites, such as growth cone collapse and neurite retraction, highlighting a role in neuronal development and plasticity.[6]
Comparative Bioactivity of PAF Analogs
The biological potency of PAF is highly dependent on the structure of the alkyl chain at the sn-1 position. This compound exhibits a distinct activity profile when compared to its more well-studied counterparts, PAF C-16:0 and PAF C-18:0.
| PAF Species | Biological Assay | Relative Potency / Activity | Reference |
| This compound | Neutrophil Chemotaxis | Less potent than PAF C-16:0 and PAF C-18:0. | [3] |
| This compound | Eosinophil Migration | Equipotent to PAF C-16:0 and PAF C-18:0. | [3] |
| PAF C-18:0 | Platelet Aggregation | Less potent than PAF C-16:0. | [7] |
| PAF C-18:0 | Macrophage Activation | Equipotent to PAF C-16:0. | [7] |
| PAF C-18:0 | Neutrophil Chemokinesis | More active than PAF C-16:0. | [8] |
Methodologies for this compound Research
The study of this compound requires specific and sensitive analytical techniques to distinguish it from other PAF species and to characterize its biological activity.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the accurate quantification of different PAF isoforms in biological samples.[9] A significant analytical challenge is the presence of isobaric lysophosphatidylcholines (lyso-PCs), which can interfere with PAF measurement.[9]
Detailed Protocol Outline:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cell culture) using a solvent system such as the Bligh-Dyer or Folch method.
-
Sample Cleanup: Solid-phase extraction (SPE) may be used to remove interfering substances and enrich the PAF fraction.
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column, to separate the different lipid species.[10]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. PAF species are typically ionized using electrospray ionization (ESI).
-
Tandem MS (MS/MS) Analysis:
-
The precursor ion corresponding to the mass of the PAF species of interest (e.g., this compound) is selected.
-
This precursor ion is fragmented by collision-induced dissociation (CID).
-
A key diagnostic fragment ion for all PAFs and lyso-PCs is the phosphocholine headgroup at m/z 184.[9]
-
To differentiate from isobaric lyso-PCs, a second fragment ion at m/z 104, which is abundantly produced from lyso-PCs but not from PAF, is monitored.[9]
-
The absence of the m/z 104 fragment confirms that the signal at m/z 184 originates from PAF.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of its specific transition to that of a known amount of a stable isotope-labeled internal standard (e.g., d4-PAF).
PAF Receptor Binding Assays
Radioligand binding assays are used to characterize the interaction of this compound with the PAF receptor and to determine its binding affinity.[11][12]
Detailed Protocol Outline:
-
Membrane Preparation: Neutrophils or other cells expressing PAF-R are isolated and homogenized. The cell membranes are then isolated by differential centrifugation.[12]
-
Binding Reaction: A fixed concentration of radiolabeled PAF (e.g., [³H]-PAF) is incubated with the prepared cell membranes in a suitable buffer.
-
Competition Binding: To determine the affinity of this compound, parallel incubations are performed with increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 4°C) for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound, which reflects its binding affinity for the PAF receptor.
Conclusion and Future Directions
This compound is an important, naturally occurring molecular species of Platelet-Activating Factor with a distinct profile of biological activity. Its equipotent ability to stimulate eosinophil migration compared to other PAF forms underscores its potential significance in allergic and inflammatory diseases.[3] However, many aspects of its specific physiological and pathophysiological roles remain less characterized than those of PAF C-16:0.
Future research should focus on elucidating the specific contribution of this compound in various disease models, particularly in asthma, neuroinflammation, and cancer. The development of isoform-specific inhibitors or antagonists could provide more targeted therapeutic strategies. Furthermore, advanced lipidomic approaches will be crucial in accurately mapping the spatial and temporal distribution of this compound synthesis and signaling within different tissues and cellular compartments, providing deeper insights into its unique biological functions.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal cytoskeletal alterations evoked by a platelet-activating factor (PAF) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Determination of specific receptor sites for platelet activating factor in bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Mediator: An In-depth Technical Guide to the Discovery and History of Platelet-Activating Factor C-18:1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a highly potent, phospholipid mediator that plays a crucial role in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. This technical guide provides a comprehensive overview of the discovery and history of a specific molecular species of PAF, 1-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine (PAF C-18:1). It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the seminal experiments, key figures, and the scientific journey that led to our current understanding of this important signaling molecule. This guide includes detailed experimental protocols, quantitative data comparisons of PAF isoforms, and visualizations of key pathways to facilitate a deeper understanding of the core concepts.
A Historical Perspective: The Unraveling of a New Class of Lipid Mediators
The story of Platelet-Activating Factor begins in the early 1970s with the pioneering work of French immunologist Jacques Benveniste. His initial research focused on the mechanisms of allergic reactions and led to the observation of a soluble factor released from basophils that could induce platelet aggregation.[1][2] This substance was aptly named "platelet-activating factor" or PAF.[1] Benveniste's early experiments laid the groundwork for recognizing that a lipid, not a protein, was responsible for this potent biological activity.[1][2]
The definitive structural elucidation of PAF was a landmark achievement credited to Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan in 1979.[1] Their meticulous work revealed the unique chemical structure of PAF as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[1] This discovery was significant as it identified the first phospholipid known to function as a signaling molecule, opening up a new field of research in lipid mediators.
Subsequent research identified that PAF is not a single molecule but a family of structurally related lipids, with the length and saturation of the alkyl chain at the sn-1 position varying. This guide focuses on the C-18:1 species, which contains an oleoyl group at the sn-1 position.
Comparative Bioactivity of this compound
The biological potency of PAF varies depending on the structure of the alkyl chain at the sn-1 position. This compound exhibits distinct bioactivity compared to its more common saturated counterparts, PAF C-16:0 and PAF C-18:0.
| Biological Activity | PAF C-16:0 | PAF C-18:0 | This compound | Reference |
| Neutrophil Chemotaxis | Most Potent | Intermediate Potency | Least Potent | [3] |
| Eosinophil Migration | Equipotent | Equipotent | Equipotent | [3] |
| Platelet Aggregation | Most Potent | Less Potent | - | [4] |
Table 1: Comparative biological potency of different PAF molecular species.
Key Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of this compound.
Chemical Synthesis of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine (this compound)
The synthesis of this compound involves a multi-step process starting from a suitable glycerol derivative. The following is a generalized protocol based on established methods for synthesizing similar phospholipids.
Materials:
-
1-Oleoyl-sn-glycerol
-
Trityl chloride
-
Pyridine
-
Acetic anhydride
-
Phosphorus oxychloride
-
Choline tosylate
-
Triethylamine
-
Solvents (e.g., dichloromethane, chloroform, methanol)
-
Silica gel for column chromatography
Procedure:
-
Protection of the primary hydroxyl group: React 1-oleoyl-sn-glycerol with trityl chloride in the presence of pyridine to protect the sn-3 hydroxyl group.
-
Acetylation of the secondary hydroxyl group: Acetylate the sn-2 hydroxyl group of the tritylated intermediate using acetic anhydride in pyridine.
-
Deprotection of the primary hydroxyl group: Remove the trityl protecting group from the sn-3 position using a mild acid catalyst.
-
Phosphorylation: React the resulting 1-oleoyl-2-acetyl-sn-glycerol with phosphorus oxychloride in the presence of a non-nucleophilic base like triethylamine to introduce the phosphate group at the sn-3 position.
-
Coupling with choline: React the phosphorylated intermediate with choline tosylate to form the final product, 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine.
-
Purification: Purify the final product using silica gel column chromatography.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a robust method for the sensitive and specific quantification of this compound in biological samples such as plasma.
Materials:
-
Biological sample (e.g., plasma)
-
Internal standard (e.g., a deuterated PAF analog)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).
-
The gradient should be optimized to achieve good separation of this compound from other lipid species.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode with an ESI source.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 550.4 → 184.1) and the internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to induce the directed migration of neutrophils.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Isolate neutrophils from fresh human blood using density gradient centrifugation. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemotaxis buffer containing different concentrations of this compound to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes to allow for cell migration.
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to induce platelet aggregation in platelet-rich plasma (PRP).[2]
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
This compound
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the anticoagulated blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a specific concentration of this compound to the PRP and record the change in light transmission over time.
-
The increase in light transmission corresponds to the extent of platelet aggregation.
-
Analyze the aggregation curve to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.
-
PAF Receptor Binding Assay
This assay is used to determine the affinity of this compound for its receptor.
Materials:
-
Cell membranes expressing the PAF receptor
-
Radiolabeled PAF (e.g., [3H]-PAF)
-
Unlabeled this compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, incubate a fixed amount of cell membranes with a constant concentration of radiolabeled PAF and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radiolabeled PAF from the unbound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled PAF as a function of the concentration of unlabeled this compound. From this competition curve, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined, and from this, the binding affinity (Ki) of this compound for its receptor can be calculated.
Visualizing the Molecular Pathways
This compound Biosynthesis Pathways
PAF can be synthesized via two main pathways: the de novo pathway and the remodeling pathway. The remodeling pathway is the primary route for PAF production during inflammation.
This compound Signaling Pathway
PAF exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.
References
- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
PAF C-18:1 as a Lipid Mediator in Cell Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Platelet-Activating Factor (PAF) C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), a potent phospholipid mediator involved in a wide array of physiological and pathological processes. This document details its synthesis, signaling mechanisms, biological functions, and the experimental protocols crucial for its study, serving as a comprehensive resource for professionals in life sciences and drug development.
Introduction to PAF C-18:1
Platelet-Activating Factor (PAF) encompasses a family of potent, biologically active phospholipids. The C-18:1 species, specifically 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a naturally occurring variant characterized by an 18-carbon alkyl chain with one double bond at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone[1]. Like other PAF molecules, it is not stored pre-formed but is rapidly synthesized by various cells—including neutrophils, monocytes, platelets, and endothelial cells—in response to stimuli[2]. This compound is a critical intercellular signaling molecule that mediates processes such as inflammation, thrombosis, and immune responses[3][4]. Its unique structure allows it to interact with specific receptors and influence membrane dynamics, making it a key player in cellular communication[5][6].
Biosynthesis and Degradation
The cellular concentration of this compound is tightly regulated through controlled synthesis and rapid degradation. Two primary pathways are responsible for its production: the de novo pathway and the remodeling pathway[1].
-
The Remodeling Pathway: This is the primary route for PAF synthesis in inflammatory cells upon stimulation. It involves the conversion of membrane-bound alkyl-acyl-glycerophosphocholine to lyso-PAF by phospholipase A2 (PLA2). Subsequently, lyso-PAF is acetylated by lyso-PAF acetyltransferase (LPCAT) to form active PAF[1].
-
The De Novo Pathway: This pathway synthesizes PAF to maintain physiological levels in certain tissues, like the brain. It utilizes 1-alkyl-2-acetyl-sn-glycerol as a substrate and requires cytidine diphosphate-choline for the final phosphocholine addition[1].
PAF's biological activity is terminated by PAF acetylhydrolases (PAF-AH), which hydrolyze the acetyl group at the sn-2 position, converting the potent PAF molecule into the inactive lyso-PAF[1][3]. This rapid degradation ensures that PAF signaling is a transient event.
References
- 1. Buy this compound | 85966-90-1 [smolecule.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paf c 18 — TargetMol Chemicals [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for PAF C-18:1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-18:1 (1-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine) is a naturally occurring bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function.[1][2] As a potent lipid mediator, PAF C-18:1 exerts its effects primarily through the activation of the G-protein coupled PAF receptor (PAFR).[2][3] Its long acyl chain at the sn-1 position contributes to its distinct biological activities, including the induction of neutrophil and eosinophil migration.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, covering its preparation, cell stimulation, and the assessment of downstream cellular responses.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| CAS Number | 85966-90-1 | [1] |
| Molecular Formula | C28H56NO7P | [1] |
| Formula Weight | 549.7 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | Ethanol: 10 mg/ml | [1] |
| DMSO: 10 mg/ml | [1] | |
| DMF: 10 mg/ml | [1] | |
| PBS (pH 7.2): 20 mg/ml | [1] | |
| Water: 20 mg/ml | [1] |
Table 2: Effective Concentrations and Cellular Responses to PAF
| Cell Type | Response Measured | Effective Concentration (EC50) | Fold Change/Effect | Reference |
| Human Conjunctival Epithelial Cells (HCECs) | Phosphoinositide (PI) Turnover | 5.9 ± 1.7 nM | 2.3-fold increase | [4] |
| HCECs | Intracellular Calcium ([Ca2+]i) Mobilization | 0.81 nM | - | [4] |
| HCECs | IL-6 Release | ~108 nM | 1.4 - 3.5-fold increase | [4] |
| HCECs | IL-8 Release | ~108 nM | 1.4 - 3.5-fold increase | [4] |
| HCECs | GM-CSF Release | ~108 nM | 1.4 - 3.5-fold increase | [4] |
| Human Eosinophils | Superoxide (O2-) Generation | 0.39 µM | - | [5] |
| Human Bladder Microvascular Endothelial Cells (HBMEC) | PAF Production | - | 3.1-fold increase (with SFLLRN) | [6] |
| Human Platelets | Aggregation | 2.6 x 10-8 M (for PAF) | - | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder or solution in ethanol)
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or glass vials
Protocol:
-
If starting with a lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound in anhydrous ethanol or DMSO to a stock concentration of 1-10 mg/ml. For example, to make a 1 mg/ml stock solution, add 1 ml of solvent to 1 mg of this compound.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months, or as recommended by the supplier.[1]
General Protocol for Cell Stimulation with this compound
Objective: To stimulate cultured cells with this compound to induce a cellular response.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., multi-well plates, flasks) at a density that will allow for optimal growth and response.
-
Serum Starvation (Optional but Recommended): For many cell types, especially when studying signaling pathways, it is advisable to reduce background activation by serum components. Once cells have reached the desired confluency (typically 70-80% for adherent cells), replace the complete medium with serum-free or low-serum medium and incubate for 4-24 hours.[8][9]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in serum-free medium. It is crucial to ensure that the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%).
-
Cell Stimulation: Remove the serum-free medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the appropriate duration depending on the downstream assay.
-
Short-term (seconds to minutes): For rapid signaling events like intracellular calcium mobilization or kinase phosphorylation.[4][5]
-
Mid-term (30 minutes to a few hours): For gene expression changes or the release of pre-formed mediators.
-
Long-term (6 to 24 hours): For cytokine secretion or cell differentiation assays.[4][10]
-
-
Harvesting: After incubation, harvest the cells or culture supernatant for downstream analysis.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
This compound working solution
-
Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging
Protocol:
-
Cell Loading with Calcium Indicator:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.[11]
-
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate or coverslip in the fluorescence reader or on the microscope stage. Measure the baseline fluorescence for a short period to establish a stable signal. The excitation wavelengths for Fura-2 are typically 340 nm and 380 nm, with emission measured at ~510 nm.[11]
-
Stimulation with this compound: Add the this compound working solution to the cells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording the fluorescence signal for several minutes to capture the peak calcium response and its subsequent decay.[4]
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated and can be converted to intracellular calcium concentration using appropriate calibration methods.
Cytokine Release Assay (ELISA)
Objective: To quantify the secretion of cytokines (e.g., IL-6, IL-8) from cells stimulated with this compound.
Materials:
-
Cells cultured in multi-well plates
-
This compound working solution
-
Commercially available ELISA kits for the cytokines of interest
-
Microplate reader
Protocol:
-
Cell Stimulation: Stimulate cells with this compound for the desired duration (e.g., 24 hours) as described in the general stimulation protocol.[4]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant without disturbing the cell layer.
-
Centrifugation: Centrifuge the supernatant at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants (and standards) to antibody-coated wells.
-
Incubating to allow cytokine binding.
-
Washing the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dissecting the Mechanism of Intracellular Mycobacterium smegmatis Growth Inhibition by Platelet Activating Factor C-16 [frontiersin.org]
- 11. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Quantification of PAF C-18:1 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. PAF C-18:1, a specific molecular species of PAF with an 18-carbon alkyl chain containing one double bond at the sn-1 position, acts as a potent agonist for the PAF receptor (PAF-R).[1] Its quantification in biological samples is crucial for understanding its role in various diseases and for the development of targeted therapeutics. This document provides a detailed protocol for the quantification of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used, sensitive, and high-throughput method.
Principle of the Assay: The this compound ELISA is a competitive immunoassay. In this assay format, this compound present in a sample competes with a fixed amount of labeled this compound (e.g., biotin-labeled) for a limited number of binding sites on a specific anti-PAF C-18:1 antibody coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, an enzyme-conjugated streptavidin (or secondary antibody) is added, which binds to the labeled this compound. Following another wash, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the sample is determined by comparing its absorbance with a standard curve generated from known concentrations of this compound.
Materials and Equipment
Materials:
-
This compound ELISA Kit (Ensure the kit is validated for the C-18:1 isoform or validate cross-reactivity)
-
Anti-PAF C-18:1 antibody-coated 96-well microplate
-
This compound standard
-
Biotin-labeled this compound
-
HRP-conjugated Streptavidin
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Standard Diluent Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate sealer
-
-
Biological samples (e.g., serum, plasma, cell culture supernatants, tissue homogenates)
-
Reagent grade water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
Equipment:
-
Microplate shaker
-
Vortex mixer
-
Centrifuge
-
Incubator (37°C)
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes at 4°C. Collect the serum and use immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and use immediately or aliquot and store at -80°C.
-
Cell Culture Supernatants: Collect the cell culture medium and centrifuge at 1500 rpm for 10 minutes to remove cells and debris. Use the supernatant immediately or aliquot and store at -80°C.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer (e.g., RIPA buffer) on ice. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant for analysis.
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent buffer to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with the standard diluent buffer to generate a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.3125, 0.156, and 0 ng/mL).
-
Biotin-labeled this compound: Prepare the working solution of biotin-labeled this compound according to the kit manufacturer's instructions.
-
HRP-conjugated Streptavidin: Prepare the working solution of HRP-conjugated streptavidin according to the kit manufacturer's instructions.
-
Wash Buffer: Dilute the concentrated wash buffer to its working concentration with reagent grade water.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the anti-PAF C-18:1 antibody-coated microplate.
-
Add Biotin-labeled this compound: Immediately add 50 µL of the working solution of biotin-labeled this compound to each well.
-
Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add HRP-conjugated Streptavidin: Add 100 µL of the HRP-conjugated streptavidin working solution to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 90 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
Data Analysis
-
Standard Curve: Calculate the average OD for each standard concentration. Plot the average OD (y-axis) against the corresponding this compound concentration (x-axis). A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Sample Concentration: Calculate the average OD for each sample. Use the standard curve to determine the concentration of this compound in each sample. Remember that the OD is inversely proportional to the this compound concentration.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.
Data Presentation
Table 1: Typical Standard Curve Data for this compound ELISA
| Standard Concentration (ng/mL) | Mean OD (450 nm) |
| 10 | 0.250 |
| 5 | 0.450 |
| 2.5 | 0.750 |
| 1.25 | 1.150 |
| 0.625 | 1.600 |
| 0.3125 | 2.050 |
| 0.156 | 2.400 |
| 0 | 2.800 |
Table 2: Example Quantification of this compound in Biological Samples
| Sample ID | Sample Type | Mean OD (450 nm) | Calculated Concentration (ng/mL) | Final Concentration (ng/mL) |
| Control 1 | Human Serum | 1.850 | 0.45 | 0.45 |
| Patient A | Human Serum | 1.200 | 1.15 | 1.15 |
| Patient B | Human Serum | 0.800 | 2.30 | 2.30 |
| Untreated Cells | Cell Culture Supernatant | 2.200 | 0.25 | 0.25 |
| Treated Cells | Cell Culture Supernatant | 1.000 | 1.50 | 1.50 |
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Competitive ELISA Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| High concentration of HRP-conjugate | Optimize the concentration of the HRP-conjugate. | |
| Low signal | Inactive reagents | Check the expiration dates and storage conditions of all reagents. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Low concentration of this compound | Concentrate the sample if possible, or use a more sensitive assay. | |
| High variability | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing of reagents | Gently mix reagents before use. | |
| Temperature fluctuations | Maintain a consistent temperature during incubations. |
Conclusion
The competitive ELISA for this compound provides a robust and sensitive method for its quantification in a variety of biological samples. Adherence to the protocol and proper sample handling are essential for obtaining accurate and reproducible results. This assay is a valuable tool for researchers and drug development professionals investigating the role of this compound in health and disease. It is crucial to select an ELISA kit with validated specificity for the C-18:1 isoform or to independently validate the cross-reactivity of a general PAF ELISA kit to ensure accurate quantification of this specific lipid mediator.
References
Application Note: Quantitative Analysis of PAF C-18:1 and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Platelet-Activating Factor (PAF) is a family of potent phospholipid mediators involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and allergic reactions.[1][2] PAF C-18:1 (1-O-octadecyl-2-oleoyl-sn-glycero-3-phosphocholine) is a naturally occurring molecular species of PAF that plays a significant role in cell signaling pathways.[3][4] Its biological activity is tightly regulated through controlled synthesis and rapid degradation into inactive metabolites, primarily lyso-PAF. Given its potent, transient nature, the accurate and sensitive quantification of this compound and its metabolites is crucial for understanding its role in health and disease and for the development of therapeutic agents targeting inflammatory disorders.[3][5] This document provides a detailed protocol for the robust quantification of this compound and its primary metabolite, lyso-PAF C18:1, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathways
Metabolism of this compound
PAF biosynthesis occurs via two primary routes: the de novo pathway and the remodeling pathway.[5][6] The remodeling pathway is the principal source of PAF during inflammatory responses. It begins with the hydrolysis of membrane ether-linked phospholipids (alkyl-acyl-glycerophosphocholine) by phospholipase A2 (PLA2), which yields lyso-PAF.[6][7] This intermediate is then acetylated by lyso-PAF acetyltransferase (lysoPAF-AcT) to produce the biologically active PAF.[6] The biological actions of PAF are terminated by PAF acetylhydrolases (PAF-AHs), which hydrolyze the acetyl group at the sn-2 position, converting PAF back to the inactive lyso-PAF.[6][8]
Caption: Biosynthesis and catabolism of this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells like platelets, neutrophils, and endothelial cells.[9][10] Receptor activation initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC).[7][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signals culminate in various cellular responses, including inflammation, platelet aggregation, and chemotaxis.[9]
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Metabolome Database: Showing metabocard for Platelet-activating factor (HMDB0062195) [hmdb.ca]
Application Notes and Protocols for In Vitro Studies with PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Platelet-Activating Factor (PAF) C-18:1 stock solutions for in vitro studies. PAF C-18:1 is a naturally occurring phospholipid involved in various physiological and pathological processes, including inflammation, immune responses, and cardiovascular events.[1][2][3] Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable experimental results.
Data Presentation
Physicochemical and Solubility Data
This compound (1-O-oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine) is a potent lipid mediator.[3] For in vitro studies, it is crucial to start with a properly prepared stock solution. The following table summarizes the key properties and solubility of this compound.
| Property | Value | Source |
| Molecular Formula | C28H56NO7P | [2][3] |
| Formula Weight | 549.7 g/mol | [2][3] |
| Purity | ≥95% | [2][3] |
| Storage Temperature | -20°C | [1][2][4][5] |
| Stability | ≥ 2 years at -20°C | [2][5] |
| Solubility | ||
| Ethanol | 10 mg/mL | [2][3] |
| DMSO | 10 mg/mL | [2][3] |
| DMF | 10 mg/mL | [2][3] |
| PBS (pH 7.2) | 20 mg/mL | [2][3] |
| Water | 20 mg/mL | [2][3] |
Note: While this compound is soluble in aqueous solutions like PBS and water, it is a lipid and may form micelles. For cell-based assays, it is recommended to first dissolve it in an organic solvent before further dilution in aqueous media to ensure homogeneity.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a 10 mg/mL primary stock solution of this compound in ethanol.
Materials:
-
This compound (lyophilized powder or as a solution in an organic solvent)
-
Anhydrous ethanol (≥99.5%)
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: If starting with a lyophilized powder, add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL. For example, to a vial containing 5 mg of this compound, add 500 µL of anhydrous ethanol.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the lipid is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Store the primary stock solution at -20°C in the dark.[1][2][4][5] When stored properly, the solution is stable for at least two years.[2][5]
Protocol 2: Preparation of Working Stock Solutions and Final Treatment Media
This protocol details the preparation of intermediate and final working solutions for treating cells in culture. It is critical to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity (typically ≤ 0.5%).[6]
Materials:
-
Primary this compound stock solution (10 mg/mL in ethanol)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution by diluting the primary stock solution in ethanol. For example, to prepare a 1 mg/mL intermediate stock, dilute the 10 mg/mL primary stock 1:10 in anhydrous ethanol. This can facilitate more accurate dilutions for the final working concentrations.
-
Preparation of Final Working Solution:
-
On the day of the experiment, thaw the primary or intermediate stock solution on ice or at room temperature.
-
Vortex the stock solution briefly.
-
Dilute the stock solution to the desired final concentration in your cell culture medium (e.g., serum-free medium). It is best to add the this compound stock to the medium while gently vortexing the tube to ensure rapid and even dispersion.
-
Example Dilution: To prepare a 1 µM final concentration of this compound in 1 mL of cell culture medium:
-
The molecular weight of this compound is ~550 g/mol .
-
A 1 M solution would be 550 g/L, or 550 mg/mL.
-
A 1 mM solution is 0.55 mg/mL.
-
A 1 µM solution is 0.55 µg/mL.
-
From a 1 mg/mL (1000 µg/mL) stock solution, you would need to add 0.55 µL to 1 mL of medium. For ease of pipetting, it is advisable to perform serial dilutions.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of ethanol to the cell culture medium as is present in the this compound treated samples.[7]
-
Immediate Use: Use the final working solutions immediately after preparation for consistent results.
Mandatory Visualization
References
- 1. This compound [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 85966-90-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Direct Growth Inhibitory Effect of Platelet Activating Factor C-16 and Its Structural Analogs on Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application of PAF C-18:1 in Neutrophil Chemotaxis Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) C-18:1, chemically known as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a bioactive phospholipid that plays a crucial role in a variety of inflammatory and immunological processes. As a potent chemoattractant for leukocytes, particularly neutrophils, PAF C-18:1 is instrumental in initiating the inflammatory cascade by inducing the directed migration of these cells to sites of injury or infection.[1] This property makes this compound an invaluable tool in the study of neutrophil chemotaxis, allowing researchers to investigate the molecular mechanisms of cell migration and to screen for novel anti-inflammatory therapeutic agents. These application notes provide a comprehensive overview, detailed experimental protocols, and expected outcomes for the use of this compound in neutrophil chemotaxis assays.
Mechanism of Action
This compound exerts its chemoattractant effect by binding to the specific Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) on the surface of neutrophils.[2] This ligand-receptor interaction initiates a complex intracellular signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton, cell polarization, and directed cell movement.
Upon binding of this compound, the PAFR activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then trigger downstream signaling pathways. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt/PKB and guanine nucleotide exchange factors (GEFs) for small Rho GTPases.
The activation of Rho GTPases, particularly Cdc42 and Rac, is critical for establishing cell polarity and promoting actin polymerization. Cdc42 activation leads to the recruitment and activation of Wiskott-Aldrich syndrome protein (WASP). Activated WASP, in turn, stimulates the actin-nucleating activity of the Arp2/3 complex, which generates branched actin filaments, driving the formation of lamellipodia and pseudopodia at the leading edge of the migrating neutrophil. This intricate signaling network ensures the precise spatial and temporal control of actin dynamics required for efficient chemotaxis.
Data Presentation
The following table summarizes the quantitative data for the application of this compound in neutrophil chemotaxis assays based on available literature. It is important to note that the optimal concentration and response can vary depending on the specific experimental conditions, such as the source of neutrophils and the type of assay used.
| Parameter | Value | Reference |
| Chemical Name | 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine | N/A |
| Active Concentration Range | 10⁻¹⁰ M to 10⁻⁵ M | [3] |
| Concentration Used in Assays | 1 µM | [4] |
| Incubation Time | 60 - 90 minutes | General protocol |
| Optimal Response | A decrease in response may be observed at concentrations between 10⁻⁶ M and 10⁻⁵ M due to receptor desensitization.[3] | [3] |
Experimental Protocols
I. Preparation of Human Neutrophils
This protocol describes the isolation of human neutrophils from peripheral blood, a critical first step for a chemotaxis assay.
Materials:
-
Anticoagulated (e.g., with ACD or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with Ca²⁺/Mg²⁺ (assay medium)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Trypan Blue solution
-
Centrifuge
-
Sterile tubes and pipettes
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS (Ca²⁺/Mg²⁺-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and most of the Ficoll-Paque).
-
Collect the erythrocyte/granulocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS (Ca²⁺/Mg²⁺-free) and add Dextran T500 to a final concentration of 1%.
-
Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
To remove contaminating red blood cells, perform hypotonic lysis by resuspending the cell pellet in ice-cold RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2x concentrated HBSS to restore isotonicity.
-
Centrifuge at 250 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cell pellet twice with cold HBSS (Ca²⁺/Mg²⁺-free).
-
Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA) to the desired concentration (typically 1-2 x 10⁶ cells/mL).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The viability should be >95%.
II. Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol outlines a standard method for assessing neutrophil chemotaxis in response to this compound using a multi-well Boyden chamber (or Transwell) system.
Materials:
-
Isolated human neutrophils
-
This compound stock solution (in ethanol or DMSO)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Staining solution (e.g., Diff-Quik)
-
Method for quantification (e.g., light microscope for cell counting, fluorescence plate reader for fluorescently labeled cells)
Protocol:
-
Prepare serial dilutions of this compound in assay medium. A typical concentration range to test is 10⁻¹⁰ M to 10⁻⁶ M. Include a negative control (assay medium alone) and a positive control (e.g., 100 nM fMLP).
-
Add the this compound dilutions or control solutions to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate filter membrane over the lower wells, avoiding air bubbles.
-
Assemble the chamber by placing the upper wells (gasket and top plate) over the filter.
-
Add the neutrophil suspension (typically 1-2 x 10⁵ cells per well) to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
After incubation, disassemble the chamber and carefully remove the filter.
-
Wipe the upper surface of the filter with a cotton swab to remove non-migrated cells.
-
Fix the filter in methanol and stain with a suitable stain like Diff-Quik.
-
Mount the filter on a microscope slide.
-
Quantify the number of migrated cells by counting the cells on the lower surface of the filter in several high-power fields using a light microscope.
-
The chemotactic response can be expressed as a chemotactic index (the fold increase in migrated cells in response to the chemoattractant compared to the negative control).
Alternative Quantification Method (Fluorescence-based):
-
Prior to the assay, label the isolated neutrophils with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Perform the chemotaxis assay as described above (steps 1-8).
-
Instead of fixing and staining, lyse the migrated cells on the lower surface of the filter and in the lower well.
-
Measure the fluorescence of the lysate using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
Mandatory Visualizations
Signaling Pathway of this compound-induced Neutrophil Chemotaxis
Caption: Signaling pathway of this compound-induced neutrophil chemotaxis.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Experimental workflow for a neutrophil chemotaxis assay using this compound.
References
- 1. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of human neutrophils with 1-O-hexadecyl/octadecyl-2-acetyl-sn-glycerol-3-phosphorylcholine (platelet activating factor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using PAF C-18:1 to Induce Eosinophil Migration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. It belongs to a family of structurally related molecules, with PAF C-18:1 being a naturally occurring species. PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, including eosinophils.[1] The activation of the PAF receptor on eosinophils triggers a signaling cascade that leads to chemotaxis, the directed migration of these cells towards an increasing concentration gradient of the chemoattractant.[1][2] This process is a critical step in the accumulation of eosinophils at sites of allergic inflammation, such as in the airways of asthmatic patients.
Studies have shown that this compound is equipotent to other PAF species, such as C-16:0 and C-18:0, in promoting eosinophil migration.[1][2] The migration is time-dependent, peaking at approximately 2 to 3 hours, and is mediated through the PAF receptor, as it can be inhibited by specific PAF receptor antagonists.[2][3] Understanding the mechanisms of this compound-induced eosinophil migration is crucial for the development of therapeutic strategies targeting eosinophilic inflammation.
These application notes provide a detailed protocol for an in vitro eosinophil migration assay using this compound, along with a summary of expected quantitative data and a schematic of the involved signaling pathway.
Data Presentation
Table 1: Dose-Response of this compound in Eosinophil Migration
| This compound Concentration (µM) | Eosinophil Migration (relative to control) |
| 0 (Vehicle Control) | Baseline |
| 0.1 | Significant increase over baseline[3] |
| 1.0 | Dose-dependent increase[3] |
| 10.0 | Near-maximal response[3] |
Table 2: Time Course of this compound-Induced Eosinophil Migration
| Incubation Time (minutes) | Eosinophil Migration |
| 60 | Significant migration observed[2] |
| 120 | Peak migration[2] |
| 180 | Maximal migration observed in some studies[3] |
Signaling Pathway
The binding of this compound to its G-protein coupled receptor (PAFR) on eosinophils initiates a signaling cascade that culminates in directed cell movement.
Caption: this compound signaling pathway in eosinophils.
Experimental Protocols
In Vitro Eosinophil Migration (Chemotaxis) Assay
This protocol describes a standard method for assessing eosinophil migration in response to this compound using a Boyden chamber or transwell plate.
Materials:
-
Human peripheral blood or other source of eosinophils
-
Eosinophil isolation kit (e.g., MACS Eosinophil Isolation Kit)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
HEPES buffer
-
This compound (stock solution in ethanol or DMSO)
-
Chemotaxis chamber (e.g., 96-well transwell plate with 3-5 µm pore size polycarbonate membrane)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or flow cytometer for cell quantification
-
Cell counting solution (e.g., Calcein-AM or a cell lysis buffer with a DNA-binding dye)
Protocol:
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic cell separation method.
-
Assess cell purity by cytocentrifugation and staining (e.g., Wright-Giemsa). Purity should be >98%.
-
Resuspend purified eosinophils in RPMI 1640 supplemented with 1% FBS and 10 mM HEPES at a concentration of 1 x 10⁶ cells/mL.
-
-
Preparation of Chemoattractant:
-
Prepare serial dilutions of this compound in assay medium (RPMI 1640 with 1% FBS and 10 mM HEPES). A typical concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of ethanol or DMSO as the highest this compound concentration).
-
-
Chemotaxis Assay:
-
Add 150 µL of the this compound dilutions or vehicle control to the lower wells of the chemotaxis plate.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped.
-
Add 50 µL of the eosinophil suspension (5 x 10⁴ cells) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-3 hours.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
To count the migrated cells in the lower chamber, one of the following methods can be used:
-
Fluorometric Quantification: Add a fluorescent dye that measures total cell number (e.g., by binding to DNA in lysed cells) to the lower wells. Read the fluorescence on a microplate reader.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a fixed period.
-
Manual Counting: Aspirate the medium from the lower wells, lyse the cells, and count the nuclei using a hemocytometer after staining with a nuclear stain.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated in response to this compound by the number of cells that migrated in the vehicle control.
-
Plot the chemotactic index against the concentration of this compound to generate a dose-response curve.
-
Experimental Workflow:
Caption: Workflow for in vitro eosinophil migration assay.
References
- 1. LIPID MAPS [lipidmaps.org]
- 2. Eosinophil migration in response to three molecular species of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor-induced human eosinophil transendothelial migration: evidence for a dynamic role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platelet Aggregation Assay Using PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] PAF C-18:1, a specific homolog of PAF, induces platelet aggregation and degranulation, making it a valuable tool for studying platelet function and for screening potential anti-platelet compounds.[3] These application notes provide a detailed protocol for conducting a platelet aggregation assay using this compound with light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[4][5][6]
Principle of the Method
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[4][7] Initially, the PRP is turbid due to the uniform suspension of platelets. Upon the addition of an agonist, such as this compound, platelets are activated and begin to clump together. These aggregates allow more light to pass through the sample, increasing the light transmission, which is recorded over time to generate an aggregation curve.[4][8][9] Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[7]
Signaling Pathway of PAF in Platelets
Platelet-activating factor (PAF) initiates a signaling cascade by binding to its specific G-protein coupled receptor (GPCR) on the platelet surface.[10][11] This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the dense tubular system, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to a conformational change in the glycoprotein IIb/IIIa receptors, enabling them to bind fibrinogen and mediate platelet aggregation.
Caption: this compound signaling cascade in platelets.
Experimental Workflow
The experimental workflow for a platelet aggregation assay using this compound involves several key steps, from blood collection and sample preparation to data acquisition and analysis. The process must be handled with care to avoid premature platelet activation.[7]
Caption: Workflow for platelet aggregation assay.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine)
-
Solvent for this compound (e.g., chloroform/methanol 1:1 v/v)[4]
-
Bovine Serum Albumin (BSA)-saline solution (2.5 mg/mL BSA in 0.9% saline)[4]
-
Freshly drawn human whole blood
-
3.2% or 3.8% Sodium Citrate anticoagulant tubes
-
Sterile polypropylene tubes
-
Pipettes and tips
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Water bath or heating block at 37°C
-
Centrifuge
Protocol Steps
1. Preparation of this compound Stock and Working Solutions
-
Prepare a 10⁻⁴ M stock solution of this compound by dissolving it in an appropriate solvent like chloroform/methanol (1:1 v/v).[4]
-
Aliquot the stock solution into small volumes in glass vials and store at -20°C.
-
On the day of the experiment, evaporate the solvent from an aliquot under a gentle stream of nitrogen.
-
Re-dissolve the dried this compound in BSA-saline solution to the desired concentration.
-
Perform serial dilutions in BSA-saline to obtain a range of working concentrations.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, fasting (at least 8 hours) volunteers via venipuncture using a 20G needle, avoiding hemolysis and prolonged tourniquet use.[4][12] The first few milliliters of blood should be discarded.
-
Immediately place the blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[12]
-
Process the blood within 1 hour of collection.[8] Keep samples at room temperature; do not refrigerate.[7][13]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off.[7]
-
Carefully aspirate the upper platelet-rich plasma layer and transfer it to a sterile polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes.[7]
-
Collect the supernatant (PPP) and transfer it to a separate polypropylene tube.
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
3. Platelet Aggregation Assay
-
Turn on the aggregometer and allow it to warm up to 37°C.[7]
-
Pipette the appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[6]
-
Place a cuvette with PPP into the 100% transmission channel of the aggregometer.
-
Place the cuvette with PRP into the sample channel and allow it to equilibrate to 37°C for at least 5 minutes with stirring.
-
Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP cuvette to achieve the desired final concentration.[6]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Repeat the measurement for each concentration of this compound and for a vehicle control (BSA-saline).
Data Presentation and Interpretation
The results of the platelet aggregation assay can be summarized in a table format for easy comparison. The primary endpoint is the maximum percentage of platelet aggregation. For dose-response experiments, the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) can be calculated.
Table 1: Platelet Aggregation Induced by this compound
| This compound Concentration (nM) | Maximum Aggregation (%) |
| 0 (Vehicle Control) | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Note: The effective concentration range for PAF-induced aggregation is typically in the nanomolar range.[14] The optimal concentrations for this compound should be determined empirically.
Troubleshooting
-
Low or no aggregation: This could be due to inactive platelets (improper blood collection or storage), low platelet count, or inactive this compound. Ensure proper sample handling and fresh preparation of agonist solutions.
-
Spontaneous aggregation: This may occur if platelets are activated during blood collection or processing. Use clean venipuncture and handle samples gently.
-
High variability between replicates: Ensure consistent pipetting techniques, proper mixing, and that the PRP is homogenous before each measurement.
By following this detailed protocol, researchers can reliably assess platelet function in response to this compound, providing valuable insights for both basic research and the development of novel therapeutics.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. unimedizin-mainz.de [unimedizin-mainz.de]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes provide comprehensive guidelines for the handling, storage, and use of Platelet-Activating Factor C-18:1 (PAF C-18:1) in various experimental settings. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental conditions and cell types.
Product Information and Storage
This compound is a bioactive phospholipid that acts as a potent agonist for the Platelet-Activating Factor receptor (PAFR). It plays a crucial role in various physiological and pathological processes, including inflammation, immune responses, and cell signaling.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₆NO₇P | [1][2] |
| Molecular Weight | 549.7 g/mol | [1][2][3] |
| Appearance | Provided as a solution in ethanol | [2] |
| Storage Temperature | -20°C | [1][2] |
| Stability | ≥ 2 years at -20°C |
Handling Precautions:
-
This compound should be handled in a well-ventilated area.
-
Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Solubility
This compound is soluble in various organic solvents and can be prepared in aqueous solutions, typically with the aid of a carrier protein like bovine serum albumin (BSA).
| Solvent | Solubility |
| Ethanol | 10 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble with carrier protein (e.g., BSA) |
Preparation of Stock and Working Solutions
3.1. Preparation of a 10 mg/mL Stock Solution in Ethanol:
-
This compound is often supplied pre-dissolved in ethanol. If working with a solid form, aseptically add the appropriate volume of absolute ethanol to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
3.2. Preparation of Working Solutions:
For cell-based assays, it is recommended to prepare fresh working solutions from the stock solution. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Determine the desired final concentration of this compound for your experiment.
-
Calculate the volume of the stock solution needed.
-
Dilute the stock solution in an appropriate vehicle. For many cell-based assays, a carrier protein such as fatty acid-free BSA is used to enhance the solubility and bioavailability of this compound in aqueous media. A common vehicle is PBS or serum-free media containing 0.1% BSA.
-
Briefly vortex the working solution before adding it to the cells.
Experimental Protocols
4.1. Neutrophil Chemotaxis Assay
This protocol describes a method to assess the chemotactic response of neutrophils to this compound using a Boyden chamber or a similar multi-well chemotaxis system.
Materials:
-
Isolated human or murine neutrophils
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA)
-
This compound working solutions (ranging from 10 nM to 1 µM)
-
Chemotaxis chamber with a polycarbonate membrane (e.g., 3-5 µm pore size)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
Label the neutrophils with Calcein-AM according to the manufacturer's instructions.
-
Add this compound working solutions to the lower wells of the chemotaxis chamber. Use chemotaxis medium alone as a negative control.
-
Place the membrane over the lower wells.
-
Add the labeled neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
Expected Results: this compound is expected to induce a dose-dependent increase in neutrophil migration.
4.2. Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation.
Materials:
-
Adherent or suspension cells expressing the PAF receptor (e.g., Human Conjunctival Epithelial Cells (HCECs), platelets, or transfected cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
This compound working solutions (ranging from 10 pM to 10 µM)
-
Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate (for plate reader) or on glass coverslips (for microscopy).
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS (with Ca²⁺ and Mg²⁺) to the cells.
-
Measure the baseline fluorescence for a few minutes.
-
Add the this compound working solution to the cells and continue to record the fluorescence signal for several minutes.
-
For Fura-2, the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm is used to determine the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity at ~516 nm after excitation at ~494 nm is measured.
Expected Results: this compound will induce a rapid and transient increase in intracellular calcium concentration in PAFR-expressing cells.
4.3. Western Blotting for Downstream Signaling
This protocol provides a general framework for analyzing the phosphorylation of downstream signaling proteins, such as ERK1/2 (p44/p42 MAPK), following stimulation with this compound.
Materials:
-
Cells expressing the PAF receptor
-
Serum-free cell culture medium
-
This compound working solutions (e.g., 100 nM)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately after treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to confirm equal loading.
Expected Results: this compound stimulation should lead to a time-dependent increase in the phosphorylation of downstream signaling proteins like ERK1/2.
Signaling Pathways and Experimental Workflows
// Nodes PAF_C18_1 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PAFR [label="PAF Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses\n(e.g., Inflammation,\nChemotaxis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PAF_C18_1 -> PAFR [label="Binds to"]; PAFR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R on"]; ER -> Ca_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca_release -> Downstream; PKC -> Downstream; } .dot Figure 1. Simplified this compound signaling pathway.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; isolate_neutrophils [label="Isolate Neutrophils", fillcolor="#4285F4", fontcolor="#FFFFFF"]; label_cells [label="Label with Calcein-AM", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_chamber [label="Prepare Chemotaxis Chamber\n(Add this compound to lower wells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_cells [label="Add Labeled Neutrophils\nto Upper Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate (37°C, 60-90 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Migrated Cells\n(Fluorescence Reading)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> isolate_neutrophils; isolate_neutrophils -> label_cells; label_cells -> add_cells; prepare_chamber -> add_cells; add_cells -> incubate; incubate -> quantify; quantify -> end; } .dot Figure 2. Experimental workflow for a neutrophil chemotaxis assay.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture & Serum Starvation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulate [label="Stimulate with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; lyse_cells [label="Cell Lysis (RIPA Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_quant [label="Protein Quantification (BCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfer [label="Transfer to Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-pERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_culture; cell_culture -> stimulate; stimulate -> lyse_cells; lyse_cells -> protein_quant; protein_quant -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> end; } .dot Figure 3. General workflow for Western blotting analysis.
References
Application Notes and Protocols for In Vivo Administration of PAF C-18:1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] The C-18:1 isoform of PAF, while generally less potent than the more commonly studied C-16:0 isoform, exhibits distinct biological activities and is a key molecule for investigation in various disease models.[2] These application notes provide detailed protocols for the in vivo administration of PAF C-18:1 in animal models, focusing on intravenous, intraperitoneal, and oral routes. The information is intended to guide researchers in designing and executing experiments to explore the biological functions and therapeutic potential of this lipid mediator.
Data Presentation: Quantitative Effects of PAF Administration
The following tables summarize quantitative data from studies investigating the in vivo effects of PAF administration in various animal models. It is important to note that much of the available literature uses PAF without specifying the acyl chain length, or uses the C16:0 isoform. Data specific to this compound is limited and has been noted where available.
Table 1: Effects of Intravenous (IV) and Intra-arterial (IA) PAF Administration
| Animal Model | PAF Isoform | Dose Range | Administration Route | Observed Effects | Reference(s) |
| Rat (Wistar) | C-18:1 | 2.5 - 200 ng/kg | Intra-arterial | Increase in renal blood flow (6-15%); Dose-dependent systemic hypotension (2-64 mmHg). | [3] |
| Rat | Not Specified | 1.5 µg/kg | Intravenous | Increased plasma and intestinal PAF-acetylhydrolase activity.[4] | [4] |
| Rat | Not Specified | 2 - 4 µg/kg | Intravenous | Dose-dependent increase in serum IL-6 activity.[5] | [5] |
| Rat | Not Specified | 6 µg/kg | Intravenous | 7-fold increase in tracheal vascular permeability; 7-fold increase in neutrophil recruitment to the tracheal mucosa.[6] | [6] |
| Rat | Not Specified | 6 µg/kg | Intravenous | Significant thrombocytopenia, peaking within 1 hour. | [7] |
| Mouse | C-18:0 | Not specified | Intravenous | Induced a significant platelet decline at 30 minutes post-injection.[8] | [8] |
| Mouse (NZB x NZW F1) | Not Specified | 5.5 x 10⁻¹⁵ - 5.5 x 10⁻¹¹ g/g b.w. | Intravenous | Improved ovulation rate, increased fertilization rate, and enhanced blastocyst hatching rate.[9] | [9] |
| Mouse | Not Specified | 0.5 µg | Intravenous | 50% increase in the clearance velocity of aggregated IgG in the initial 5 minutes.[10] | [10] |
Table 2: Effects of Other Administration Routes of PAF
| Animal Model | PAF Isoform | Dose Range | Administration Route | Observed Effects | Reference(s) |
| Human (mild asthma) | Not Specified | 18 µg | Inhalation (Aerosol) | Transient neutropenia, bronchoconstriction, and arterial oxygenation abnormalities.[6] | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Vehicle Selection and Solubilization:
This compound is a lipid and requires a suitable vehicle for aqueous administration. A common method involves the use of a carrier protein.
-
Recommended Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4, containing 0.25% to 1% (w/v) bovine serum albumin (BSA). The BSA helps to solubilize the PAF and prevent its aggregation.
-
Preparation Steps:
-
Allow the this compound, typically stored in an organic solvent like ethanol, to come to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen gas to obtain a thin lipid film.
-
Add the sterile PBS/BSA vehicle to the dried this compound.
-
Vortex or sonicate the mixture gently until the this compound is completely dissolved or forms a uniform suspension.
-
The final solution should be prepared fresh before each experiment.
-
Intravenous (IV) Injection Protocol
Intravenous administration allows for the rapid and systemic distribution of this compound.
Materials:
-
Prepared this compound solution
-
Animal restrainer (for mice or rats)
-
Insulin syringes (29-31 gauge) for mice; 25-27 gauge needles for rats
-
Sterile saline for injection
Procedure (Mouse - Tail Vein Injection):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer, exposing the tail.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Load the syringe with the desired volume of this compound solution. Ensure there are no air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Dosage Considerations: Based on available literature for PAF, a starting dose range for intravenous administration in mice could be between 0.1 and 10 µg/kg.[4][6] However, dose-response studies are crucial to determine the optimal concentration for the desired biological effect.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common method for administering substances that are not suitable for IV injection or when a slower absorption rate is desired.
Materials:
-
Prepared this compound solution
-
Syringes with 25-27 gauge needles for mice; 23-25 gauge for rats
-
Sterile saline for injection
Procedure (Rat):
-
Restrain the rat securely. One common method is to hold the rat by the scruff of the neck with one hand and support its lower body with the same hand or forearm.
-
Tilt the animal's head downwards at a 30-40 degree angle to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle, bevel up, at a 10-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure that a blood vessel or abdominal organ has not been punctured. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Dosage Considerations: There is limited specific data for IP administration of this compound. A pilot study with a range of doses (e.g., 1-50 µg/kg) is recommended to determine the effective dose for the intended study.
Oral Gavage Protocol
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
Materials:
-
Prepared this compound solution (consider an emulsion or suspension for better stability and absorption)
-
Flexible or rigid, ball-tipped gavage needle (20-22 gauge for mice)
-
Syringe
Procedure (Mouse):
-
Measure the distance from the mouse's mouth to the xiphoid process (the bottom of the sternum) to determine the correct insertion depth for the gavage needle. Mark this depth on the needle.
-
Restrain the mouse by the scruff of the neck to immobilize the head. The head and body should be in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is at the predetermined depth, administer the this compound solution slowly.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Dosage Considerations: The oral bioavailability of lipids can be variable. Higher doses compared to parenteral routes may be required. A starting dose range of 10-100 µg/kg could be considered for initial studies, with adjustments based on observed effects.
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.
Caption: this compound signaling cascade via the PAF receptor.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound.
Caption: General workflow for in vivo this compound studies.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Platelet-activating factor (PAF) up-regulates plasma and tissue PAF-acetylhydrolase activity in the rat: effect of cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Platelet-activating Factor on in vitro and in vivo Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of platelet-activating factor on vascular permeability and granulocyte recruitment in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous injections of PAF-acether induce platelet aggregation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effect of the injection of a synthetic platelet-activating factor (PAF-acether) on the fate of IgG aggregates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Platelet-Activating Factor (PAF) C-18:1 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, immune responses, and neurotransmission.[1][2] The C-18:1 variant of PAF, with an oleoyl group at the sn-1 position, is a naturally occurring analog.[1] Visualizing the subcellular localization and dynamics of PAF C-18:1 is crucial for understanding its biological functions and for the development of targeted therapeutics. This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging studies.
The direct fluorescent labeling of this compound can be challenging due to the lack of easily reactive functional groups that are not critical for its biological activity. Therefore, two primary strategies are presented: the synthesis of a fluorescent this compound analog and the use of non-covalent labeling with lipophilic dyes for membrane tracking.
Data Presentation: Properties of Suitable Fluorophores
The choice of fluorophore is critical and depends on the specific application, including the instrumentation available and the potential for phototoxicity. Below is a summary of common fluorophores that can be adapted for lipid labeling.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| BODIPY-FL | 505 | 513 | ~0.9 | ~80,000 | Bright, photostable, and relatively insensitive to solvent polarity. |
| NBD | 465 | 535 | Variable | ~25,000 | Environmentally sensitive, fluorescence increases in nonpolar environments. |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 | ~150,000 | Bright and photostable, suitable for various microscopy techniques. |
| Cyanine5 (Cy5) | 649 | 670 | ~0.2 | ~250,000 | Far-red dye, minimizes cellular autofluorescence. |
| Anthrylvinyl | 394 | 465 | ~0.6 | ~20,000 | Exhibits good quantum yields and can be used for ratiometric imaging. |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound Analog
This protocol describes a synthetic route to generate a this compound analog with a fluorescent group attached to the phosphocholine headgroup. This method is adapted from synthetic strategies for other fluorescent phospholipids.[3]
Materials:
-
1-O-(9Z-octadecenyl)-2-acetyl-sn-glycerol
-
2-Chloro-2-oxo-1,3,2-dioxaphospholane
-
N,N-Dimethylethanolamine
-
Fluorescent dye with a reactive group (e.g., BODIPY-FL-succinimidyl ester)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies
-
NMR spectrometer
-
Mass spectrometer
Methodology:
-
Phosphorylation of the Glycerol Backbone:
-
Dissolve 1-O-(9Z-octadecenyl)-2-acetyl-sn-glycerol in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C and slowly add 2-chloro-2-oxo-1,3,2-dioxaphospholane.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
-
Coupling of the Headgroup Precursor:
-
Dissolve the product from step 1 in anhydrous acetonitrile.
-
Add N,N-dimethylethanolamine and heat the reaction at 60°C overnight.
-
Monitor the reaction by TLC.
-
Purify the resulting phosphocholine lipid by column chromatography.
-
-
Fluorescent Labeling of the Headgroup:
-
Dissolve the purified lipid in anhydrous DCM and add triethylamine.
-
Add the fluorescent dye with a succinimidyl ester group (e.g., BODIPY-FL-SE) in a 1.2 molar excess.
-
Stir the reaction at room temperature in the dark for 12-18 hours.
-
Monitor the reaction by TLC.
-
Purify the final fluorescent this compound analog by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.
-
Determine the spectroscopic properties (excitation/emission maxima, quantum yield) of the fluorescent analog.
-
Protocol 2: Cellular Imaging with Fluorescent this compound
This protocol details the use of the synthesized fluorescent this compound analog for imaging its uptake and localization in cultured cells.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Fluorescent this compound analog
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope (confocal recommended)
Methodology:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Labeling of Cells:
-
Prepare a stock solution of the fluorescent this compound analog in ethanol or DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the labeling medium containing the fluorescent this compound analog to the cells.
-
Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh, pre-warmed culture medium (with or without serum, depending on the experimental design).
-
For live-cell imaging, immediately proceed to microscopy.
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS. Permeabilize if necessary for co-staining of intracellular targets.
-
If desired, counterstain the nuclei with DAPI or Hoechst.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and any counterstains.
-
For confocal microscopy, acquire z-stacks to analyze the three-dimensional distribution of the fluorescent this compound.
-
Use appropriate controls, such as unlabeled cells and cells treated with a fluorescent lipid that is not PAF, to account for autofluorescence and non-specific lipid uptake.
-
Diagrams
Caption: Workflow for synthesis and imaging of fluorescent this compound.
Caption: Simplified signaling cascade initiated by this compound binding.
References
- 1. smolecule.com [smolecule.com]
- 2. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Expedient Synthesis of Fluorescent Labeled Ceramide-1-phosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PAF C-18:1 Concentration for Cell Stimulation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Platelet-Activating Factor (PAF) C-18:1 in cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for PAF C-18:1 in a new cell type?
A1: For a new cell type, it is advisable to perform a dose-response experiment to determine the optimal concentration. A typical starting range for this compound is between 10 nM and 10 µM. However, optimal concentrations can vary significantly depending on the cell type and the specific response being measured. For instance, platelet aggregation can be induced with concentrations as low as 50 nM, while activation of monocytes may require concentrations in the micromolar range (e.g., 35-40 µM).[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is typically supplied in an organic solvent like ethanol. For experiments, it is recommended to prepare fresh dilutions in a suitable buffer or cell culture medium containing a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance solubility and prevent non-specific binding. Stock solutions in organic solvents should be stored at -20°C or lower to maintain stability.
Q3: What is the typical duration of cell stimulation with this compound?
A3: The duration of stimulation is highly dependent on the cellular response being investigated. Rapid signaling events, such as intracellular calcium mobilization, can peak within seconds to a few minutes.[3] For responses like cytokine release or gene expression, longer incubation times of several hours may be necessary. Preliminary time-course experiments are crucial to determine the optimal stimulation period for your specific assay.
Q4: Can this compound be cytotoxic to cells?
A4: Yes, at higher concentrations, this compound can exhibit cytotoxicity. For example, in human conjunctival epithelial cells, concentrations above 10 µM have been shown to be toxic over a 24-hour period.[3] It is essential to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) in parallel with your functional assays, especially when using a broad range of concentrations.
Q5: What is receptor desensitization and how can I avoid it?
A5: Receptor desensitization is a process where prolonged or repeated exposure to an agonist, like this compound, leads to a diminished cellular response. This can occur through mechanisms like receptor phosphorylation and internalization. To minimize desensitization, use the lowest effective concentration of this compound and the shortest possible stimulation time. If repeated stimulations are necessary, allow for a recovery period between treatments for the receptors to potentially resensitize.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response | Suboptimal this compound concentration: The concentration may be too low to elicit a detectable response. | Perform a dose-response curve to identify the optimal concentration for your specific cell type and assay. |
| Poor solubility of this compound: The compound may not be fully dissolved in the aqueous experimental buffer. | Ensure proper dissolution by first dissolving in an appropriate organic solvent and then diluting in buffer/media containing a carrier protein like BSA. Vortex or sonicate briefly if necessary. | |
| Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | Use a fresh vial of this compound and follow recommended storage and handling procedures. | |
| Cell health issues: The cells may not be healthy or responsive. | Check cell viability and ensure they are in the appropriate growth phase for stimulation. | |
| Receptor desensitization: Prolonged exposure or high concentrations may have led to reduced receptor sensitivity. | Use a shorter stimulation time and the lowest effective concentration. Allow for a recovery period if repeated stimulation is needed. | |
| High background signal | Contamination of reagents: Reagents or culture media may be contaminated with substances that activate the cells. | Use fresh, sterile reagents and media. |
| Non-specific binding: this compound may be binding to surfaces or other proteins non-specifically. | Pre-treat plates and tips with a blocking agent like BSA. | |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Differences in cell density: The number of cells per well or dish can affect the magnitude of the response. | Ensure consistent cell seeding density across all experiments. | |
| Unexpected cell death | Cytotoxicity of this compound: The concentration used may be too high for the specific cell type and incubation time. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. |
| Solvent toxicity: The concentration of the organic solvent used to dissolve this compound may be toxic to the cells. | Ensure the final concentration of the organic solvent in the cell culture is below the toxic threshold (typically <0.1%). |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for Different Cell Types and Assays
| Cell Type | Assay | Recommended Concentration Range | Reference |
| Alveolar Macrophages | Leukotriene B4 Release | 0.1 - 10 µM | [4] |
| THP-1 Monocytes | Arachidonic Acid Release | 35 - 40 µM | [1] |
| Rabbit Platelets | Platelet Aggregation | ~50 nM (ED50) | [2] |
| Human Conjunctival Epithelial Cells | PI Turnover / Cytokine Release | 10 nM - 1 µM | [3] |
| Neutrophils | Chemotaxis / Activation | 1 µM | [5] |
Table 2: Cytotoxicity of PAF
| Cell Type | Cytotoxic Concentration | Incubation Time | Reference |
| Human Conjunctival Epithelial Cells | > 10 µM | 24 hours | [3] |
| Human Ciliated Epithelium | 1.25 µg/mL (~2.27 µM) | 4 hours | [6] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells on a suitable substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Wash the cells once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
-
Baseline Measurement:
-
Place the plate on a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
-
Stimulation and Measurement:
-
Add this compound at the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time. The response is typically rapid, peaking within seconds to minutes.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline to determine the intracellular calcium concentration.
-
Protocol 2: Platelet Aggregation Assay
-
Platelet Preparation:
-
Aggregation Measurement:
-
Pre-warm the platelet suspension to 37°C in an aggregometer cuvette with a stir bar.
-
Establish a stable baseline reading on the aggregometer.
-
-
Stimulation:
-
Add this compound at the desired concentration to the cuvette.
-
Record the change in light transmittance, which corresponds to platelet aggregation, for a defined period (e.g., 5 minutes).[7]
-
-
Data Analysis:
-
Quantify the extent of aggregation as the maximum change in light transmittance.
-
Generate a dose-response curve by testing a range of this compound concentrations.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PAF C-18:1 in different experimental conditions
For researchers, scientists, and drug development professionals utilizing Platelet-Activating Factor (PAF) C-18:1, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of PAF C-18:1 under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1][2] When supplied as a solution in an organic solvent like ethanol, it is stable for at least two years under these conditions.[1] If obtained as a lyophilized powder, it should also be stored at -20°C.
Q2: How should I prepare working solutions of this compound?
A2: It is recommended to prepare fresh working solutions for each experiment from a stock solution. Stock solutions are typically prepared in organic solvents such as ethanol, DMSO, or DMF.[1] For aqueous buffers like PBS (pH 7.2), solubility is also reported, but these solutions are expected to be less stable over time due to hydrolysis.[1] When preparing aqueous solutions, it is advisable to do so immediately before use.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of the acetyl group at the sn-2 position, which results in the formation of the biologically inactive Lyso-PAF C-18:1 (1-O-octadecenyl-sn-glycero-3-phosphocholine).[3][4] This hydrolysis can be catalyzed by acids, bases, or enzymes such as PAF acetylhydrolases (PAF-AH).[4][5]
Q4: How does pH affect the stability of this compound?
Q5: Is this compound sensitive to temperature?
A5: Yes, elevated temperatures will accelerate the rate of hydrolysis and other potential degradation pathways. While specific degradation kinetics at various temperatures are not well-documented, it is best practice to handle this compound solutions on ice and to perform incubations at physiological temperatures (e.g., 37°C) for the shortest duration necessary to achieve the desired biological effect. Long-term incubation at elevated temperatures should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in stock or working solutions. | 1. Prepare fresh working solutions for each experiment from a stock stored at -20°C. 2. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. 3. Verify the integrity of your stock solution by analytical methods such as LC-MS/MS to quantify the amount of this compound and its degradation product, Lyso-PAF C-18:1. |
| Instability in aqueous buffers or cell culture media. | 1. Prepare aqueous solutions immediately before use. 2. Minimize the incubation time of this compound in aqueous media. 3. Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to potentially improve stability and solubility in aqueous solutions. | |
| High background signal or unexpected cellular responses | Presence of degradation products or other impurities. | 1. Use high-purity this compound from a reputable supplier. 2. Confirm the identity and purity of your compound using analytical techniques if in doubt. 3. Run appropriate vehicle controls in your experiments to account for any effects of the solvent. |
| Loss of compound during sample processing | Adsorption to plasticware. | 1. Use low-adhesion polypropylene tubes and pipette tips. 2. Rinsing pipette tips with the solvent before and after transfer can help ensure complete delivery. |
Data on this compound Stability
While specific kinetic data for the degradation of this compound under various conditions are not extensively published, the following table summarizes the known stability information and provides general guidance.
| Condition | Solvent/Matrix | Temperature | Stability/Recommendation | Primary Degradation Product |
| Long-Term Storage | Ethanol | -20°C | ≥ 2 years[1] | Lyso-PAF C-18:1 |
| Lyophilized Powder | -20°C | ≥ 1 year[2] | Lyso-PAF C-18:1 | |
| Short-Term Storage/Handling | Organic Solvents (Ethanol, DMSO, DMF) | 4°C | Stable for short periods (days), but -20°C is recommended for storage longer than a few hours. | Lyso-PAF C-18:1 |
| Aqueous Buffers (e.g., PBS) | 4°C or Room Temperature | Prone to hydrolysis. Prepare fresh and use immediately. | Lyso-PAF C-18:1 | |
| Experimental Conditions | Cell Culture Media | 37°C | Hydrolysis is expected to be significant over several hours. Minimize incubation time. | Lyso-PAF C-18:1 |
| Acidic pH (<6) | Varies | Increased rate of hydrolysis. Avoid prolonged exposure. | Lyso-PAF C-18:1 | |
| Alkaline pH (>8) | Varies | Increased rate of hydrolysis. Avoid prolonged exposure. | Lyso-PAF C-18:1 |
Experimental Protocols
Protocol for Assessing this compound Stability by UPLC-MS/MS
This protocol outlines a general method for quantifying the degradation of this compound to Lyso-PAF C-18:1.
1. Sample Preparation: a. Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL. b. For each experimental condition (e.g., different pH buffers, temperatures), dilute the stock solution to a final concentration of 10 µg/mL in the desired matrix. c. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample. d. Quench the degradation by adding an equal volume of ice-cold methanol containing an internal standard (e.g., d4-PAF C-16:0). e. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate any proteins or other insoluble material. f. Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A linear gradient from 60% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C. b. Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Monitor the transition of the precursor ion [M+H]⁺ to a characteristic product ion (e.g., the phosphocholine headgroup at m/z 184.1).
- Lyso-PAF C-18:1: Monitor the transition of the precursor ion [M+H]⁺ to a characteristic product ion (e.g., m/z 184.1).
- Internal Standard: Monitor the appropriate transition for the chosen internal standard.
3. Data Analysis: a. Integrate the peak areas for this compound, Lyso-PAF C-18:1, and the internal standard. b. Calculate the ratio of the peak area of each analyte to the peak area of the internal standard. c. Plot the concentration of this compound remaining over time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathway of this compound to Lyso-PAF C-18:1.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. Simultaneous Silencing of Lysophosphatidylcholine Acyltransferases 1–4 by Nucleic Acid Nanoparticles (NANPs) Improves Radiation Response of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments involving Platelet-Activating Factor C-18:1 (PAF C-18:1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its activity compare to other PAF species?
A1: this compound is a naturally occurring phospholipid that acts as a potent lipid mediator involved in inflammatory and immune responses.[1][2] It has an octadecenyl (18:1) alkyl chain at the sn-1 position of the glycerol backbone.[2][3] While it activates the PAF receptor, its biological potency can differ from other common PAF species like PAF C-16:0 and PAF C-18:0. For instance, this compound is less potent in inducing neutrophil chemotaxis but is equipotent in promoting eosinophil migration when compared to PAF C-16:0 and PAF C-18:0.[1]
| PAF Species | sn-1 Alkyl Chain | Relative Potency (Neutrophil Chemotaxis) | Relative Potency (Eosinophil Migration) |
| PAF C-16:0 | Hexadecyl (16:0) | More Potent | Equipotent |
| PAF C-18:0 | Octadecyl (18:0) | More Potent | Equipotent |
| This compound | Octadecenyl (18:1) | Less Potent | Equipotent |
Table 1: Comparison of biological activity of different PAF molecular species. Data compiled from Carolan, E.J., & Casale, T.B. (1990) and Erger, R.A., & Casale, T.B. (1996).[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and biological activity of this compound. It is typically supplied as a solution in ethanol. For long-term storage, it is recommended to store it at -20°C.[4] Under these conditions, it should remain stable for at least two years.[1] Before use, allow the solution to equilibrate to room temperature and vortex briefly. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed in Cell-Based Assays
Possible Causes & Solutions:
-
Degradation of this compound:
-
Improper Storage: Ensure this compound has been stored at -20°C in a tightly sealed vial.
-
Repeated Freeze-Thaw Cycles: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.
-
Presence of PAF Acetylhydrolases (PAF-AH): Serum and some cell culture media contain PAF-AH, which rapidly degrades PAF. Prepare working solutions in buffers containing a carrier protein like BSA (0.1%) and use them immediately. For cell cultures, consider using serum-free media during the experiment.
-
-
Sub-optimal Assay Conditions:
-
Cell Responsiveness: The response to PAF can be cell-type specific. Ensure the cells you are using express the PAF receptor (PAF-R) and are known to respond to PAF. The sensitivity of cells like platelets to PAF can vary.[5]
-
Tachyphylaxis: Repeated stimulation of cells with PAF can lead to a rapid decrease in responsiveness (tachyphylaxis). In experiments like muscle strip contractions, it is advisable to use an initial dose for each tissue preparation.[6]
-
-
Incorrect Concentration:
-
Calculation Errors: Double-check all dilution calculations.
-
Adsorption to Surfaces: PAF is a lipid and can adsorb to plastic surfaces. Using siliconized or low-retention polypropylene tubes can help minimize this issue.
-
Issue 2: Inconsistent or Non-Reproducible Results in Quantitative Analysis (e.g., LC-MS/MS)
Possible Causes & Solutions:
-
Inefficient Extraction:
-
Methodology: The choice of extraction method is critical for quantitative analysis of lipids.[7] A common method for PAF extraction from biological tissues involves a modified Bligh and Dyer method, followed by solid-phase extraction (SPE) using a C18 cartridge to purify the PAF-containing fraction.[7][8]
-
Low Recovery: To monitor and correct for losses during extraction and sample preparation, it is crucial to use a deuterated internal standard, such as d4-16:0 PAF.[3][9]
-
-
Interference from Isobaric Compounds:
-
Problem: A major challenge in PAF mass spectrometry is the presence of isobaric molecules, particularly lysophosphatidylcholines (LPCs). For example, 16:0 PAF is isobaric with 18:0 LPC.[3] This can lead to an overestimation of PAF levels.
-
Solution: Utilize HPLC-tandem mass spectrometry (LC-MS/MS) with chromatographic separation that can resolve PAF from interfering lipids.[9] Operating in negative ion mode and using selected reaction monitoring (SRM) can also help to specifically detect PAF molecular species.[3]
-
-
Sample Stability:
-
Enzymatic Activity: After sample collection (e.g., blood, tissue), endogenous enzymes can continue to produce or degrade PAF. Rapidly process samples and consider using anticoagulants like EDTA which can inhibit some enzymatic activities.[7]
-
Issue 3: Unexpected Signaling Pathway Activation or Cellular Response
Possible Causes & Solutions:
-
PAF-R Independent Effects:
-
At high concentrations, some PAF species can induce cellular effects, including apoptosis, that are independent of the PAF receptor.[10] It is important to perform dose-response experiments to determine the optimal concentration range.
-
-
Differential Signaling by PAF Isoforms:
-
The length of the sn-1 alkyl chain can influence the downstream signaling cascade. For example, in neuronal cells, C16-PAF and C18-PAF can trigger different apoptotic pathways.[10] Be aware that different PAF species might not be functionally interchangeable in all experimental systems.
-
-
Activation of Pro-inflammatory Pathways:
-
PAF-R activation is linked to G-protein-mediated signaling, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium.[2][11] This can initiate a cascade of pro-inflammatory and prothrombotic events.[2] If observing widespread inflammatory responses, consider that this is a known consequence of PAF signaling.
-
Experimental Protocols & Methodologies
Protocol 1: Extraction of this compound from Brain Tissue
This protocol is a modified version of published methods for PAF extraction from neuronal tissues.[8]
-
Homogenization: Homogenize brain tissue samples in a suitable buffer containing a deuterated PAF internal standard (e.g., d4-lyso-PAF) to account for extraction efficiency.
-
Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18-packed cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Apply the supernatant from the centrifugation step to the conditioned cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol/water (1:1, v/v).
-
Elute the PAF-containing fraction with 5 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS).
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for PAF quantification.[3][9]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and acetonitrile, supplemented with 1 mM ammonium acetate is effective for resolving different PAF species and separating them from isobaric interferences.[9]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is recommended to reduce interference from LPCs.[3]
-
Detection Method: Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity. The transition for 18:1 PAF would be monitored alongside the transition for the deuterated internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 16:0 PAF | 582.5 ([M+CH3COO]−) | 466.4 |
| 18:0 PAF | 610.5 ([M+CH3COO]−) | 494.4 |
| 18:1 PAF | 608.5 ([M+CH3COO]−) | 492.4 |
| [d4] 16:0 PAF | 586.5 ([M+CH3COO]−) | 470.4 |
Table 2: Example SRM transitions for PAF molecular species in negative ion mode. Data adapted from Murphy, R. C., & Hankin, J. A. (2016).[3]
Visualizations
Caption: this compound signaling through the PAF receptor.
Caption: Workflow for this compound extraction and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to prevent degradation of PAF C-18:1 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Platelet-Activating Factor (PAF) C-18:1 to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for PAF C-18:1?
A1: The primary degradation pathway for this compound is the hydrolysis of the acetyl group at the sn-2 position. This reaction is catalyzed by enzymes known as PAF acetylhydrolases (PAF-AH), which are present in various biological samples, including plasma and cell lysates. This hydrolysis results in the formation of Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine), which is biologically inactive.[1][2]
Q2: How should I store this compound to ensure its long-term stability?
A2: For long-term stability, this compound should be stored at -20°C.[3] It is often supplied as a solution in an organic solvent, such as ethanol, to minimize degradation.
Q3: How do I prepare aqueous solutions of this compound for my experiments?
A3: this compound is sparingly soluble in aqueous buffers. To prepare a working solution, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO. For biological experiments, this stock solution can then be diluted in a buffer containing a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and prevent adsorption to surfaces. A common final concentration for BSA is 0.1-0.25%.[4][5] It is not recommended to store aqueous solutions for more than one day.[3]
Q4: Can I freeze and thaw my this compound stock solution?
A4: While there is limited specific data on the effect of freeze-thaw cycles on this compound, it is generally recommended to minimize freeze-thaw cycles for all lipids to prevent degradation.[6][7] For stock solutions in organic solvents, it is best to aliquot the solution into smaller, single-use volumes before freezing to avoid repeated temperature fluctuations.
Q5: What type of labware should I use when working with this compound?
A5: To minimize adsorption, it is advisable to use glass or polypropylene labware.[4] Avoid using materials that may have residual detergents or other contaminants, as these can interfere with the activity of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from a new vial of this compound. Ensure proper storage conditions (-20°C) and minimize exposure to light and air. |
| Hydrolysis in aqueous working solution. | Prepare fresh aqueous working solutions immediately before each experiment. Use a buffer containing a carrier protein like BSA to enhance stability. Do not store aqueous solutions.[3][4] |
| Adsorption to labware. | Use glass or polypropylene tubes and pipette tips. Pre-coating the labware with the experimental buffer containing BSA may help reduce adsorption. |
| Presence of PAF acetylhydrolases in the experimental system. | If working with plasma, serum, or cell lysates, be aware of the presence of PAF-AH. Minimize incubation times or consider using a PAF-AH inhibitor if appropriate for the experimental design.[1] |
| Incorrect final concentration. | Verify all dilution calculations. Ensure accurate pipetting of the viscous stock solution. |
Issue 2: High Background Signal or Non-Specific Effects
| Potential Cause | Troubleshooting Step |
| Contamination of this compound stock. | Use high-purity, analytical grade solvents for preparing stock solutions. Filter-sterilize the final aqueous working solution if it will be used in cell culture. |
| Solvent effects. | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the experimental system is low and consistent across all samples, including controls. Run a solvent-only control to assess its effect. |
| Presence of endotoxin. | If working with cell-based assays, ensure all solutions and labware are endotoxin-free. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Materials:
-
This compound (in ethanol)
-
Ethanol (anhydrous)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Allow the vial of this compound in ethanol to equilibrate to room temperature.
-
Prepare a 0.25% (w/v) BSA solution in PBS.
-
Vortex the this compound solution gently.
-
In a glass or polypropylene tube, dilute the this compound stock solution to the desired final concentration in the 0.25% BSA in PBS solution.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Use the working solution immediately. Do not store.
Protocol 2: Platelet Aggregation Assay
Materials:
-
Washed human or rabbit platelets
-
Tyrode's buffer, pH 7.4, containing 2 mM CaCl₂
-
This compound working solution (prepared as in Protocol 1)
-
Platelet aggregometer
Procedure:
-
Prepare washed platelets and resuspend them in Tyrode's buffer to a final concentration of 3-4 x 10⁵ cells/µl.[8]
-
Pre-warm the platelet suspension to 37°C.
-
Place the platelet suspension in the aggregometer cuvette with a stir bar.
-
Establish a baseline reading for 1-2 minutes.
-
Add the this compound working solution to achieve the desired final concentration.
-
Record platelet aggregation for at least 5 minutes.[8]
Visualizations
Caption: Degradation of active this compound to inactive Lyso-PAF via hydrolysis.
Caption: Recommended workflow for experiments using this compound.
Caption: Troubleshooting flowchart for lack of this compound activity.
References
- 1. Lung endothelial cell platelet-activating factor production and inflammatory cell adherence are increased in response to cigarette smoke component exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of Dietary Platelet-Activating Factor Inhibitors in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. Elevated and secreted phospholipase A2 activities as new potential therapeutic targets in human epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in PAF C-18:1 Assays: A Technical Support Guide
Welcome to the technical support center for Platelet-Activating Factor (PAF) C-18:1 assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in their experiments. Here, you will find a comprehensive guide structured in a question-and-answer format to directly address common issues, alongside detailed experimental protocols and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and what is its biological significance?
Platelet-Activating Factor (PAF) C-18:1 is a naturally occurring phospholipid mediator.[1] Structurally, it is characterized by an ether-linked octadec-cis-9-enyl aliphatic alkyl ether at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone.[2][3] Like other PAF isoforms, it is a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, immune responses, and neurotransmission.[2][4] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor.[1][5]
Q2: What are the common types of assays used to measure this compound?
The most common methods for quantifying this compound include:
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for PAF analysis.[3][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the quantification of PAF and can be a more accessible alternative to mass spectrometry.[7]
-
Bioassays: These assays measure the biological activity of PAF, such as platelet aggregation.[8]
Q3: My sample readings are showing high background noise. What are the potential causes and solutions?
High background in PAF assays can obscure true results. A common cause is contamination of laboratory glassware with residual PAF.[9]
Troubleshooting High Background:
| Potential Cause | Recommended Solution |
| Glassware Contamination | Implement a rigorous cleaning protocol for all reusable glassware. This should include washing with hot soapy water, followed by treatment with 2 mol/L KOH in methanol for 2 hours, a deionized water rinse, and a second wash.[9] |
| Non-specific Binding (ELISA) | Ensure proper blocking steps are performed according to the manufacturer's protocol. Optimize washing steps by increasing the number or duration of washes. |
| Sample Matrix Effects | Perform a spike and recovery experiment to assess matrix interference. If necessary, optimize the sample extraction and purification protocol. A solid-phase extraction (SPE) using a C-18 cartridge followed by a silica cartridge can be effective for cleaning up brain tissue homogenates.[10] |
Troubleshooting Guide: Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your this compound assays.
Issue 1: Low or No Signal Detected
Q: I am not detecting any this compound in my stimulated samples, or the signal is much lower than expected. What could be the reason?
Several factors can lead to a weak or absent signal. These can be broadly categorized into issues with sample handling, the assay itself, or the biological system.
Troubleshooting Low Signal:
| Potential Cause | Recommended Solution |
| PAF Degradation | PAF is rapidly degraded by PAF acetylhydrolases.[3] Ensure samples are processed quickly and stored at -80°C. Consider adding an inhibitor of PAF acetylhydrolase during sample preparation if compatible with your downstream assay. |
| Inefficient Extraction | The choice of extraction method is critical. A common method for lipid extraction is the Bligh-Dyer or Folch method. For serum samples, a simple protein precipitation with ice-cold methanol can be used.[11] Ensure the chosen method is validated for this compound recovery. |
| Insufficient Cell Stimulation | Verify the efficacy of your stimulus (e.g., LPS, calcium ionophore). Ensure the concentration and incubation time are optimal for PAF production in your specific cell type. PAF is rapidly synthesized in response to a stimulus.[3] |
| Assay Sensitivity | The concentration of this compound in your samples may be below the detection limit of your assay. LC-MS/MS offers high sensitivity, with detection limits as low as 100 fmol.[3] If using ELISA, ensure the kit's sensitivity is appropriate for your expected concentration range. |
| Improper Sample Collection | For platelet function studies, proper blood collection is crucial to avoid premature platelet activation, which can affect results.[12] |
Issue 2: High Variability Between Replicates
Q: My replicate measurements for the same sample are highly variable. How can I improve the precision of my assay?
High variability can compromise the reliability of your data. The source of this variability can be procedural or related to sample heterogeneity.
Troubleshooting High Variability:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Incomplete Sample Mixing | Vortex samples thoroughly before aliquoting and before each step of the assay. |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol for all samples. Ensure consistent timing for each step, especially incubation periods. |
| Edge Effects (Plate-based assays) | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture Supernatants
-
Cell Stimulation: Culture cells to the desired density and stimulate with the appropriate agonist for the optimal time to induce this compound production.
-
Collection: Centrifuge the cell suspension at 400 x g for 10 minutes to pellet the cells.[13]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.
-
Protein Precipitation: Add four parts of ice-cold methanol to one part of the supernatant.[11]
-
Incubation & Centrifugation: Vortex the mixture vigorously and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Drying: Transfer the supernatant to a new tube and dry it under a vacuum.[11]
-
Reconstitution: Reconstitute the dried pellet in the appropriate assay buffer.
Protocol 2: General Workflow for LC-MS/MS Analysis of this compound
A validated liquid chromatography-mass spectrometry method is crucial for accurate quantification.[3]
Signaling Pathways
Understanding the biological context of this compound is crucial for interpreting experimental results. This compound is synthesized via two main pathways and signals through the PAF receptor to activate downstream inflammatory responses.
This compound Synthesis and Signaling
References
- 1. paf c 18 — TargetMol Chemicals [targetmol.com]
- 2. Buy this compound | 85966-90-1 [smolecule.com]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. LysoPC and PAF Trigger Arachidonic Acid Release by Divergent Signaling Mechanisms in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Serum Lipid Profile in Polypoidal Choroidal Vasculopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Metabolomics analyses identify platelet activating factors and heme breakdown products as Lassa fever biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Multimodal analysis of granulocytes, monocytes, and platelets in patients with cystic fibrosis before and after Elexacaftor–Tezacaftor–Ivacaftor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PAF C-18:1 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for improving the reproducibility of experiments involving Platelet-Activating Factor (PAF) C-18:1. Here, you will find troubleshooting advice for common issues, detailed experimental protocols, and a summary of quantitative data to ensure the robustness and reliability of your research.
Troubleshooting Guide
This guide addresses specific challenges researchers may encounter when working with PAF C-18:1, offering potential causes and actionable solutions to maintain experimental integrity.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Why am I seeing inconsistent or no biological activity with my this compound? | Degradation of this compound: This lipid is susceptible to hydrolysis, especially in aqueous solutions and at neutral or alkaline pH. The acetyl group at the sn-2 position is crucial for its activity.[1] | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions in an appropriate organic solvent (e.g., ethanol, chloroform) at -20°C or -80°C.[2] - When diluting into aqueous buffers for experiments, use the solution immediately. - Avoid repeated freeze-thaw cycles. |
| Improper Storage: Exposure to light, air, and ambient temperatures can lead to oxidation and degradation. | - Store this compound as a lyophilized powder or in organic solvent at -20°C or lower, protected from light.[2] - Aliquot stock solutions to minimize contamination and degradation from repeated handling. | |
| Low Receptor Expression: The target cells may not express sufficient levels of the PAF receptor (PAFR). | - Confirm PAFR expression in your cell line or primary cells using techniques like qPCR, Western blot, or flow cytometry. | |
| Receptor Desensitization: Prolonged or high-concentration exposure to PAF can lead to rapid receptor internalization and desensitization.[3] | - Optimize the concentration and stimulation time in your experiments. Perform dose-response and time-course studies to find the optimal window for your desired readout. | |
| My quantitative results (e.g., EC50 values) for platelet aggregation vary significantly between experiments. | Variability in Platelet Preparation: Platelet sensitivity can differ based on the donor, isolation method, and storage conditions. | - Standardize your platelet isolation protocol, including anticoagulant used (e.g., 5 mM EDTA) and centrifugation steps.[4] - Use freshly prepared platelets for each experiment and allow them to stabilize at room temperature before stimulation. - Consider using a consistent donor pool if possible. |
| Inaccurate Quantification of this compound Stock: Errors in the initial concentration of your stock solution will propagate through all subsequent dilutions. | - Use a reliable method to quantify your stock solution, such as LC-MS/MS, if possible. - Purchase this compound from a reputable supplier with a detailed certificate of analysis. | |
| Presence of Inhibitory Substances: Contaminants in reagents or carry-over from solvents can interfere with the assay. | - Ensure all buffers and reagents are of high purity. - When diluting from an organic solvent stock, ensure the final solvent concentration in the assay is minimal and consistent across all conditions (including vehicle controls). | |
| I am having difficulty detecting this compound in my biological samples. | Low Endogenous Levels: PAF is a potent lipid mediator and is often present at very low concentrations.[5] | - Use highly sensitive detection methods such as HPLC-tandem mass spectrometry (LC-MS/MS) or a commercial radioimmunoassay (RIA) kit.[6][7] - Concentrate your sample or enrich for the lipid fraction before analysis. |
| Inefficient Extraction: The method used to extract lipids from the sample may not be optimal for this compound. | - Utilize a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction.[6] - Consider solid-phase extraction (SPE) to clean up and concentrate the sample. | |
| Interference from Isobaric Compounds: Other lipids with the same mass-to-charge ratio can interfere with detection by mass spectrometry. | - Employ chromatographic separation (e.g., HPLC) prior to mass spectrometry to resolve this compound from other interfering lipids.[7] |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as ethanol, methanol, or chloroform to prepare a stock solution. For cell-based assays, ethanol is a common choice. A stock concentration of 1-10 mg/mL is typical. Ensure the final concentration of the organic solvent in your experimental medium is low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration in your experiments.[2]
2. What is the typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific biological response being measured. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective. For platelet aggregation, the EC50 (the concentration that induces 50% of the maximum response) is typically in the nanomolar range.[8][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
3. Can I use this compound interchangeably with other PAF analogs like PAF C-16:0?
While both are PAF receptor agonists, their potency and the magnitude of the response they elicit can differ. The length of the alkyl chain at the sn-1 position influences the molecule's affinity for the PAF receptor and its biological activity.[10] For consistency and reproducibility, it is important to use the same PAF analog throughout a study and to clearly report which analog was used.
4. How is this compound metabolized or degraded in cells?
This compound is inactivated by a family of enzymes called PAF acetylhydrolases (PAF-AH). These enzymes hydrolyze the acetyl group at the sn-2 position, converting the active PAF molecule into the inactive lyso-PAF.[11] This rapid degradation helps to tightly regulate PAF signaling.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound activity. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Experimental System | Reference |
| EC50 for Platelet Aggregation | 7 ± 4 nmol/L | Human Platelets (for acyl-LPA 18:1) | [8] |
| EC50 for Platelet Aggregation | Varies (agonist dependent) | Human Platelet-Rich Plasma | [9] |
| Detection Limit (LC-MS/MS) | As low as 1 pg (1.9 fmol) | For PAF C-16:0 | [7] |
| Typical Concentration for Cell Stimulation | 10⁻⁹ M to 10⁻⁵ M | General | [5] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol outlines the steps for measuring this compound-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Materials:
-
Freshly drawn human blood in 3.2% sodium citrate.
-
This compound stock solution (e.g., 1 mg/mL in ethanol).
-
Tyrode's buffer, pH 7.4.[4]
-
Bovine Serum Albumin (BSA).
-
Platelet aggregometer.
2. Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL with PPP if necessary.
-
Let the PRP rest for at least 30 minutes at room temperature before use.
3. Aggregation Measurement:
-
Prepare serial dilutions of this compound in Tyrode's buffer containing BSA (e.g., 2.5 mg/mL).
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% transmittance) and PRP (0% transmittance).
-
Add a specific volume of PRP (e.g., 250 µL) to a cuvette with a stir bar and place it in the aggregometer at 37°C with stirring.[12]
-
Add a small volume of the this compound dilution (or vehicle control) to the PRP and record the change in light transmittance for a set period (e.g., 5 minutes).[4]
-
The increase in light transmittance corresponds to platelet aggregation.
-
Determine the EC50 value by plotting the percentage of aggregation against the log of the this compound concentration.
Protocol 2: Cell Stimulation for Signaling Pathway Analysis
This protocol provides a general workflow for stimulating cultured cells with this compound to analyze downstream signaling events (e.g., protein phosphorylation by Western blot).
1. Materials:
-
Cultured cells expressing the PAF receptor.
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Bradford assay reagent for protein quantification.
2. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Before stimulation, starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Prepare working solutions of this compound in serum-free medium at various concentrations. Also, prepare a vehicle control.
-
Remove the starvation medium and add the this compound working solutions or vehicle control to the cells.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes). A time-course experiment is recommended to capture transient signaling events.
3. Cell Lysis and Protein Quantification:
-
After incubation, place the culture plates on ice and quickly wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a Bradford assay or a similar method.
4. Downstream Analysis (e.g., Western Blot):
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Proceed with Western blot analysis to detect the phosphorylation or expression levels of target proteins in the signaling pathway of interest.
Visualizations
Signaling Pathway Diagram
Caption: Simplified this compound signaling cascade via the PAF receptor.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of moderate wine consumption on the activity of enzymes involved in platelet-activating factor metabolism and thrombotic biomarkers: a randomised, single-blind, parallel, clinical study in CHD men patients | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Dealing with vehicle control effects in PAF C-18:1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Platelet-Activating Factor C-18:1 (PAF C-18:1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a naturally occurring phospholipid that acts as a potent agonist for the Platelet-Activating Factor (PAF) receptor.[1] It plays a significant role in mediating a variety of physiological and pathological processes, including inflammation, immune responses, and platelet aggregation.[1][2]
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability (≥ 2 years).[1] For experimental use, it is recommended to prepare fresh dilutions from the stock solution.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF. It is sparingly soluble in aqueous buffers.[1] To prepare aqueous solutions, it is advised to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer.
Troubleshooting Guide: Vehicle Control Effects
The use of organic solvents like ethanol and dimethyl sulfoxide (DMSO) as vehicles to dissolve this compound is common in in-vitro studies. However, these vehicles are not biologically inert and can cause a range of off-target effects. This guide will help you troubleshoot common issues related to vehicle controls.
Problem 1: I'm observing unexpected cytotoxicity in my vehicle-treated control group.
Possible Causes and Solutions:
-
Solvent Concentration is Too High: The most common cause of cytotoxicity is a high concentration of the vehicle. Different cell lines have varying tolerances to solvents.[3]
-
Solution: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. For many cell lines, a final DMSO concentration of ≤0.5% is considered safe, while ethanol concentrations should generally be kept below 0.5%.[3]
-
-
Mycoplasma or Endotoxin Contamination: Contamination in your cell culture or reagents can induce cytotoxicity.[3]
-
Solution: Regularly test your cell cultures for mycoplasma contamination using PCR or other detection kits. Use endotoxin-free reagents and test your media and sera for endotoxin levels.
-
Problem 2: My vehicle control group shows changes in cell signaling pathways.
Possible Causes and Solutions:
-
Vehicle-Induced Signaling: Solvents like DMSO can directly modulate cellular signaling pathways. For instance, DMSO has been reported to inhibit the phosphorylation of p38 and JNK kinases in the MAPK pathway.[4]
-
Solution: It is crucial to compare your this compound-treated group directly against the vehicle-treated control group, not just an untreated control. This allows you to subtract the effects of the vehicle and isolate the specific effects of this compound.[4]
-
Problem 3: The effects of this compound are not consistent across experiments.
Possible Causes and Solutions:
-
Variable Final Vehicle Concentration: If the final concentration of the vehicle is not kept consistent across all experimental wells, it can lead to variability in the results.
Data Summary
| Parameter | Vehicle | Recommended Max. Concentration (Cell Line Dependent) | Potential Off-Target Effects |
| Ethanol | Common | ≤0.5%[3] | Cytotoxicity, altered cell proliferation, inflammation[3][6] |
| DMSO | Common | ≤0.5% (some cell lines up to 1%)[3] | Cytotoxicity, altered cell growth and differentiation, inhibition of p38/JNK signaling[3][4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for use in aqueous cell culture media.
Materials:
-
This compound stock solution (in ethanol)
-
Sterile, high-purity ethanol or DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, RPMI)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the this compound stock solution on ice.
-
Prepare an intermediate dilution of the stock solution in the same solvent if necessary.
-
To minimize precipitation, add the this compound solution dropwise to the aqueous buffer while vortexing.
-
Ensure the final concentration of the organic solvent in the cell culture medium is below the cytotoxic level for your specific cell line (as determined by a vehicle toxicity assay).
Protocol 2: Neutrophil Chemotaxis Assay
This protocol provides a general workflow for assessing the chemotactic effect of this compound on neutrophils.
Materials:
-
Isolated human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size)
-
This compound working solutions at various concentrations
-
Vehicle control solution (containing the same final concentration of solvent as the highest this compound concentration)
-
Chemoattractant (e.g., fMLP) as a positive control
-
Culture medium (e.g., RPMI with 0.5% BSA)
-
Cell staining and counting reagents
Procedure:
-
Place the polycarbonate membrane in the chemotaxis chamber.
-
Add the this compound working solutions, vehicle control, or positive control to the lower wells of the chamber.
-
Add the isolated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 60-90 minutes).
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Quantify the chemotactic response by comparing the number of migrated cells in the this compound-treated wells to the vehicle control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of PAF C-18:1 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Platelet-Activating Factor (PAF) C-18:1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is PAF C-18:1 and what is its primary mechanism of action?
A1: this compound (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid mediator. Its primary mechanism of action is the activation of the G-protein coupled receptor, the Platelet-Activating Factor Receptor (PAF-R).[1] This binding initiates a cascade of intracellular signaling events, leading to various cellular responses, including inflammation, platelet aggregation, and cell proliferation.[2][3]
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: While this compound is a specific ligand for the PAF receptor, high concentrations or prolonged exposure can lead to off-target effects. These may include cytotoxicity, non-specific membrane interactions, and activation of other signaling pathways independent of the PAF receptor.[4] It is also important to consider that some cellular responses may be mediated by PAF-like lipids produced endogenously by the cells in response to the initial stimulus.[5]
Q3: How can I confirm that the observed effects in my assay are specifically due to PAF-R activation?
A3: The most effective way to confirm PAF-R specific effects is to use a PAF-R antagonist. Pre-treatment of cells with a specific PAF-R antagonist, such as WEB2086, CV-3988, or PCA-4248, should block the effects of this compound.[6][7] If the antagonist prevents the cellular response, it strongly suggests the involvement of the PAF receptor. Additionally, siRNA or CRISPR-Cas9 mediated knockdown of the PAF receptor can be employed to validate its role.
Q4: What are some commonly used PAF receptor antagonists and their recommended concentrations?
A4: Several synthetic and natural antagonists are available. The choice of antagonist and its concentration can depend on the cell type and the specific assay. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
| Antagonist | In Vitro IC50 / Effective Concentration | Reference |
| WEB2086 | 0.17 µM (human platelet aggregation) | [8] |
| CV-3988 | 3 x 10⁻⁶ to 3 x 10⁻⁵ M (rabbit platelet aggregation) | [7] |
| PCA-4248 | 1-10 µM (human conjunctival epithelial cells) | [4] |
| Apafant (WEB2086) | 170 nM (human platelet aggregation) | [9] |
Q5: What is the stability of this compound in cell culture media?
A5: this compound can be rapidly degraded by enzymes called PAF acetylhydrolases (PAF-AH), which are present in serum and can be secreted by cells.[10] This can lead to a decrease in the effective concentration of this compound over time. It is advisable to use serum-free or low-serum media for acute stimulation experiments. For longer incubations, the stability should be empirically determined, or a non-hydrolyzable analog like carbamyl-PAF (cPAF) could be considered.
Troubleshooting Guides
Issue 1: High background or non-specific effects in the assay.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response curve to determine the lowest effective concentration that elicits a specific response. High concentrations can lead to receptor-independent effects.[4] |
| Non-specific binding | Include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself. Ensure proper mixing of this compound in the culture medium to avoid localized high concentrations. |
| Contamination of reagents | Use high-purity this compound and sterile, endotoxin-free reagents and cultureware. |
Issue 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored under appropriate conditions (typically in an organic solvent at -20°C or -80°C). Minimize the time between dilution and addition to the cells. Consider using a non-hydrolyzable analog for long-term studies. |
| Cell passage number and confluency | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. Ensure that cells are seeded at a consistent density and have reached a similar level of confluency before treatment. |
| Variability in PAF-R expression | Monitor PAF-R expression levels via qPCR or Western blotting to ensure consistency across different cell batches. |
Issue 3: PAF receptor antagonist does not block the observed effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal antagonist concentration | Perform a dose-response experiment with the antagonist to ensure you are using a concentration sufficient to block the PAF receptor. |
| Partial agonism of the antagonist | Some PAF-R antagonists, like WEB2086, have been reported to exhibit partial agonist effects at certain concentrations in specific systems.[11] Test a different class of PAF-R antagonist to confirm the results. |
| Off-target effect of this compound | The observed effect may be independent of the PAF receptor. Consider alternative signaling pathways that might be activated. Recent studies suggest PAF can activate the NLRP3 inflammasome independently of its receptor.[5] |
| Antagonist instability or inactivity | Ensure the antagonist is properly stored and handled according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
For antagonist experiments, pre-incubate cells with the desired concentration of the PAF-R antagonist for 1-2 hours before adding this compound.
-
Remove the old medium and add 100 µL of the treatment medium to each well. Include vehicle controls and antagonist-only controls.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of PAF-R Signaling
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat with a PAF-R antagonist if required.
-
Stimulate cells with this compound for the desired time (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate with a primary antibody against the protein of interest (e.g., phospho-ERK, phospho-Akt, or PAF-R) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Visualizations
Caption: Canonical PAF-R signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ashpublications.org [ashpublications.org]
- 7. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. Partial agonist effect of the platelet-activating factor receptor antagonists, WEB 2086 and WEB 2170, in the rat perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Validating PAF C-18:1 Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive information for validating the biological activity of a new batch of Platelet-Activating Factor (PAF) C-18:1. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and reference data.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step when receiving a new batch of PAF C-18:1?
A1: The first step is proper reconstitution. This compound is a lipid and should be dissolved in a suitable solvent, such as ethanol, DMSO, or DMF, before further dilution in an aqueous buffer containing a carrier protein like bovine serum albumin (BSA) to prevent adsorption to surfaces and maintain activity. For biological assays, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid affecting the cells.
Q2: My new batch of this compound is not inducing platelet aggregation. What are the possible causes?
A2: This could be due to several factors:
-
Degradation: The compound may have degraded due to improper storage or handling. PAF is susceptible to hydrolysis.
-
Low Platelet Sensitivity: The platelet preparation may not be sensitive enough. Ensure platelets are freshly prepared and handled gently to avoid premature activation.[1]
-
Incorrect Concentration: The final concentration of this compound in the assay may be too low. Perform a dose-response curve to determine the optimal concentration.
-
Presence of Antagonists: Ensure no PAF receptor antagonists are present in your assay system.
Q3: How can I confirm that the observed activity is specifically mediated by the PAF receptor?
A3: To confirm specificity, perform the experiment in the presence of a known PAF receptor antagonist, such as WEB 2086 or PCA-4248.[2][3] The biological response to this compound should be significantly inhibited or completely abrogated by the antagonist.
Q4: What is a typical effective concentration range for this compound in cellular assays?
A4: The effective concentration can vary significantly depending on the cell type and the specific assay. For highly sensitive systems like platelet aggregation, activity can be detected at concentrations as low as 1 x 10⁻⁹ M.[1] For other cellular responses, such as cytokine release or calcium mobilization, concentrations from 10 pM to 10 µM may be required.[4] It is always recommended to perform a full dose-response analysis.
Q5: Is this compound as potent as other forms of PAF, like PAF C-16:0?
A5: this compound is a potent agonist, but its potency relative to other PAF analogs can be cell-type dependent. For example, it is reportedly less potent than PAF C-16 in inducing neutrophil chemotaxis but equipotent in promoting eosinophil migration.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or "spontaneous" cell activation | 1. Contaminated reagents or glassware.2. Rough handling of cells (e.g., platelets) during preparation.3. High concentration of organic solvent in the final assay buffer. | 1. Use high-purity, endotoxin-free reagents and sterile plasticware.2. Handle cells gently, avoiding vigorous vortexing or centrifugation.3. Ensure the final solvent concentration is non-toxic and does not exceed 0.1%. |
| No response or significantly reduced response to this compound | 1. Inactive batch of this compound.2. Low expression of PAF receptors on the target cells.3. Assay conditions are not optimal (e.g., temperature, pH, incubation time). | 1. Test the batch using a highly sensitive and validated assay, such as rabbit platelet aggregation.[2]2. Confirm PAF receptor expression using techniques like flow cytometry or western blot.3. Optimize assay parameters. For example, PAF-induced calcium mobilization is rapid, peaking within seconds to minutes.[4] |
| Poor reproducibility between experiments | 1. Inconsistent cell numbers or cell passage number.2. Variability in reagent preparation (especially this compound dilutions).3. Operator variability in assay execution. | 1. Use cells from a consistent passage number and accurately count cells for each experiment.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.3. Standardize all steps of the protocol, including incubation times and addition of reagents. |
Key Validation Assays: Detailed Protocols
Platelet Aggregation Assay
This is the gold-standard bioassay for determining PAF activity. It measures the ability of this compound to induce the aggregation of platelets, which is monitored by a change in light transmission through a platelet suspension.[1]
Methodology:
-
Platelet Preparation:
-
Collect whole blood from a suitable donor (e.g., rabbit or human) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate or 5 mM EDTA).[2]
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Isolate platelets from the PRP by centrifugation at a higher speed (e.g., 800 x g) for 10 minutes.
-
Wash the platelet pellet gently with a suitable buffer (e.g., modified Tyrode's buffer, pH 7.4) and resuspend to a final concentration of 3-4 x 10⁵ cells/µl.[2]
-
-
Aggregation Measurement:
-
Pre-warm the platelet suspension to 37°C in an aggregometer cuvette with a stir bar.
-
Establish a baseline reading of light transmittance.
-
Add a known concentration of the new batch of this compound to the cuvette and record the change in light transmittance over time (typically 5 minutes).[2]
-
Perform a dose-response curve using serial dilutions of this compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
As a positive control, use a previously validated batch of PAF. For a negative control, pre-incubate platelets with a PAF receptor antagonist (e.g., WEB 2086) before adding this compound.[2]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following PAF receptor activation. PAF binding to its G-protein coupled receptor initiates a signaling cascade that leads to the release of calcium from intracellular stores.[3][4]
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells known to express the PAF receptor (e.g., human neutrophils, monocytes, or a suitable cell line) to an appropriate density.
-
Harvest the cells and wash them with a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess extracellular dye.
-
-
Fluorescence Measurement:
-
Resuspend the dye-loaded cells in the assay buffer and place them in a fluorometer or a fluorescence plate reader.
-
Record a stable baseline fluorescence signal.
-
Add the new batch of this compound and immediately begin recording the change in fluorescence intensity over time. The response is typically rapid, peaking within 30-60 seconds.[4]
-
Generate a dose-response curve to determine the EC₅₀.
-
Use a positive control (e.g., ionomycin) to determine the maximum calcium response and a negative control (vehicle) to establish the baseline.
-
Expected Biological Activity & Data
The following tables summarize typical quantitative data for this compound activity. Values can vary based on the specific experimental system.
Table 1: Effective Concentration Ranges for this compound
| Assay Type | Cell Type | Typical EC₅₀ / Effective Concentration | Reference(s) |
| Platelet Aggregation | Rabbit/Human Platelets | 1 - 100 nM | [1] |
| Calcium Mobilization | Human Conjunctival Epithelial Cells (HCECs) | EC₅₀ ≈ 5.9 nM | [4] |
| Chemotaxis | Human Eosinophils | 0.1 - 10 µM | [5] |
| Muscle Contraction | Gallbladder Smooth Muscle | 10 - 10,000 ng/mL | [6] |
Visual Guides and Pathways
This compound Signaling Pathway
The binding of this compound to its G-protein coupled receptor (PAFR) on the cell surface initiates a downstream signaling cascade, leading to various cellular responses.
Caption: Canonical PAF receptor signaling pathway leading to cellular activation.
Experimental Workflow for this compound Batch Validation
This diagram outlines the logical flow for testing and validating a new batch of this compound.
Caption: Step-by-step workflow for validating a new this compound batch.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural and Functional Analysis of a Platelet-Activating Lysophosphatidylcholine of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-Activating Factor Blockade Inhibits the T-Helper Type 17 Cell Pathway and Suppresses Psoriasis-Like Skin Disease in K5.hTGF-β1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 85966-90-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Analysis of the Potency of PAF C-18:1 and PAF C-16
For Immediate Release
A comprehensive comparison of Platelet-Activating Factor (PAF) C-18:1 and C-16 reveals differential potencies in key cellular responses, providing critical insights for researchers in inflammation, immunology, and drug development. This guide synthesizes available experimental data to delineate the distinct biological activities of these two important lipid mediators.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of PAF is highly dependent on the length of the alkyl chain at the sn-1 position of the glycerol backbone. This guide focuses on a comparative analysis of two common PAF analogs: PAF C-16, which has a 16-carbon chain, and PAF C-18:1, which has an 18-carbon chain with one degree of unsaturation.
Summary of Biological Potency
Experimental evidence demonstrates that the relative potency of this compound and PAF C-16 is not uniform across all cellular responses. The subtle difference in their chemical structures leads to significant variations in their ability to activate specific cell types and signaling pathways.
| Biological Response | Relative Potency | Reference |
| Neutrophil Chemotaxis | PAF C-16 > this compound | |
| Eosinophil Migration | PAF C-16 ≈ this compound | |
| Neutrophil Lysosomal Enzyme Secretion | This compound ≥ PAF C-16 | |
| Neutrophil Superoxide Production | This compound ≥ PAF C-16 |
Detailed Experimental Findings
Neutrophil and Eosinophil Migration
Studies comparing the chemotactic potential of PAF C-16 and this compound have revealed cell-type-specific differences. This compound is reported to be less potent than PAF C-16 in inducing the migration of neutrophils. In contrast, both analogs exhibit equipotent activity in promoting the migration of eosinophils. This differential activity suggests that the structural variation between the two molecules may influence their interaction with the PAF receptor or downstream signaling components in a manner that is distinct between neutrophils and eosinophils.
Neutrophil Activation: Lysosomal Enzyme Secretion and Superoxide Production
In assays measuring neutrophil activation, the rank order of potency for inducing lysosomal enzyme secretion (e.g., β-glucuronidase) and the production of superoxide anion (O₂⁻) was found to be this compound ≥ PAF C-16. This indicates that the longer, unsaturated alkyl chain of this compound may be equally or more effective at triggering these specific inflammatory responses in neutrophils compared to the shorter, saturated chain of PAF C-16.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol outlines a standard method for assessing the chemotactic response of neutrophils to PAF analogs.
1. Neutrophil Isolation:
-
Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran sedimentation to remove red blood cells.
-
Contaminating erythrocytes are removed by hypotonic lysis.
-
The purified neutrophils are washed and resuspended in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
2. Chemotaxis Assay:
-
A Boyden chamber or a multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) is used.
-
The lower chamber is filled with the chemotactic agent (PAF C-16 or this compound at various concentrations) diluted in HBSS.
-
The neutrophil suspension is added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes).
3. Quantification of Migration:
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Wright-Giemsa stain).
-
The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope in several high-power fields.
-
The chemotactic index is calculated as the ratio of the number of cells migrating towards the chemoattractant to the number of cells migrating towards the control medium.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a common method to measure the ability of PAF analogs to induce platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
2. Aggregation Measurement:
-
A light transmission aggregometer is used for the assay. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
An aliquot of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is recorded.
-
The PAF analog (C-16 or C-18:1) is added to the PRP at various final concentrations, and the change in light transmission is recorded over time. An increase in light transmission corresponds to platelet aggregation.
3. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the PAF analog.
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) can be calculated from the dose-response curve to quantify the potency of each PAF analog.
Signaling Pathway
PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. The binding of PAF C-16 or this compound to the PAF receptor (PAFR) initiates a cascade of intracellular signaling events.
Caption: Simplified PAF receptor signaling pathway.
Upon ligand binding, the PAFR activates the Gq alpha subunit of its associated heterotrimeric G protein. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream target proteins, leading to the final cellular responses such as platelet aggregation, neutrophil degranulation, and superoxide production.
Conclusion
The potency of this compound relative to PAF C-16 is context-dependent, with significant variations observed across different cell types and biological responses. While PAF C-16 appears to be a more potent chemoattractant for neutrophils, this compound demonstrates equal or greater activity in stimulating eosinophil migration and certain neutrophil effector functions. These findings underscore the importance of selecting the appropriate PAF analog for specific experimental models and highlight the nuanced structure-activity relationships that govern the biological effects of these lipid mediators. Researchers should carefully consider these differences when designing experiments and interpreting results in the fields of inflammation, allergy, and thrombosis.
Differential Effects of PAF C-18:1 and PAF C-18 on Neutrophil Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two Platelet-Activating Factor (PAF) analogs, PAF C-18:1 and PAF C-18, on human neutrophils. The information presented is based on available experimental data to assist in the design and interpretation of research in inflammation, immunology, and drug development.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It is not a single molecular entity but rather a family of structurally related molecules. This compound (1-O-octadec-9'-enyl-2-acetyl-sn-glycero-3-phosphocholine) and PAF C-18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) are two such analogs that differ in the saturation of the alkyl chain at the sn-1 position of the glycerol backbone. This subtle structural difference leads to significant variations in their effects on neutrophil activation, a critical component of the innate immune response.
Comparative Analysis of Neutrophil Responses
The functional responses of neutrophils to this compound and PAF C-18 are not uniform across all cellular activities. Experimental evidence indicates a clear differential in their potency for inducing chemotaxis, degranulation (lysosomal enzyme secretion), and the production of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the comparative potency of this compound and PAF C-18 on key neutrophil functions. The data is primarily derived from studies comparing various PAF homologs.
Table 1: Comparative Potency on Neutrophil Chemotaxis
| PAF Analog | Relative Potency | Observations |
| PAF C-18 | High | Consistently shown to be a potent chemoattractant for neutrophils. |
| This compound | Moderate | Less potent than PAF C-18 in inducing neutrophil migration.[1] |
Note: The rank order of potency for chemotaxis has been reported as 18:0 > 18:1 >> 16:0-AGEPC, indicating PAF C-18 is more potent than this compound.[1]
Table 2: Comparative Potency on Neutrophil Degranulation (Lysosomal Enzyme Secretion)
| PAF Analog | Relative Potency for Lysozyme Secretion | Relative Potency for β-Glucuronidase Secretion | Observations |
| PAF C-18 | Low | Low | Significantly less potent compared to PAF C-16 and this compound.[1] |
| This compound | High | High | Equipotent or more potent than PAF C-16 and significantly more potent than PAF C-18.[1] |
Note: The rank order of potency for inducing lysosomal enzyme secretion is 18:1- ≥ 16:0- >> 18:0-AGEPC.[1]
Table 3: Comparative Potency on Neutrophil Reactive Oxygen Species (ROS) Production
| PAF Analog | Relative Potency | Observations |
| PAF C-18 | Low | Markedly less active in inducing O₂⁻ production compared to PAF C-16 and this compound.[1] |
| This compound | High | Equipotent to PAF C-16 and significantly more potent than PAF C-18.[1] |
Note: The rank order of potency for inducing O₂⁻ production is 18:1- ≥ 16:0- >> 18:0-AGEPC.[1]
Signaling Pathways
Both this compound and PAF C-18 exert their effects on neutrophils primarily through the Platelet-Activating Factor Receptor (PAF-R), a G-protein-coupled receptor (GPCR). The differential activities of these analogs suggest that the subtle change in the sn-1 chain saturation may influence receptor binding affinity, conformation, or the recruitment of downstream signaling molecules.
Upon binding to the PAF-R, a signaling cascade is initiated, which generally involves:
-
G-protein Activation: The activated PAF-R couples to heterotrimeric G-proteins, particularly of the Gq and Gi families.
-
Phospholipase C (PLC) Activation: Gq activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ activate PKC, which phosphorylates a variety of downstream targets, leading to cellular responses like degranulation and ROS production.
-
MAPK Pathway Activation: PAF receptor signaling also activates the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, which is involved in regulating chemotaxis and inflammation.
The observed differences in potency between this compound and PAF C-18 for specific functions like chemotaxis versus degranulation and ROS production suggest that these analogs may differentially engage these signaling pathways. For instance, the higher potency of PAF C-18 in inducing chemotaxis might be related to a more robust or sustained activation of pathways leading to cytoskeletal rearrangement, while the greater efficacy of this compound in promoting degranulation and ROS production could stem from a stronger activation of PLC and subsequent Ca²⁺ and PKC signaling.
Caption: General PAF signaling pathway in neutrophils.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. The following are representative protocols for key neutrophil function assays.
Neutrophil Isolation
-
Blood Collection: Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature.
-
Erythrocyte Lysis: Aspirate the neutrophil-rich layer and resuspend in a hypotonic lysis buffer to remove contaminating red blood cells.
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺) and resuspend in the appropriate assay buffer.
-
Cell Counting and Viability: Determine cell concentration using a hemocytometer and assess viability via trypan blue exclusion.
Chemotaxis Assay (Boyden Chamber)
-
Chamber Preparation: Place a micropore filter (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Loading Chemoattractant: Add the desired concentrations of this compound or PAF C-18 to the lower wells. Include a negative control (buffer alone) and a positive control (e.g., fMLP).
-
Seeding Neutrophils: Add the isolated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.
-
Quantification: After incubation, remove the filter, fix, and stain it. Count the number of neutrophils that have migrated to the lower side of the filter using a microscope. Alternatively, quantify migrated cells in the lower chamber using a cell viability assay.
Caption: Experimental workflow for neutrophil chemotaxis assay.
Degranulation Assay (β-Glucuronidase Release)
-
Neutrophil Preparation: Resuspend isolated neutrophils in a buffer containing cytochalasin B (to inhibit actin polymerization and enhance degranulation).
-
Stimulation: Add varying concentrations of this compound or PAF C-18 to the neutrophil suspension. Include a negative control (buffer) and a positive control (e.g., fMLP).
-
Incubation: Incubate the samples at 37°C for 15-30 minutes.
-
Pelleting Cells: Stop the reaction by placing the tubes on ice and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Enzyme Assay: Measure the β-glucuronidase activity in the supernatant using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide). Measure the absorbance at the appropriate wavelength.
-
Total Enzyme Content: Lyse an aliquot of unstimulated neutrophils to determine the total cellular β-glucuronidase content.
-
Calculation: Express the enzyme release as a percentage of the total cellular content.
Reactive Oxygen Species (ROS) Production Assay (Superoxide Anion Detection)
-
Neutrophil Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺/Mg²⁺).
-
Detection Reagent: Add a detection reagent for superoxide, such as ferricytochrome c or a chemiluminescent probe (e.g., luminol or lucigenin).
-
Stimulation: Add the desired concentrations of this compound or PAF C-18 to the neutrophil suspension. Include a negative control (buffer) and a positive control (e.g., PMA).
-
Measurement: Immediately measure the change in absorbance (for cytochrome c reduction) or luminescence over time using a spectrophotometer or luminometer, respectively.
-
Calculation: Calculate the rate of superoxide production based on the change in signal over time.
Conclusion
The available data clearly indicate that this compound and PAF C-18 have distinct effects on neutrophil function. While PAF C-18 is a more potent chemoattractant, this compound is a more powerful stimulus for degranulation and the production of reactive oxygen species. These differential effects are likely due to subtle differences in their interaction with the PAF receptor and the subsequent activation of intracellular signaling pathways. Researchers and drug development professionals should consider these differences when investigating the roles of specific PAF species in inflammatory processes and when designing therapeutic strategies targeting the PAF system. The choice of PAF analog in experimental models can significantly influence the observed outcomes, and a clear understanding of their differential activities is essential for the accurate interpretation of results.
References
A Comparative Guide to Validating PAF C-18:1 Activity with Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common receptor antagonists used to validate the activity of Platelet-Activating Factor C-18:1 (PAF C-18:1). The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for studying this compound signaling.
Introduction to this compound and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. This compound is a specific molecular species of PAF that exerts its effects through the G-protein coupled PAF receptor (PAFR). To investigate the specific roles of this compound, researchers rely on selective antagonists that can block its interaction with the PAFR. This guide focuses on three widely used PAFR antagonists: WEB 2086, CV-3988, and Ginkgolide B.
Comparative Efficacy of PAF Receptor Antagonists
The following tables summarize the in vitro and in vivo efficacy of WEB 2086, CV-3988, and Ginkgolide B in antagonizing PAF-induced activities. It is important to note that direct comparisons of potency can be influenced by variations in experimental conditions, such as the species from which cells or tissues are derived and the specific assay parameters.
In Vitro Inhibitory Activity
| Antagonist | Assay | System | IC50 / Ki Value | Reference |
| WEB 2086 | PAF-induced Platelet Aggregation | Human Platelets | IC50: 0.17 µM | [1] |
| PAF-induced Neutrophil Aggregation | Human Neutrophils | IC50: 0.36 µM | [1] | |
| CV-3988 | PAF-induced Platelet Aggregation | Rabbit Platelets | IC50: ~3-30 µM | |
| [3H]-PAF Binding | Rabbit Platelets | Ki: 0.12 µM | ||
| Ginkgolide B | PAF-induced Platelet Aggregation | Human Platelets | IC50: 0.273 µmol/L | [2] |
| [3H]-PAF Binding | Human Platelets | - | [3] |
In Vivo Inhibitory Activity
| Antagonist | Assay | Animal Model | Effective Dose | Reference |
| WEB 2086 | PAF-induced Hypotension | Rat | ED50: 0.052 mg/kg (i.v.) | [1] |
| CV-3988 | PAF-induced Hypotension | Rat | 1-10 mg/kg (i.v.) | |
| Ginkgolide B | Postischemic Neuronal Damage | Rat | 50 mg/kg (p.o.) | [4] |
| Acetaminophen-induced Liver Injury | Rat | 10 mg/kg (b.w.) | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of this compound activity and its inhibition, the following diagrams illustrate the key signaling pathway and a general workflow for evaluating antagonist efficacy.
This compound Signaling Pathway and Points of Antagonist Inhibition.
General Experimental Workflow for Validating PAF Receptor Antagonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Platelet Aggregation Inhibition Assay
This assay measures the ability of an antagonist to inhibit this compound-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.
2. Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer to establish the 0% aggregation baseline.
-
For inhibition studies, pre-incubate the PRP with various concentrations of the antagonist (e.g., WEB 2086, CV-3988, or Ginkgolide B) for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate aggregation by adding a sub-maximal concentration of this compound.
-
Record the change in light transmission over time.
3. Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP baseline.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the this compound-induced aggregation.
Receptor Binding Assay
This assay quantifies the affinity of an antagonist for the PAF receptor.
1. Membrane Preparation:
-
Isolate platelets or other cells expressing the PAF receptor.
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF), and varying concentrations of the unlabeled antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
3. Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled PAF against the concentration of the antagonist.
-
Calculate the Ki (inhibition constant) value from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the antagonist's ability to block this compound-induced increases in intracellular calcium.
1. Cell Preparation and Dye Loading:
-
Culture cells expressing the PAF receptor (e.g., platelets, neutrophils, or a recombinant cell line) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Wash the cells to remove extracellular dye.
2. Antagonist Pre-incubation:
-
Pre-incubate the dye-loaded cells with various concentrations of the antagonist for a defined period.
3. Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add this compound to the wells to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
4. Data Analysis:
-
Quantify the peak fluorescence response for each antagonist concentration.
-
Determine the IC50 value for the inhibition of the calcium response.
Conclusion
The selection of a PAF receptor antagonist should be guided by the specific requirements of the study, including the biological system, the desired potency, and the route of administration for in vivo experiments. WEB 2086, CV-3988, and Ginkgolide B have all demonstrated efficacy in blocking PAF-mediated effects, but their potencies can vary. By utilizing the standardized experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can more effectively validate the activity of this compound and elucidate its role in health and disease.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three paf-acether receptor antagonist ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 5. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of PAF C-18:1: A Comparative Guide to its Interaction with Lipid Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid mediators is paramount. This guide provides an objective comparison of the cross-reactivity of Platelet-Activating Factor (PAF) C-18:1 with other key lipid receptors, supported by experimental data and detailed methodologies. Our analysis reveals a high degree of specificity for the PAF receptor, with minimal to no significant interaction with receptors for lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P).
Summary of Quantitative Data
The following tables summarize the binding affinities and functional potencies of PAF C-18:1 and related lipids across different receptor types. The data is compiled from various experimental sources to provide a clear, comparative overview.
Table 1: Binding Affinity (Kd/Ki) of this compound and Other Lipids for Lipid Receptors
| Ligand | Receptor Family | Specific Receptor | Binding Affinity (Kd/Ki) | Citation |
| This compound | PAF Receptor | PAF-R | ~38 nM (Ki) | [1] |
| PAF (C16:0) | PAF Receptor | PAF-R | Not explicitly found | |
| This compound | LPA Receptors | LPA1-6 | No significant binding reported | [2][3] |
| This compound | S1P Receptors | S1P1-5 | No significant binding reported | [4] |
| 1-oleoyl-LPA | LPA Receptors | LPA1 | ~78 nM (EC50) | [5] |
| S1P | S1P Receptors | S1P1 | High affinity (specific value not found) | [4] |
Table 2: Functional Potency (EC50/IC50) of this compound and Other Lipids
| Ligand | Receptor | Assay Type | Functional Potency (EC50/IC50) | Citation |
| This compound | PAF-R | PI Turnover | 5.9 ± 1.7 nM (EC50) | [1] |
| This compound (as PAF) | PAF-R | Calcium Mobilization | 0.81 nM (EC50) | [1] |
| PAF (C16:0) | PAF-R | GloSensor cAMP | pEC50 = 7.68 | [6] |
| PAF (general) | PAF-R | Platelet Aggregation | Varies by species | [7] |
| 1-oleoyl-LPA (18:1) | LPA Receptors | Platelet Shape Change | 7 ± 4 nM (EC50) | [2][3] |
| S1P | S1P Receptors | Various | High potency (specific value not found) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and expanding upon the presented findings.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cells or membranes expressing the target receptor (e.g., PAF-R, LPA receptors, S1P receptors).
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-PAF).
-
Unlabeled this compound and other test lipids.
-
Binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Incubate a fixed concentration of the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, leading to an increase in intracellular calcium concentration.
Materials:
-
Cells expressing the target Gq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound and other test ligands.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Culture cells expressing the receptor of interest in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test ligand (this compound) to the wells.
-
Immediately measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Plot the peak fluorescence response against the ligand concentration to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.
Reporter Gene Assay
This assay measures receptor activation by linking it to the expression of a reporter gene (e.g., luciferase). Ligand binding to the receptor initiates a signaling cascade that drives the transcription of the reporter gene.
Materials:
-
Host cells (e.g., HEK293T).
-
Expression vector containing the gene for the receptor of interest.
-
Reporter vector containing a promoter with response elements for a specific signaling pathway (e.g., CREB for cAMP pathway, NFAT for calcium pathway) upstream of a reporter gene (e.g., firefly luciferase).
-
Control vector with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound and other test ligands.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the receptor expression vector, the reporter vector, and the control vector.
-
Allow the cells to express the proteins for 24-48 hours.
-
Treat the transfected cells with varying concentrations of the test ligand (this compound).
-
Incubate for a period sufficient to allow for gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the activity of both the experimental and control luciferases using a luminometer and the appropriate substrates.
-
Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter gene activity against the ligand concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Simplified signaling pathways for PAF, LPA, and S1P receptors.
Caption: Experimental workflow for assessing receptor cross-reactivity.
Discussion and Conclusion
The compiled data strongly indicates that this compound is a potent and highly selective agonist for the PAF receptor. The nanomolar efficacy in functional assays such as phosphoinositide (PI) turnover and calcium mobilization underscores its specific role in PAF-R mediated signaling.[1]
Crucially, the available literature does not support significant cross-reactivity of this compound with the LPA or S1P receptor families. Studies investigating the effects of LPA receptor antagonists have shown that they do not inhibit PAF-induced platelet activation, suggesting distinct receptor and signaling pathways.[2][3] Furthermore, structural comparisons of the ligand-binding pockets of PAF-R, LPA receptors, and S1P receptors reveal significant differences, making it unlikely for this compound to effectively bind to and activate LPA or S1P receptors.[4]
References
- 1. Human conjunctival epithelial cell responses to platelet-activating factor (PAF): signal transduction and release of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of moderate wine consumption on the activity of enzymes involved in platelet-activating factor metabolism and thrombotic biomarkers: a randomised, single-blind, parallel, clinical study in CHD men patients | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Researcher's Guide to Commercial PAF C-18:1: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reproducible and reliable experimental outcomes. Platelet-Activating Factor (PAF) C-18:1, a potent lipid mediator involved in a myriad of physiological and pathological processes, is no exception. This guide provides a comparative analysis of PAF C-18:1 from various commercial sources, offering insights into their purity, stability, and biological activity. Furthermore, it outlines detailed experimental protocols to enable researchers to conduct their own comparative studies and presents key signaling pathways modulated by this important molecule.
Commercial Source Overview and Data Presentation
Several reputable vendors supply this compound for research purposes. While a direct head-to-head comparative study is not publicly available, we have compiled product specification data from prominent suppliers to offer a baseline for comparison. It is crucial to note that lot-to-lot variability can occur, and the data presented below should be considered as a guide. We strongly recommend performing in-house validation for critical applications.
| Parameter | Cayman Chemical [1][2] | Santa Cruz Biotechnology [3] | Avanti Polar Lipids (dist. by Sigma-Aldrich) [4] |
| Product Name | This compound | This compound | C18:1 Lyso PAF |
| CAS Number | 85966-90-1 | 85966-90-1 | 87907-66-2 |
| Molecular Formula | C₂₈H₅₆NO₇P | C₂₈H₅₆NO₇P | C₂₆H₅₄NO₆P |
| Molecular Weight | 549.7 g/mol | 549.6 g/mol | 507.68 g/mol * |
| Purity | ≥95%[1][2] | ≥99%[3] | >99% (TLC)[4] |
| Formulation | A solution in ethanol[1][2] | Not specified | Chloroform (5 mg/mL) |
| Storage | -20°C | Not specified | -20°C |
| Stability | ≥ 2 years[1] | Not specified | 1 Year[4] |
*Note: Avanti Polar Lipids provides C18:1 Lyso PAF, which is the precursor to this compound and would require acetylation for biological activity studies focused on this compound.
Experimental Protocols for Comparative Analysis
To facilitate a rigorous comparison of this compound from different commercial sources, we provide the following detailed experimental protocols. These assays are designed to assess the key quality attributes of purity, stability, and biological activity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound from different sources and to detect the presence of any contaminants or degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound from each source in an appropriate solvent (e.g., ethanol or chloroform/methanol mixture) to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 60% acetonitrile and increasing to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of each sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Stability Assessment
Objective: To evaluate the stability of this compound from different sources under various storage conditions.
Methodology:
-
Sample Preparation:
-
Aliquots of this compound from each source, dissolved in a specified solvent at a known concentration, should be prepared.
-
-
Storage Conditions:
-
Store aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and for various durations (e.g., 1 week, 1 month, 3 months, 6 months).
-
Include a condition with repeated freeze-thaw cycles.
-
-
Analysis:
-
At each time point, analyze the purity of the stored samples using the HPLC method described above.
-
Compare the purity of the stored samples to that of a freshly prepared sample (T=0).
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
-
Biological Activity Assays
Objective: To compare the potency of this compound from different sources in inducing platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Pre-warm the PRP to 37°C for 5 minutes in an aggregometer.
-
Add varying concentrations of this compound from each source to the PRP.
-
Monitor the change in light transmission for 5-10 minutes to measure platelet aggregation.
-
-
Data Analysis:
-
Determine the EC₅₀ (half-maximal effective concentration) for each this compound source by plotting the percentage of aggregation against the log of the this compound concentration.
-
Objective: To assess the ability of this compound from different suppliers to induce neutrophil migration.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar multi-well chemotaxis plate with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Add different concentrations of this compound from each source to the lower wells of the chamber.
-
Place the isolated neutrophils in the upper wells.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound for each source to generate a dose-response curve and determine the EC₅₀.
-
Objective: To measure the ability of this compound from different sources to induce intracellular calcium release in a PAF receptor-expressing cell line.
Methodology:
-
Cell Culture and Loading:
-
Culture a cell line endogenously or recombinantly expressing the PAF receptor (e.g., HEK293 cells transfected with the PAFR gene).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Fluorometric Measurement:
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
-
Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence.
-
Add different concentrations of this compound from each source to the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Generate dose-response curves and determine the EC₅₀ for each source.
-
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the experimental design, the following diagrams illustrate the key signaling pathway of this compound and a generalized workflow for the comparative analysis.
References
A Comparative Guide to the In Vitro and In Vivo Effects of PAF C-18:1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Platelet-Activating Factor (PAF) C-18:1, a naturally occurring phospholipid mediator involved in a wide range of physiological and pathological processes. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support research and development in inflammation, thrombosis, and related fields.
Introduction to PAF C-18:1
Platelet-Activating Factor (PAF) is a potent lipid mediator that exerts its effects through a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] PAF exists as a family of structurally related molecules, with the length and saturation of the fatty acid at the sn-1 position influencing its biological activity. This compound, which contains an oleoyl group at the sn-1 position, is a naturally occurring molecular species of PAF.[2] Understanding the distinct effects of this compound in both controlled laboratory settings (in vitro) and within a living organism (in vivo) is crucial for elucidating its precise role in health and disease.
Comparative Efficacy: this compound vs. Other PAF Analogs
The biological potency of PAF is highly dependent on its molecular structure. Here, we compare the effects of this compound with the more extensively studied PAF C-16:0 (palmitoyl) and PAF C-18:0 (stearoyl) analogs in key inflammatory cell responses.
Table 1: Comparative In Vitro Efficacy of PAF Molecular Species
| Assay | Cell Type | This compound Potency | Comparison with Other Analogs | Reference(s) |
| Neutrophil Chemotaxis | Human Neutrophils | Induces chemotaxis | Less potent than PAF C-16:0 and PAF C-18:0.[2] | [2] |
| Eosinophil Migration | Human Eosinophils | Induces migration | Equipotent to PAF C-16:0 and PAF C-18:0.[2] | [2] |
| Platelet Aggregation | Human Platelets | Induces aggregation | Dose-dependent aggregation observed from 50 nM to 14 µM.[3] | [3] |
In Vitro Experimental Data and Protocols
Neutrophil Chemotaxis
Experimental Data: this compound is a chemoattractant for human neutrophils, although it is less potent than PAF C-16:0 and PAF C-18:0.[2][4] The chemotactic response is dose-dependent and can be measured using a Boyden chamber assay.[5]
Experimental Protocol: Boyden Chamber Assay for Neutrophil Chemotaxis [6][7][8][9]
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using Ficoll separation and dextran-based sedimentation.[7][8] Assess cell viability and purity using trypan blue exclusion and flow cytometry with a neutrophil-specific marker like CD15.[7]
-
Chamber Setup: Use a 48-well or 96-well Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size).[7][8]
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., HBSS with 0.1% BSA) and add to the lower wells of the chamber.[8]
-
Cell Seeding: Resuspend isolated neutrophils in serum-free medium and add the cell suspension to the upper wells of the chamber.[7]
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[8]
-
Quantification of Migration:
-
Cell Counting: Remove the filter, fix, and stain the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.[9]
-
Fluorescence-based Quantification: Pre-label neutrophils with a fluorescent dye like Calcein-AM. After incubation, quantify the migrated cells by measuring the fluorescence in the lower chamber using a fluorescence plate reader.[8]
-
ATP-based Quantification: Lyse the migrated cells in the lower chamber and measure their ATP levels using a luminescent-based assay (e.g., CellTiter-Glo®).[7]
-
Platelet Aggregation
Experimental Data: this compound induces dose-dependent aggregation of human platelets, with a threshold dose of approximately 100 nM.[3]
Experimental Protocol: Light Transmission Aggregometry (LTA) [10][11][12][13][14]
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, fasting donors into tubes containing 3.2% or 3.8% sodium citrate anticoagulant.[12][13]
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[12]
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a higher speed (e.g., 2700 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.[12]
-
-
Aggregometer Setup:
-
Use a light transmission aggregometer, which measures the change in light transmission through a stirred platelet suspension.
-
Calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[12]
-
Add a specific concentration of this compound to the PRP to induce aggregation.
-
Record the change in light transmission over time. The aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Generate dose-response curves by testing a range of this compound concentrations.
-
Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal aggregation response.
-
In Vivo Experimental Data and Protocols
Inflammatory Edema
Experimental Data: Intraplantar injection of PAF induces an acute inflammatory edema in the paws of mice and rats.[15][16] This model is commonly used to assess the pro-inflammatory effects of substances and the efficacy of anti-inflammatory drugs.
Experimental Protocol: PAF-Induced Paw Edema [15][17][18][19]
-
Animal Model: Use mice or rats of a specific age and weight range to ensure a consistent response.[15]
-
Induction of Edema:
-
Measure the baseline paw volume using a plethysmometer.
-
Administer a subplantar injection of a defined concentration of this compound (typically in saline) into the right hind paw.[15] The contralateral paw can be injected with saline as a control.
-
-
Measurement of Edema:
-
Measure the paw volume at various time points after the injection (e.g., 30, 60 minutes, and then hourly for several hours).[15]
-
-
Data Analysis:
-
Calculate the percentage of paw edema at each time point using the formula: [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t and V0 is the baseline paw volume.
-
The anti-inflammatory effect of a test compound can be evaluated by administering it prior to the PAF injection and measuring the reduction in paw edema.
-
Thrombosis
Experimental Data: PAF can induce arterial thrombosis in vivo.[20] This effect is mediated by endothelial cell activation, platelet adhesion, and subsequent thrombus formation.
Experimental Protocol: PAF-Induced Mesenteric Artery Thrombosis [20][21]
-
Animal Model: This model is typically performed in guinea pigs.
-
Surgical Preparation: Anesthetize the animal and expose the mesenteric artery.
-
Induction of Thrombosis:
-
Induce a mild electrical challenge to the artery to alter cell membrane polarization.
-
Superfuse the artery with a solution containing this compound at a specific concentration (e.g., 10⁻⁸ M).
-
-
Monitoring of Thrombus Formation:
-
Observe and record platelet-vessel wall interactions and thrombus formation using optoelectronic registration and ultrastructural analysis.
-
-
Evaluation of Antagonists: The effect of PAF receptor antagonists can be assessed by administering them before PAF superfusion and observing the inhibition of thrombosis.
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling Pathway
PAF binds to its G-protein coupled receptor (PAFR) on the surface of target cells, initiating a cascade of intracellular signaling events that lead to various cellular responses, including inflammation and platelet aggregation.
Caption: Simplified PAF Receptor Signaling Pathway.
Experimental Workflow for In Vitro Neutrophil Chemotaxis
The following diagram illustrates the key steps involved in a typical in vitro neutrophil chemotaxis experiment.
Caption: Workflow for Neutrophil Chemotaxis Assay.
Experimental Workflow for In Vivo Paw Edema Model
This diagram outlines the procedure for the in vivo PAF-induced paw edema model.
Caption: Workflow for Paw Edema In Vivo Model.
Conclusion
The available data indicates that this compound is a biologically active lipid mediator that can induce key inflammatory and thrombotic responses both in vitro and in vivo. Its potency can differ from other PAF molecular species, highlighting the importance of studying the effects of specific analogs. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted roles of this compound and to evaluate potential therapeutic interventions targeting the PAF signaling pathway. Further research is warranted to establish a more direct quantitative correlation between the in vitro and in vivo effects of this compound across a broader range of biological responses.
References
- 1. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond | MDPI [mdpi.com]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. de-vhl.nl [de-vhl.nl]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Desensitization to PAF-induced rat paw oedema by repeated intraplantar injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. PAF-acether induced arterial thrombosis and the effect of specific antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of platelet activating factor antagonists in different models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Specificity of PAF C-18:1 Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of lipid mediators is paramount. This guide provides a comprehensive comparison of Platelet-Activating Factor (PAF) C-18:1 and its common structural analogs, PAF C-16:0 and PAF C-18:0, to elucidate the specificity of their induced cellular responses. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this guide serves as a critical resource for designing and interpreting studies involving these potent signaling molecules.
Comparative Analysis of Biological Potency
The biological activity of Platelet-Activating Factor (PAF) is highly dependent on the length and saturation of the fatty acid at the sn-1 position of the glycerol backbone. While all PAF analogs act as agonists for the PAF receptor (PAFR), a G-protein coupled receptor, their potency and the specific cellular responses they elicit can vary significantly.[1] The following tables summarize the known quantitative and qualitative differences between PAF C-18:1, PAF C-16:0, and PAF C-18:0.
| Biological Response | This compound | PAF C-16:0 | PAF C-18:0 | Reference |
| Neutrophil Chemotaxis | Less potent than PAF C-16:0 and C-18:0 | More potent | More potent | [1] |
| Eosinophil Migration | Equipotent to PAF C-16:0 and C-18:0 | Equipotent | Equipotent | |
| Platelet Aggregation | Induces aggregation | Potent inducer | Induces aggregation | [2] |
| Neuronal Apoptosis | Pro-apoptotic in the presence of PAFR | Anti-apoptotic in the presence of PAFR | Not specified |
Table 1: Comparative Biological Activities of PAF Analogs. This table highlights the differential effects of this compound, C-16:0, and C-18:0 on key inflammatory and cellular processes.
| Parameter | This compound | PAF C-16:0 | PAF C-18:0 | Reference |
| Platelet Aggregation (Dose Range) | Not specified | 50 nM - 14 µM | Not specified | [2] |
| PI Turnover in HCECs (EC50) | Not specified | 5.9 ± 1.7 nM | Not specified | [3] |
| Neuronal Apoptosis (Effective Conc.) | 1 µM (pro-apoptotic) | 1 µM (anti-apoptotic) | Not specified |
Table 2: Quantitative Data on PAF Analog Activity. This table provides available quantitative data for the biological responses induced by different PAF analogs. Further research is needed to establish a complete quantitative comparison.
Key Signaling Pathways
The canonical signaling pathway initiated by PAF binding to its receptor involves the activation of Gq protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events culminate in a variety of cellular responses, including inflammation, aggregation, and chemotaxis.
While this general pathway is shared among PAF analogs, the specific downstream effects can diverge, as seen in the differential regulation of apoptosis in neuronal cells. The structural differences in the sn-1 chain may influence receptor binding affinity, G-protein coupling efficiency, or the recruitment of different downstream effectors, leading to distinct cellular outcomes.
Experimental Workflows for Specificity Determination
To rigorously assess the specificity of responses induced by this compound, a systematic experimental approach is required. The following workflow outlines a general strategy for comparing the bioactivity of different lipid mediators.
References
PAF C-18:1 in the Inflammatory Lipid Landscape: A Comparative Guide
In the intricate world of inflammatory signaling, lipid mediators play a pivotal role in orchestrating the initiation, propagation, and resolution of the inflammatory response. Among these, Platelet-Activating Factor (PAF) C-18:1, a specific molecular species of PAF, is a potent phospholipid mediator. This guide provides a comprehensive comparison of PAF C-18:1 with other key classes of inflammatory lipids, including pro-inflammatory eicosanoids like leukotrienes and prostaglandins, and specialized pro-resolving mediators (SPMs). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Bioactivity
The biological potency of inflammatory lipids is a critical determinant of their physiological and pathological effects. The following tables summarize the half-maximal effective concentrations (EC₅₀) or half-maximal inhibitory concentrations (IC₅₀) for this compound and other representative inflammatory lipids in key cellular assays. It is important to note that the potency of PAF species is dependent on the length of the alkyl chain at the sn-1 position, with the general rank order of chemotactic potency being C16:0 > C18:0 > C18:1.[1]
| Lipid Mediator | Assay | Cell Type | EC₅₀ / IC₅₀ | Reference |
| PAF C-16:0 | Neutrophil Chemotaxis | Human Neutrophils | More potent than C18:0 and C18:1 | [1] |
| PAF C-18:0 | Neutrophil Chemotaxis | Human Neutrophils | Intermediate potency | [1] |
| This compound | Neutrophil Chemotaxis | Human Neutrophils | Least potent of the three | [1] |
| Leukotriene B4 (LTB₄) | Neutrophil Chemotaxis | Human Neutrophils | ~10⁻⁸ M - 10⁻⁶ M | |
| Leukotriene B4 (LTB₄) | MCP-1 Production | Human Monocytes | 3 - 10 nM | [2] |
| Prostaglandin E₂ (PGE₂) | Inhibition of Superoxide Production | Microglia | 0.13 nM (IC₅₀) | |
| Prostaglandin E₂ (PGE₂) | Phosphoinositide Turnover | Human Conjunctival Epithelial Cells | 5.9 nM | [3] |
| Lipoxin A₄ (LXA₄) | Inhibition of Neutrophil Chemotaxis | Human Neutrophils | ~1 nM (inhibition) | [4] |
| Resolvin E1 (RvE1) | Inhibition of TNF-α-induced NF-κB activation | HEK-ChemR23 cells | ~1.0 nM | [5] |
Signaling Pathways
The distinct biological effects of these lipid mediators are elicited through their interaction with specific G protein-coupled receptors (GPCRs), which in turn activate downstream signaling cascades.
This compound Signaling Pathway
This compound, like other PAF species, primarily signals through the PAF receptor (PAFR). This receptor is coupled to Gq and Gi proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi pathway is primarily involved in chemotaxis.[6][7]
Leukotriene B4 (LTB₄) Signaling Pathway
Leukotriene B₄ is a potent chemoattractant that signals through its high-affinity receptor, BLT1, and a low-affinity receptor, BLT2. These receptors are coupled to Gi and Gq proteins, leading to the activation of PLC, subsequent calcium mobilization, and activation of downstream kinases, ultimately resulting in chemotaxis and other pro-inflammatory responses.[8][9]
Prostaglandin E₂ (PGE₂) Signaling Pathway
Prostaglandin E₂ exerts diverse and often opposing effects through its four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins. EP1 is coupled to Gq, leading to increased intracellular calcium. EP2 and EP4 are coupled to Gs, which activates adenylyl cyclase and increases cAMP levels. EP3 is primarily coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP.[4][10][11][12]
Specialized Pro-Resolving Mediator (SPM) Signaling (Resolvin D1 Example)
Specialized pro-resolving mediators, such as Resolvin D1 (RvD1), actively promote the resolution of inflammation. RvD1 primarily signals through the ALX/FPR2 receptor. This interaction initiates downstream signaling cascades that lead to the inhibition of pro-inflammatory pathways (e.g., NF-κB), reduction of neutrophil infiltration, and stimulation of macrophage efferocytosis (the clearance of apoptotic cells).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize the bioactivity of inflammatory lipids.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant.
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (e.g., this compound, LTB₄) is placed in the lower chamber. The number of neutrophils that migrate through the membrane towards the chemoattractant is quantified.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation.
-
Chamber Assembly: A microporous membrane (typically 3-5 µm pore size) is placed between the upper and lower wells of the Boyden chamber.
-
Loading: The chemoattractant, diluted to various concentrations in a suitable buffer, is added to the lower wells. A suspension of isolated neutrophils is added to the upper wells.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.
Workflow Diagram:
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To measure the ability of an agonist to induce platelet aggregation.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
PRP Preparation: Whole blood is centrifuged at a low speed to separate the platelet-rich plasma.
-
Baseline Measurement: A sample of PRP is placed in a cuvette in the aggregometer, and the baseline light transmission is set to 0%. Platelet-poor plasma (PPP) is used to set 100% transmission.
-
Agonist Addition: The lipid agonist (e.g., this compound) is added to the PRP, and the mixture is stirred continuously at 37°C.
-
Data Recording: The change in light transmission is recorded over time. The extent of aggregation is typically measured as the maximum percentage change in light transmission.
Cytokine Release Assay (ELISA)
Objective: To quantify the concentration of a specific cytokine released from cells in response to a stimulus.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein. In a sandwich ELISA, a capture antibody is coated onto the plate, the sample containing the cytokine is added, followed by a detection antibody that is linked to an enzyme. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of cytokine present.
Methodology:
-
Cell Culture and Stimulation: Immune cells (e.g., macrophages, monocytes) are cultured and stimulated with the lipid mediator of interest.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
The ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected cell culture supernatants and standards are added to the wells.
-
A biotinylated detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
-
Measurement: The absorbance is read at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.
Conclusion
This compound is a potent pro-inflammatory lipid mediator, although its activity in inducing neutrophil chemotaxis is less pronounced compared to its shorter-chain counterparts, PAF C-16:0 and C-18:0. When compared to other classes of inflammatory lipids, this compound and other PAF species exhibit high potency, often in the nanomolar range, for activating pro-inflammatory responses. In contrast, leukotrienes like LTB₄ are also powerful chemoattractants, acting in a similar concentration range. Prostaglandins, such as PGE₂, have a more complex role, capable of both pro- and anti-inflammatory actions, with high potency in the picomolar to nanomolar range. Specialized pro-resolving mediators, including resolvins and lipoxins, represent a counterbalance to pro-inflammatory lipids, actively promoting the resolution of inflammation at low nanomolar concentrations. Understanding the relative potencies and distinct signaling pathways of these diverse lipid mediators is crucial for the development of targeted therapeutics for a wide range of inflammatory diseases.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of leukotriene B4-induced neutrophil migration by lipoxin A4: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 modulates transmigration of human neutrophils across intestinal epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. WO2007140433A2 - Methods and reagents for detecting bioactive lipids - Google Patents [patents.google.com]
Validating Mass Spectrometry Data for Accurate PAF C-18:1 Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of signaling lipids like Platelet-Activating Factor (PAF) C-18:1 is critical for understanding inflammatory processes and developing targeted therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods for PAF C-18:1 analysis, supported by experimental data and detailed protocols to ensure data integrity and reproducibility.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] The C-18:1 molecular species of PAF, containing an octadec-cis-9-enyl aliphatic alkyl ether at the sn-1 position, is one of the predominant forms.[1] Accurate quantification of this compound is challenging due to its low endogenous concentrations and the presence of isobaric lipid species that can interfere with analysis.[1][2] This guide focuses on validating mass spectrometry (MS) data for reliable this compound quantification, comparing different analytical approaches and providing the necessary experimental framework.
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for PAF quantification due to its high sensitivity and specificity.[1][2] However, other methods such as gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assays (ELISA) have also been employed, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and specificity, allows for quantification of different PAF species. | Potential for isobaric interference, requires careful method development and validation. | As low as 1 pg (1.9 fmol)[2] |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High chromatographic resolution. | Requires derivatization steps which can be time-consuming and introduce variability.[1] | ~25 pg per sample[3] |
| ELISA | Immunoassay based on antibody recognition of PAF. | High throughput, does not require extensive sample preparation. | Lacks structural detail of PAF molecular species, susceptible to cross-reactivity and interference.[1] | ~200 fmol[1] |
Experimental Protocols for this compound Quantification
Robust and reproducible quantification of this compound by LC-MS/MS necessitates meticulous attention to sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation and Lipid Extraction
The initial step involves the extraction of lipids from the biological matrix. A modified Bligh and Dyer method is commonly used.
-
Internal Standard: To account for sample loss during extraction and for accurate quantification, a deuterated internal standard, such as [d4] 16:0 PAF, should be added to the sample prior to extraction.[1]
-
Extraction: Homogenize the sample in a mixture of chloroform and methanol. After phase separation, the lower organic phase containing the lipids is collected.[4]
-
Purification: For complex matrices, further purification using solid-phase extraction (SPE) with a C18 cartridge can be employed to remove interfering substances.[3]
Liquid Chromatography Separation
Reversed-phase liquid chromatography (RPLC) is typically used to separate this compound from other lipids, including isobaric lysophosphatidylcholines (LPCs).
-
Column: A C18 column, such as a Phenomenex Onyx monolithic C-18 column, provides good separation.[1]
-
Mobile Phases: A gradient elution using a binary solvent system is common. For example:
-
Gradient: A typical gradient might start with a higher percentage of mobile phase A and gradually increase the proportion of mobile phase B to elute the more hydrophobic lipids.[5]
Mass Spectrometry Detection
Electrospray ionization (ESI) is the most common ionization technique for PAF analysis. Both positive and negative ion modes can be used, each with specific advantages.
-
Positive Ion Mode: In positive ion mode, PAF species are often detected using selected reaction monitoring (SRM) of the transition from the precursor ion to the characteristic phosphocholine headgroup fragment at m/z 184.[1] However, this method is prone to interference from isobaric LPCs which produce the same precursor and product ions.[1]
-
Negative Ion Mode: Negative ion mode offers a more specific detection of PAF. Acetate adducts of PAF molecular species can be monitored. A unique product ion representing the loss of methyl acetate from the polar head group and a part of the acetate group from the sn-2 position provides a highly specific transition for SRM.[1]
-
SRM Transition for this compound (as acetate adduct): The specific precursor-to-product ion transition should be optimized for the instrument being used.
-
Data Validation and Quality Control
To ensure the accuracy and reliability of the quantitative data, a thorough method validation is essential.
-
Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of this compound of known concentrations. The response should be linear over the expected concentration range in biological samples.[2]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be assessed by analyzing quality control (QC) samples at different concentration levels.
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components, particularly isobaric lipids, must be demonstrated. This is often achieved through chromatographic separation and the use of specific SRM transitions.[2]
-
Recovery: The efficiency of the extraction procedure should be determined by comparing the response of the internal standard in an extracted sample to that in a neat solution.
Visualizing Key Processes
To better understand the context and workflow of this compound analysis, the following diagrams illustrate the PAF signaling pathway, the experimental workflow for quantification, and the logical steps in data validation.
Caption: Simplified PAF signaling pathway.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for validating mass spectrometry data.
References
- 1. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Analytical Maze: A Comparative Guide to PAF C-18:1 Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of specific lipid mediators is paramount. Platelet-Activating Factor (PAF) C-18:1, an ether phospholipid with a critical role in inflammatory and allergic responses, presents a significant analytical challenge due to the existence of structurally similar isoforms. This guide provides a comprehensive comparison of the available methodologies for the quantification of PAF C-18:1, focusing on commercially available assay kits and the gold-standard mass spectrometry-based approaches.
The Dearth of Specificity in Immunoassays
Direct, side-by-side comparisons of commercially available ELISA kits specifically designed for this compound are hampered by a notable lack of isoform-specific products. While several vendors market "PAF ELISA kits," their datasheets often lack detailed information regarding cross-reactivity with other PAF isoforms, such as PAF C-16:0 and PAF C-18:0. This ambiguity makes it challenging to ascertain the true specificity of these kits for the C-18:1 isoform.
Below is a summary of representative, commercially available general PAF ELISA kits. Researchers are strongly encouraged to contact the manufacturers for detailed cross-reactivity data before use in applications requiring isoform-specific quantification.
| Feature | MyBioSource Rat PAF ELISA Kit | Assay Genie General PAF ELISA Kit | Elabscience Human PAF ELISA Kit |
| Product Code | MBS7255441 | UNDL00060 | E-EL-H2199 |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Body fluids, tissue homogenates, secretions[1] | Serum, plasma, cell culture supernatants[2] | Serum, plasma, other biological fluids[3] |
| Detection Range | Not explicitly stated, theoretical range based on standards[1] | Not specified | Not specified |
| Specificity | "No significant cross-reactivity or interference between this antigen and analogues was observed"[1] | High sensitivity and specificity claimed[2] | Recognizes Human PAF; "No significant cross-reactivity or interference between Human PAF and analogues was observed"[3] |
| Intra-assay Precision | Not specified | CV <10%[2] | Not specified |
| Inter-assay Precision | Not specified | CV <12%[2] | Not specified |
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification and precise quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally recognized gold-standard methodology.[4] This technique offers superior specificity by separating different PAF isoforms based on their chromatographic retention times and then identifying them by their unique mass-to-charge ratios.
Recent advancements in LC-MS/MS methods have enabled the detection of PAF at levels as low as 1 picogram (1.9 femtomoles), with a linear response up to 1,000 picograms.[4]
Experimental Methodologies
General PAF ELISA Protocol (Representative)
This protocol is a generalized representation based on common ELISA procedures. For specific kits, always refer to the manufacturer's manual.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Dilution : Create a serial dilution of the provided PAF standard to generate a standard curve.
-
Sample Addition : Add standards and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubation : Incubate the plate, typically for 1-2 hours at 37°C.
-
Washing : Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Addition : Add the biotinylated detection antibody to each well and incubate.
-
Washing : Repeat the washing step.
-
Enzyme Conjugate Addition : Add Avidin-HRP conjugate to each well and incubate.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add the substrate solution to each well. A color change will develop in proportion to the amount of PAF present.
-
Stopping the Reaction : Add a stop solution to terminate the reaction.
-
Absorbance Measurement : Read the optical density of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation : Calculate the concentration of PAF in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Protocol for this compound Quantification (Generalized)
This protocol is a summary of a typical LC-MS/MS workflow for PAF analysis based on published literature.[4]
-
Lipid Extraction :
-
To a sample (e.g., plasma, cell lysate), add a known amount of a deuterated internal standard (e.g., d4-PAF C-16:0).
-
Perform a Bligh and Dyer or a similar liquid-liquid extraction using a mixture of chloroform, methanol, and water to isolate the lipid fraction.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Sample Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water/acetonitrile with ammonium acetate).
-
Chromatographic Separation :
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of solvents like methanol, water, and acetonitrile, often containing an additive like ammonium acetate to improve ionization.
-
The gradient is optimized to separate the different PAF molecular species (C-16:0, C-18:0, C-18:1, etc.).
-
-
Mass Spectrometric Detection :
-
The eluent from the HPLC is directed to the electrospray ionization (ESI) source of the mass spectrometer.
-
Operate the mass spectrometer in positive or negative ion mode.
-
Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for this compound and a specific product ion generated upon collision-induced dissociation. This highly specific transition allows for quantification even in complex biological matrices.
-
-
Data Analysis :
-
Integrate the peak areas for the this compound MRM transition and the internal standard.
-
Generate a standard curve by analyzing known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio (to the internal standard) to the standard curve.
-
Visualizing the Biological Context and Analytical Workflows
To better understand the role of PAF and the methods used for its analysis, the following diagrams are provided.
Caption: Simplified this compound signaling pathway.
Caption: Comparison of ELISA and LC-MS/MS workflows.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for PAF C-18:1
For researchers, scientists, and drug development professionals handling PAF C-18:1 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), proper disposal is crucial for laboratory safety and environmental protection. This document provides a procedural, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety protocols and information derived from safety data sheets.
I. Understanding the Hazards
This compound, as commonly supplied, is dissolved in ethanol.[1] This solution presents the primary hazards that dictate its handling and disposal procedures.
Key Hazards:
-
Flammability: The ethanol solvent is a highly flammable liquid and vapor.[1]
-
Eye Irritation: The solution can cause serious eye irritation.[1]
-
Environmental Hazard: It is considered slightly hazardous to water and should not be allowed to enter groundwater, water courses, or sewage systems.[1]
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Aquatic Hazard | - | Water hazard class 1 (Self-assessment): slightly hazardous for water.[1] |
II. Proper Disposal Protocol
The disposal of this compound must adhere to official local, state, and federal regulations.[1] Do not dispose of this material with household garbage or allow it to reach sewage systems.[1]
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your institution's specific chemical waste management and safety protocols. These guidelines will provide detailed instructions for your location.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound solution in a designated, properly labeled, and sealed waste container.
-
The container should be compatible with flammable liquids (e.g., a solvent waste container).
-
Label the container clearly as "Hazardous Waste," "Flammable Liquid," and list the contents, including "this compound" and "Ethanol."
-
-
Storage of Waste:
-
Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with the complete chemical name and any available safety data sheets.
-
Decontamination of Empty Containers:
-
Empty containers that held this compound solution should be triple-rinsed with a suitable solvent (e.g., ethanol).
-
The rinsate should be collected and disposed of as hazardous waste along with the original solution.
-
After thorough decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.
III. Emergency Procedures
Spills:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Use a non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collection: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.
Fire:
-
Use carbon dioxide, extinguishing powder, or water spray for small fires. For larger fires, use alcohol-resistant foam.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling PAF C-18:1
Essential Safety and Handling Guide for PAF C-18:1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (1-O-oleoyl-2-acetyl-sn-glycero-3-phosphocholine). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as supplied by vendors like Cayman Chemical, is typically a solution in ethanol.[1][2] This formulation presents specific hazards that dictate the required personal protective equipment. The primary hazards are the flammability of the ethanol solvent and the potential for the compound to cause serious eye irritation.[3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure no signs of cracking, peeling, or tearing.[4][5] | To prevent skin contact with the chemical solution. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn whenever splashes, spatter, or droplets may be generated.[5][6] | To protect eyes from serious irritation caused by splashes.[3] |
| Body Protection | Laboratory coat or gown | Standard laboratory coat. | To protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Not typically required | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of vapors, especially when handling larger quantities or when the solution is heated.[3] |
Operational and Disposal Plans
Adherence to proper handling, storage, and disposal protocols is essential for laboratory safety and regulatory compliance.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is correctly donned.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Fire Safety : this compound in ethanol is a highly flammable liquid.[3] Keep the compound away from all sources of ignition, including open flames, hot surfaces, and sparks.[3] Use only non-sparking tools and explosion-proof electrical equipment.[3]
-
Static Discharge : Take precautionary measures against static discharge.[3] Ensure proper grounding and bonding of containers and receiving equipment.[3]
-
Exposure Avoidance : Avoid breathing in any mists or vapors and prevent prolonged or repeated skin contact.[3] Do not allow the product to come into contact with eyes.[3]
Storage Protocols
-
Temperature : Store the product at -20°C for long-term stability.[8][9][10]
-
Container : Keep the container tightly closed to prevent solvent evaporation and contamination.[3]
-
Location : Store in a cool, dry, and well-ventilated location designated for flammable liquids.[3]
Disposal Plan
-
Waste Classification : This product is considered hazardous waste.
-
Disposal Method : Do not dispose of with household garbage or pour down the sewage system.[3] All disposal must be conducted in accordance with official local, state, and federal regulations for hazardous chemical waste.[3]
-
Packaging : Uncleaned packaging should be treated as hazardous waste and disposed of according to official regulations.[3]
Experimental Workflow and Biological Pathway Diagrams
To facilitate understanding, the following diagrams illustrate a standard experimental workflow for handling this compound and its primary biological signaling pathway.
Caption: General laboratory workflow for the safe handling of this compound.
This compound is a phospholipid that functions as a signaling molecule by activating the Platelet-Activating Factor Receptor (PAF-R).[1][2] This interaction initiates a cascade of intracellular events that are central to inflammatory and immune responses.[11]
Caption: Simplified signaling pathway of Platelet-Activating Factor (PAF).
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 85966-90-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. osha.gov [osha.gov]
- 6. atrainceu.com [atrainceu.com]
- 7. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. This compound [myskinrecipes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
